Cholesterol-PEG-Thiol (MW 1000)
Description
BenchChem offers high-quality Cholesterol-PEG-Thiol (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-Thiol (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H55NO3S |
|---|---|
Molecular Weight |
533.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate |
InChI |
InChI=1S/C32H55NO3S/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(36-30(34)33-17-18-35-19-20-37)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,37H,6-8,10-21H2,1-5H3,(H,33,34)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 |
InChI Key |
MLINGNUNDFUTOX-PTHRTHQKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCS)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCS)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cholesterol-PEG-Thiol: A Versatile Tool in Research for Advanced Drug Delivery and Biomaterial Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cholesterol-polyethylene glycol-thiol (Chol-PEG-SH) is an amphiphilic polymer conjugate that has emerged as a critical component in the development of advanced drug delivery systems and functionalized biomaterials. Its unique tripartite structure, consisting of a hydrophobic cholesterol anchor, a hydrophilic and biocompatible polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) group, provides a versatile platform for creating sophisticated nanocarriers and modifying biological surfaces. This technical guide delves into the core applications of Chol-PEG-SH in research, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional mechanisms.
Core Applications in Research
The primary utility of Chol-PEG-SH in a research setting lies in its ability to self-assemble into various nanostructures and to functionalize surfaces. These properties are harnessed in several key areas:
-
Drug Delivery Nanosystems: Chol-PEG-SH is extensively used in the formulation of nanoparticles, liposomes, and micelles for the targeted and controlled release of therapeutic agents.[1][2] The cholesterol moiety integrates into the lipid bilayer of these carriers, enhancing their stability.[2] The PEG chain provides a hydrophilic corona that sterically hinders opsonization (the process of marking pathogens for phagocytosis), thereby reducing clearance by the reticuloendothelial system and prolonging circulation time in the bloodstream.[3] This "stealth" characteristic is crucial for delivering drugs to specific sites, such as tumors.[3]
-
Surface Modification and Bioconjugation: The terminal thiol group is a key functional handle for covalent attachment to various molecules and surfaces. It readily reacts with maleimide groups to form stable thioether bonds, a common strategy for conjugating targeting ligands, antibodies, peptides, or other bioactive molecules to the surface of nanocarriers.[4] This allows for active targeting of specific cells or tissues. The thiol group can also be used to attach the polymer to gold nanoparticles or other metallic surfaces.
-
Gene Delivery: Chol-PEG-SH is also employed in the development of non-viral vectors for gene therapy. By incorporating this lipid into cationic liposomes, it is possible to create carriers for siRNA and other nucleic acids. The PEGylation helps to stabilize the complex and the cholesterol component can influence the efficiency of gene delivery.[5]
Quantitative Data on Chol-PEG-SH Formulations
The physicochemical properties of nanoparticles formulated with Chol-PEG derivatives are critical for their in vivo performance. The following table summarizes representative data from a study on Chol-PEG co-modified poly(N-butyl)cyanoacrylate nanoparticles, illustrating the impact of this modification.
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Control Nanoparticles | 175.6 ± 4.1 | 0.264 ± 0.017 | -28.5 ± 1.43 | ~2 | >96 |
| Chol-PEG Nanoparticles | 185.4 ± 4.1 | 0.133 ± 0.009 | -0.66 ± 0.10 | ~2 | >96 |
Data adapted from a study on coumarin-6 loaded nanoparticles.
Experimental Protocols
Preparation of Chol-PEG-SH Modified Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating Chol-PEG-SH.
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
Cholesterol-PEG-Thiol (Chol-PEG-SH)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES)
Procedure:
-
Lipid Film Formation: Dissolve the primary phospholipid, cholesterol, and Chol-PEG-SH in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application. A typical starting ratio could be Phospholipid:Cholesterol:Chol-PEG-SH of 55:40:5.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is performed at a temperature above the phase transition temperature of the primary phospholipid, with gentle agitation to form multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Surface Functionalization of Nanoparticles with a Targeting Ligand via Thiol-Maleimide Chemistry
This protocol outlines the steps for conjugating a maleimide-functionalized targeting ligand to the surface of Chol-PEG-SH containing nanoparticles.
Materials:
-
Pre-formed nanoparticles containing Chol-PEG-SH
-
Maleimide-functionalized targeting ligand (e.g., peptide, antibody fragment)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., dialysis, centrifugal filtration)
Procedure:
-
Nanoparticle Suspension: Disperse the Chol-PEG-SH containing nanoparticles in the reaction buffer.
-
Ligand Addition: Add the maleimide-functionalized targeting ligand to the nanoparticle suspension. The molar ratio of ligand to available thiol groups should be optimized, but a slight molar excess of the ligand is often used.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be protected from light.
-
Quenching: Add a quenching reagent to react with any unreacted maleimide groups.
-
Purification: Purify the functionalized nanoparticles from the unreacted ligand and quenching reagent using an appropriate purification method.
Visualization of Mechanisms and Workflows
To better understand the role of Chol-PEG-SH in research applications, the following diagrams illustrate key processes.
Caption: Structure of a Chol-PEG-Thiol Modified Liposome.
Caption: Targeted Drug Delivery Workflow.
Caption: Cellular Uptake Pathways for Nanoparticles.
Conclusion
Cholesterol-PEG-Thiol is a powerful and versatile tool in the arsenal of researchers in drug delivery and biomaterials science. Its well-defined structure allows for the creation of highly stable, long-circulating nanocarriers that can be precisely functionalized for targeted therapy. The ability to systematically modify each component of the Chol-PEG-SH molecule provides a robust platform for investigating the complex interactions between nanomaterials and biological systems, ultimately paving the way for the development of more effective and safer nanomedicines.
References
- 1. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 5. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cholesterol-PEG-Thiol MW 1000: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Cholesterol-Polyethylene Glycol-Thiol with a molecular weight of approximately 1000 Da (Cholesterol-PEG-Thiol MW 1000). This amphiphilic polymer is a critical component in drug delivery systems, particularly in the formation of liposomes and nanoparticles, where it enhances stability, prolongs circulation time, and provides a reactive handle for further functionalization.
Molecular Structure
Cholesterol-PEG-Thiol MW 1000 is a linear macromolecule consisting of three key components:
-
A hydrophobic cholesterol anchor: This sterol moiety readily intercalates into lipid bilayers of liposomes and other lipid-based nanoparticles, ensuring stable incorporation of the polymer into the delivery vehicle.
-
A hydrophilic polyethylene glycol (PEG) spacer: The PEG chain, with an average molecular weight of 1000 Da, forms a hydrated layer on the surface of the nanoparticle. This "stealth" coating sterically hinders the adsorption of opsonins, thereby reducing clearance by the reticuloendothelial system (RES) and extending the circulation half-life of the drug carrier.
-
A terminal thiol group (-SH): This functional group is highly reactive towards maleimides, pyridyl disulfides, and other thiol-reactive moieties, allowing for the covalent attachment of targeting ligands, antibodies, peptides, or other bioactive molecules to the surface of the nanoparticle.[1][2][3]
The general structure can be represented as:
Cholesterol - (OCH₂CH₂)n - SH (where n is approximately 22)
Synthesis of Cholesterol-PEG-Thiol MW 1000
The synthesis of Cholesterol-PEG-Thiol MW 1000 is typically achieved through a multi-step process. A common and effective strategy involves a two-stage approach: first, the synthesis of a Cholesterol-PEG-Alcohol (Chol-PEG-OH) intermediate, followed by the conversion of the terminal hydroxyl group to a thiol group.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for Cholesterol-PEG-Thiol MW 1000.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of Cholesterol-PEG-Thiol MW 1000.
Step 1: Synthesis of Cholesteryl-p-toluenesulfonate (Chol-OTs)
This initial step activates the hydroxyl group of cholesterol, making it a good leaving group for the subsequent etherification reaction.[4]
-
Materials:
-
Cholesterol (1.0 eq)
-
Anhydrous pyridine
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)
-
Chloroform
-
Methanol
-
Acetonitrile
-
-
Procedure:
-
Dissolve cholesterol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the pyridine by evaporation under reduced pressure.
-
Dissolve the crude residue in a minimal amount of chloroform.
-
Slowly add methanol to the chloroform solution until a precipitate forms.
-
Collect the precipitate by filtration and wash sequentially with cold methanol and acetonitrile.
-
Dry the resulting white solid, Cholesteryl-p-toluenesulfonate, under vacuum.
-
Step 2: Synthesis of Cholesterol-PEG-OH MW 1000
This step involves the coupling of the activated cholesterol with a polyethylene glycol of the desired molecular weight via a Williamson ether synthesis.[4][5]
-
Materials:
-
Cholesteryl-p-toluenesulfonate (1.0 eq)
-
Poly(ethylene glycol) (average MW ≈ 1000 Da) (a large excess, e.g., 10-20 eq)
-
Anhydrous 1,4-dioxane
-
Sodium hydride (NaH) (as a 60% dispersion in mineral oil)
-
-
Procedure:
-
In a separate flask, dissolve the polyethylene glycol in anhydrous 1,4-dioxane under an inert atmosphere.
-
Carefully add sodium hydride to the PEG solution to form the alkoxide.
-
Add the Cholesteryl-p-toluenesulfonate to the PEG alkoxide solution.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and quench any excess sodium hydride by the slow addition of water or ethanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the Cholesterol-PEG-OH from the excess unreacted PEG and other byproducts.
-
Step 3: Synthesis of Cholesterol-PEG-Thiol MW 1000
The final step is the conversion of the terminal hydroxyl group of the Cholesterol-PEG-OH to a thiol group. This is typically achieved via a two-step process involving activation of the hydroxyl group (tosylation) followed by nucleophilic substitution with a thiolating agent.[6][7]
-
Part A: Tosylation of Cholesterol-PEG-OH
-
Materials:
-
Cholesterol-PEG-OH (1.0 eq)
-
Anhydrous dichloromethane (DCM) or pyridine
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)
-
Triethylamine (TEA) or pyridine (if using DCM as solvent)
-
-
Procedure:
-
Dissolve the Cholesterol-PEG-OH in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
If using DCM, add triethylamine.
-
Slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cholesterol-PEG-OTs.
-
-
-
Part B: Thiolation of Cholesterol-PEG-OTs
-
Materials:
-
Crude Cholesterol-PEG-OTs (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or ethanol
-
Sodium hydrosulfide (NaSH) or Potassium thioacetate (KSAc) (5-10 eq)
-
-
Procedure with NaSH:
-
Dissolve the Cholesterol-PEG-OTs in anhydrous, degassed DMF or ethanol under an inert atmosphere.
-
Add sodium hydrosulfide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding deionized water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Procedure with KSAc (followed by deprotection):
-
Dissolve the Cholesterol-PEG-OTs in anhydrous DMF.
-
Add potassium thioacetate and stir at 60-70°C for 4-8 hours.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to get the thioacetate-protected intermediate.
-
Deprotect the thioacetate by dissolving it in a solution of sodium hydroxide or ammonia in methanol and stirring at room temperature.
-
Neutralize the reaction and extract the final Cholesterol-PEG-Thiol product.
-
Purify by column chromatography.
-
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of Cholesterol-PEG-Thiol MW 1000. The values for reaction yields are indicative and can vary based on reaction conditions and purification efficiency.
| Parameter | Step | Typical Value | Reference |
| Reaction Yield | Tosylation of Cholesterol | ~82% | [4] |
| Williamson Ether Synthesis | Variable (dependent on PEG excess and purification) | - | |
| Conversion of PEG-OTs to PEG-SH | ~84% | [7] | |
| Purity | Final Product | ≥95% | [8] |
| Polydispersity Index (PDI) | PEG Starting Material | 1.02 - 1.05 | [9] |
| Final Product | Expected to be similar to the starting PEG | - |
Characterization
The structure and purity of the synthesized Cholesterol-PEG-Thiol MW 1000 should be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the presence of characteristic peaks for the cholesterol moiety, the PEG backbone, and the terminal functional groups at each step of the synthesis.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the synthesized compounds.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight distribution and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
Logical Relationships in Synthesis
The synthesis of Cholesterol-PEG-Thiol involves a series of dependent reactions where the product of one step becomes the reactant for the next. This logical progression is crucial for the successful formation of the final product.
Caption: Logical progression of the synthesis of Cholesterol-PEG-Thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 3. Cholesterol-PEG-SH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 8. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 9. creativepegworks.com [creativepegworks.com]
The Core Principles of Cholesterol-PEG-Thiol in Advanced Drug Delivery
A Technical Guide for Researchers and Drug Development Professionals
The convergence of materials science and pharmacology has led to the development of sophisticated nanocarriers for targeted drug delivery. Among these, self-assembling amphiphilic molecules have garnered significant attention for their ability to encapsulate therapeutic agents, enhance bioavailability, and improve pharmacokinetic profiles. Cholesterol-Polyethylene Glycol-Thiol (Chol-PEG-SH) is a versatile and potent example of such a molecule, combining the unique properties of its three constituent parts to create robust and functional drug delivery systems. This technical guide elucidates the fundamental principles of Chol-PEG-SH, detailing its structure, mechanism of action, and key applications in modern drug delivery.
The Tripartite Molecular Architecture: Roles of Each Component
The efficacy of Cholesterol-PEG-Thiol as a drug delivery agent stems from the distinct and synergistic functions of its three components: a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol terminal group.[1][2]
-
Cholesterol (Chol): As a fundamental component of animal cell membranes, cholesterol is a rigid, hydrophobic lipid.[3][4] In a drug delivery context, it serves as the hydrophobic core-forming domain of the amphiphile.[5] Its primary roles are to drive the self-assembly of the molecule into nanoparticles (such as micelles or liposomes) in aqueous environments and to enhance the stability of these structures.[4][6] Furthermore, cholesterol's interaction with cell membranes can facilitate cellular uptake, potentially through lipid-raft mediated endocytosis.[3][4]
-
Polyethylene Glycol (PEG): PEG is a flexible, hydrophilic, and biocompatible polymer.[] When conjugated to cholesterol, it forms the hydrophilic corona or shell of the resulting nanoparticle. This PEG layer serves several critical functions. It provides a steric barrier that reduces non-specific binding of proteins (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[4][] This "stealth" property is paramount for enabling nanoparticles to reach their target tissues. PEG also enhances the water solubility and colloidal stability of the formulation.[1][6]
-
Thiol (-SH): The terminal thiol group is a reactive functional handle that provides a site for covalent conjugation.[1][8] This allows for the attachment of targeting ligands (such as peptides, antibodies, or small molecules), imaging agents, or for cross-linking the nanoparticles to enhance their stability.[2] The thiol group can readily react with maleimide groups to form stable thioether bonds, a common and efficient bioconjugation strategy.[9][10] It also exhibits a strong affinity for gold surfaces, enabling the functionalization of gold nanoparticles.[2][10] Moreover, the presence of thiols on the nanoparticle surface can facilitate "thiol-mediated uptake," a mechanism that involves interaction with thiols on the cell surface to enhance internalization.[9][11]
The molecular structure of Cholesterol-PEG-Thiol is designed for self-assembly and functionalization, forming the basis of its utility in drug delivery.
Self-Assembly into Nanostructures
The amphiphilic nature of Chol-PEG-SH, with its distinct hydrophobic and hydrophilic domains, drives its spontaneous self-assembly in aqueous solutions into core-shell nanostructures.[5][] Above a certain concentration, known as the critical aggregation concentration (CAC), the cholesterol moieties aggregate to form a hydrophobic core that can encapsulate lipophilic drugs, while the PEG chains form a hydrated, protective corona that interfaces with the aqueous environment.[][12]
The morphology of these self-assembled structures, typically micelles or vesicles (liposomes), can be influenced by factors such as the molecular weight of the PEG chain and the overall concentration.[5][12]
-
Micelles: Generally spherical structures with a hydrophobic core and a hydrophilic shell. They are well-suited for solubilizing poorly water-soluble drugs.[]
-
Vesicles/Liposomes: Spherical structures consisting of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophobic drugs within the bilayer and hydrophilic drugs in the aqueous core.[6]
Quantitative Data on Nanoparticle Characteristics
The physicochemical properties of Chol-PEG-SH-based nanoparticles are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential. While specific values depend heavily on the PEG molecular weight, drug load, and formulation method, the following table summarizes representative data found in the literature for similar systems.
| Parameter | Typical Range | Significance in Drug Delivery | Source |
| Hydrodynamic Diameter | 50 - 180 nm | Influences circulation time, biodistribution, and cellular uptake. Particles <200 nm can exploit the Enhanced Permeability and Retention (EPR) effect for tumor targeting. | [13][14][15] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | A measure of the size distribution homogeneity. A PDI < 0.3 is generally considered acceptable for drug delivery applications, indicating a monodisperse population. | [14][16] |
| Zeta Potential | -15 mV to +15 mV | Indicates surface charge and predicts colloidal stability. A near-neutral or slightly negative charge is often preferred to minimize non-specific interactions with cells and proteins. | [13][14][17] |
| Drug Loading Efficiency | Varies widely (e.g., 65-90%) | The percentage of the initial drug that is successfully encapsulated into the nanoparticles. Highly dependent on the drug's properties and loading method. | [14] |
Note: The values presented are illustrative and can vary significantly based on the specific formulation and measurement conditions.
Experimental Protocols
Generalized Protocol for Nanoparticle Formulation (Thin-Film Hydration)
This method is commonly used to prepare liposomes or other vesicular structures from Chol-PEG-SH, often in combination with other lipids.
-
Dissolution: Dissolve Cholesterol-PEG-Thiol and the hydrophobic drug (and any other lipids, e.g., phospholipids) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.[15]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This results in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and agitating the flask. This process allows the amphiphilic molecules to self-assemble into nanoparticles, encapsulating the aqueous solution.[16]
-
Sonication/Extrusion: To reduce the particle size and achieve a more uniform size distribution, the resulting suspension is typically subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove any unencapsulated drug and excess reagents via methods such as dialysis against fresh buffer or size exclusion chromatography.[18]
Generalized Protocol for Nanoparticle Characterization
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) with an instrument like a Malvern Zetasizer.[17] The sample should be appropriately diluted in the hydration buffer to avoid multiple scattering effects.
-
Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).[13][16] A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, stained with a negative staining agent (e.g., uranyl acetate or phosphotungstic acid), and allowed to air dry before imaging.
-
Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, disrupt the purified nanoparticles using a suitable solvent or detergent. Quantify the drug concentration using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 2. nanocs.net [nanocs.net]
- 3. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-PEGs-amine, -COOH, -Mal, -Biotin, -Thiol, -VS... [nanosoftpolymers.com]
- 8. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 9. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preferential Accumulation of Phospholipid-PEG and Cholesterol-PEG Decorated Gold Nanorods into Human Skin Layers and Their Photothermal-Based Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Cholesterol-PEG-Thiol MW 1000: Mechanism of Action and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Cholesterol-Polyethylene Glycol-Thiol with a molecular weight of 1000 Dalton (Cholesterol-PEG-Thiol MW 1000). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile molecule for advanced drug delivery systems. This document details the individual contributions of its constituent parts, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes its mechanism and applications through detailed diagrams.
Core Mechanism of Action
Cholesterol-PEG-Thiol MW 1000 is an amphiphilic polymer conjugate that plays a pivotal role in the formulation of sterically stabilized and targetable nanocarriers, such as liposomes and nanoparticles.[1][2] Its mechanism of action is a synergistic interplay of its three key components: a cholesterol anchor, a polyethylene glycol (PEG) spacer, and a terminal thiol group.
-
Cholesterol Anchor: The hydrophobic cholesterol moiety serves as a robust anchor, embedding itself within the lipid bilayer of liposomes or the hydrophobic core of nanoparticles.[3][4] This integration enhances the stability of the nanocarrier by increasing the packing density of the lipid molecules, which in turn reduces the permeability of the membrane to encapsulated drugs and prevents leakage.[5]
-
Polyethylene Glycol (PEG) Spacer (MW 1000): The PEG component is a hydrophilic and flexible polymer that forms a hydrated layer on the surface of the nanocarrier. This "stealth" coating sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[4][6] This evasion of the immune system leads to a significantly prolonged circulation half-life of the nanocarrier in vivo, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tissues such as tumors.[6][7] A PEG molecular weight of 1000 Da is in the range that has been shown to be effective in prolonging circulation time.[7][8]
-
Terminal Thiol Group: The reactive thiol (-SH) group at the distal end of the PEG chain provides a versatile conjugation point for the attachment of targeting ligands.[2][3] This is most commonly achieved through a stable thioether bond formation with a maleimide-functionalized targeting moiety, such as an antibody, peptide, or aptamer.[9][10] This targeted delivery strategy enhances the specific accumulation of the drug-loaded nanocarrier at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the formulation and performance of liposomes incorporating Cholesterol-PEG derivatives. It is important to note that specific data for Cholesterol-PEG-Thiol with a precise PEG molecular weight of 1000 Da is limited in publicly available literature. Therefore, the data presented here is a compilation from studies on closely related Cholesterol-PEG conjugates and should be considered representative.
Table 1: Physicochemical Characterization of PEGylated Liposomes
| Parameter | Representative Value | Method of Analysis | Reference |
| Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) | [11] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [11] |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry | [11] |
| Encapsulation Efficiency | 50 - 90% (drug dependent) | Spectrophotometry, HPLC | [12] |
Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Liposomes
| Parameter | Liposome Formulation | Representative Value | Animal Model | Reference |
| Circulation Half-life (t½) | DSPC/Chol/DSPE-PEG2000 | > 24 hours | Mice | [8] |
| Area Under the Curve (AUC) | HSPC/Chol/mPEG114-Chol | ~3.2-fold higher than naked liposomes | Not Specified | [13] |
Key Experimental Protocols
Preparation of Cholesterol-PEG-Thiol MW 1000 Incorporated Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating Cholesterol-PEG-Thiol MW 1000 using the thin-film hydration and extrusion method.[14][15]
Materials:
-
Phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
Cholesterol-PEG-Thiol MW 1000
-
Chloroform
-
Hydration buffer (e.g., PBS pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired molar ratios of phospholipid, cholesterol, and Cholesterol-PEG-Thiol MW 1000 in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:Chol-PEG-SH).
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).[16]
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple extrusion cycles (e.g., 10-20 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[14]
-
The resulting liposome suspension can be purified from unencapsulated material by size exclusion chromatography or dialysis.
Conjugation of a Maleimide-Activated Targeting Ligand to Thiolated Liposomes
This protocol outlines the procedure for conjugating a maleimide-functionalized targeting ligand (e.g., a peptide or antibody fragment) to the surface of pre-formed Cholesterol-PEG-Thiol liposomes.[9][10][17]
Materials:
-
Cholesterol-PEG-Thiol MW 1000 incorporated liposomes
-
Maleimide-activated targeting ligand
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Purification system (e.g., size exclusion chromatography or dialysis cassettes)
Procedure:
-
Prepare a solution of the Cholesterol-PEG-Thiol liposomes in the conjugation buffer.
-
Dissolve the maleimide-activated targeting ligand in the conjugation buffer immediately before use.
-
Add the maleimide-activated ligand solution to the liposome suspension. A 1.1:1 to 5:1 molar ratio of maleimide to thiol is a common starting point.[17]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as L-cysteine.
-
Remove the unconjugated ligand and quenching agent by size exclusion chromatography or dialysis.
-
Characterize the resulting targeted liposomes for ligand conjugation efficiency, size, and zeta potential.
Visualizations
The following diagrams, created using the DOT language, illustrate the key molecular structures and their assembly into a functional drug delivery system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 3. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent development of poly(ethylene glycol)-cholesterol conjugates as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cholesterol-PEG-Thiol Self-Assembly for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Cholesterol-Polyethylene Glycol-Thiol (Chol-PEG-SH) self-assembly in the development of advanced drug delivery systems. This document details the core concepts, experimental methodologies, and quantitative data to facilitate the design and characterization of novel therapeutic nanoparticles.
Introduction to Cholesterol-PEG-Thiol
Cholesterol-PEG-Thiol (CLS-PEG-SH) is an amphiphilic polymer conjugate that has garnered significant attention in the field of nanomedicine. Its unique molecular architecture, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) terminal group, enables the spontaneous self-assembly into various nanostructures in aqueous environments. These self-assembled nanoparticles, such as micelles and liposomes, serve as versatile carriers for the targeted delivery of therapeutic agents.[1]
The cholesterol moiety facilitates membrane insertion and enhances the stability of the nanocarriers.[2] The PEG chain provides a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[] The terminal thiol group offers a versatile handle for the covalent conjugation of targeting ligands, imaging agents, or other functional molecules, enabling the development of multifunctional drug delivery platforms.[4][5]
The Core of Self-Assembly: Principles and Influencing Factors
The self-assembly of Chol-PEG-SH is primarily driven by the hydrophobic effect. In an aqueous solution, the hydrophobic cholesterol tails aggregate to minimize their contact with water molecules, forming a stable core. Simultaneously, the hydrophilic PEG chains orient themselves towards the aqueous phase, forming a protective outer shell. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC), below which the molecules exist predominantly as unimers.
Several factors critically influence the self-assembly process and the resulting nanoparticle characteristics:
-
PEG Chain Length: The molecular weight of the PEG chain significantly impacts the nanoparticle size, stability, and drug release kinetics. Longer PEG chains generally lead to larger hydrodynamic diameters and can influence the CMC.[6]
-
Cholesterol Concentration: The molar ratio of cholesterol in the formulation affects the rigidity and stability of the nanoparticle membrane. Optimal cholesterol concentration is crucial for achieving desired particle size and encapsulation efficiency.
-
Drug Properties: The physicochemical properties of the encapsulated drug, such as its hydrophobicity and molecular weight, can influence the drug loading capacity and release profile.
-
Solution Conditions: Parameters such as pH, ionic strength, and temperature of the aqueous medium can affect the self-assembly process and the stability of the resulting nanoparticles.
Quantitative Data on Nanoparticle Characteristics
The following tables summarize quantitative data from various studies on the physicochemical properties of nanoparticles formulated with cholesterol and PEG derivatives.
Table 1: Influence of Formulation Parameters on Nanoparticle Size and Polydispersity Index (PDI)
| Formulation Composition | Molar Ratio | PEG MW (Da) | Particle Size (nm) | PDI | Reference |
| DSPE-PEG/Soluplus | 10:1 (w/w) | 2000 | 36.5 | 0.900 | [7] |
| DSPE-PEG/Soluplus | 5:1 (w/w) | 2000 | 80.8 | 0.644 | [7] |
| DSPE-PEG/Soluplus | 4:1 (w/w) | 2000 | 128.1 | 0.295 | [7] |
| DSPE-PEG alone | - | 2000 | 52.0 | 0.952 | [6] |
| Cationic Liposomes (DOTAP:Cholesterol) | 7:3 | - | 60-70 | 0.10 ± 0.01 | [] |
| mPEG-Chol modified SLP | Varies | 2000 | 109.27 ± 0.50 | 0.189 ± 0.007 | [8] |
Table 2: Influence of Formulation Parameters on Zeta Potential and Encapsulation Efficiency (EE%)
| Formulation Composition | Molar Ratio | Zeta Potential (mV) | Drug | EE% | Reference |
| DSPE-PEG/Soluplus | 10:1 (w/w) | -28.5 | - | - | [7] |
| DSPE-PEG/Soluplus | 5:1 (w/w) | -29.2 | - | - | [7] |
| DSPE-PEG alone | - | -38.0 | - | - | [6] |
| Cationic Liposomes (DOTAP:Cholesterol) | 7:3 | +18.3 ± 19.0 | Doxorubicin | ~81% | [] |
| mPEG-Chol modified SLP | Varies | -51.12 ± 3.79 | Paclitaxel | 84.7 ± 0.2% | [8] |
| Curcumin-loaded Micelles (Vitamin E, Cholesterol, PEG) | - | - | Curcumin | 97.2-98.6% | [9] |
| Curcumin-loaded Nanoparticles (Cho-Imi-OS) | - | - | Curcumin | 17.84% | [9] |
Experimental Protocols
Synthesis of Cholesterol-PEG-Thiol
A common method for synthesizing Chol-PEG conjugates involves a multi-step process. One approach is the iterative addition of tetraethylene glycol macrocyclic sulfate to cholesterol, which allows for precise control over the PEG chain length.[10][11] Another method involves the reaction of cholesteryl p-toluenesulfonate with tetraethylene glycol (TEG) via a Williamson-type ether synthesis.[10] The terminal hydroxyl group of the resulting Chol-PEG can then be functionalized to introduce a thiol group.
Example Protocol for Chol-PEG Synthesis (Conceptual): [10][11]
-
Activation of Cholesterol: Cholesterol is reacted with a reagent like p-toluenesulfonyl chloride to form a tosylated cholesterol intermediate.
-
PEGylation: The tosylated cholesterol is then reacted with a PEG derivative (e.g., tetraethylene glycol) in the presence of a base to form the Chol-PEG conjugate. The length of the PEG chain can be extended through iterative additions.
-
Thiolation: The terminal hydroxyl group of the Chol-PEG is converted to a thiol group. This can be achieved through various chemical reactions, such as reaction with N-acetyl-L-cysteine followed by deacetylation.
Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired PEG length and final product specifications. Refer to the cited literature for detailed protocols.
Preparation of Nanoparticles by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes and other lipid-based nanoparticles.[12][13]
Step-by-Step Protocol: [14][15][16]
-
Dissolution of Lipids: Dissolve Cholesterol-PEG-Thiol and any other lipid components (e.g., phospholipids, cholesterol) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.
-
Formation of Thin Film: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be maintained above the phase transition temperature of the lipids.
-
Drying: Further dry the lipid film under vacuum for several hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask (e.g., by vortexing or sonication) to hydrate the lipid film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller and more uniform unilamellar vesicles (ULVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
Visualization of Key Processes and Pathways
Self-Assembly of Cholesterol-PEG-Thiol
The following diagram illustrates the fundamental principle of the self-assembly of amphiphilic Chol-PEG-SH molecules into a micellar nanostructure in an aqueous environment.
Caption: Self-assembly of Chol-PEG-SH into a micelle.
Experimental Workflow: Thin-Film Hydration
This diagram outlines the key steps involved in the preparation of Chol-PEG-SH nanoparticles using the thin-film hydration method.
Caption: Workflow for nanoparticle preparation.
Targeted Drug Delivery to Signaling Pathways
Chol-PEG-SH nanoparticles can be engineered to deliver drugs that modulate specific intracellular signaling pathways implicated in various diseases, such as cancer. The MAPK and PI3K/Akt pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[17][18]
MAPK Signaling Pathway:
Caption: Inhibition of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway:
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
The self-assembly of Cholesterol-PEG-Thiol represents a powerful and versatile platform for the development of sophisticated drug delivery systems. By understanding the fundamental principles governing their formation and the influence of various formulation parameters, researchers can rationally design nanoparticles with tailored physicochemical properties for specific therapeutic applications. The ability to incorporate targeting moieties and deliver potent drugs to modulate key signaling pathways holds immense promise for advancing the treatment of a wide range of diseases. This guide provides a foundational understanding and practical methodologies to aid in the exploration and exploitation of this promising nanotechnology.
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 2. Cholesterol | BroadPharm [broadpharm.com]
- 4. Cholesterol-PEG-Thiol, MW 5,000 | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol PEG Thiol, CLS-PEG-SH [nanocs.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
- 14. studenttheses.uu.nl [studenttheses.uu.nl]
- 15. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle-mediated targeting of phosphatidylinositol-3-kinase signaling inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of the Cholesterol Anchor in PEG-Thiol Lipids
Executive Summary
Cholesterol-Polyethylene Glycol-Thiol (Chol-PEG-SH) lipids are trifunctional molecules that represent a cornerstone in advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs). This guide elucidates the distinct and synergistic roles of each component: the cholesterol anchor for robust membrane integration and stability; the polyethylene glycol (PEG) spacer for conferring "stealth" characteristics and prolonging circulation; and the terminal thiol group, which serves as a versatile reactive handle for targeted bioconjugation. We will explore the synthesis of these lipids, their incorporation into nanocarriers, and the critical impact of the cholesterol anchor on the physicochemical properties, pharmacokinetics, and cellular interaction of the final formulation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required for the rational design of next-generation nanomedicines.
The Trifunctional Architecture: Core Concepts
The efficacy of Chol-PEG-SH lipids stems from the unique contribution of its three components.
The Cholesterol Anchor: Stability and Biological Interface
The cholesterol moiety serves as a highly effective and biocompatible anchor for inserting the PEG-Thiol construct into a lipid bilayer.[1] Its rigid, hydrophobic structure intercalates between phospholipid acyl chains, imparting critical physicochemical properties:
-
Enhanced Membrane Stability: Cholesterol "fills in the gaps" within the lipid bilayer, reducing membrane fluidity and permeability.[2] This strengthens the liposome structure, minimizes premature leakage of encapsulated drugs, and improves stability both in storage and in vivo.[1][3] Studies have shown that a lipid-to-cholesterol molar ratio of approximately 70:30 is often optimal for creating stable vesicles.[1]
-
Spontaneous Insertion: The lipophilic nature of cholesterol facilitates its spontaneous and stable insertion into pre-formed liposomes or cell membranes.[4] This property is fundamental to "post-insertion" techniques, where PEG-lipid conjugates are added to existing nanoparticles to modify their surface properties.
-
Modulation of Cellular Uptake: The presence of cholesterol in a nanoparticle can significantly influence its mechanism of cellular entry. Cholesterol-rich domains, or "lipid rafts," on cell membranes can be exploited for targeted uptake.[5] Nanoparticles decorated with cholesterol-anchored ligands can engage with these rafts, triggering lipid raft-mediated endocytosis, which can bypass the more common and degradative endo-lysosomal pathway.[5][6] Conversely, high cholesterol content in the target cell membrane can sometimes hinder the passive uptake of nanoparticles by increasing membrane rigidity.[7][8]
The Polyethylene Glycol (PEG) Spacer: The "Stealth" Shield
The PEG component is a flexible, hydrophilic polymer that creates a steric barrier on the surface of the nanoparticle.[9] This "PEGylation" provides the so-called "stealth effect":
-
Prolonged Circulation: The hydrated PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS) in the liver and spleen.[10][11] This dramatically increases the blood circulation half-life of the nanocarrier, allowing more time for it to reach its target site.[9][12]
-
Reduced Immunogenicity: By masking the nanoparticle surface, PEG can reduce potential immune responses to the carrier itself.[10]
The Thiol (-SH) Functional Group: A Gateway for Bioconjugation
The terminal thiol (sulfhydryl) group is a reactive nucleophile that provides a specific point of attachment for various molecules, enabling the creation of actively targeted or functionalized nanoparticles.[13] The most common and highly efficient reaction is with a maleimide group, forming a stable thioether bond.[14] This allows for the covalent attachment of:
-
Targeting Ligands: Antibodies, antibody fragments (Fab'), peptides (e.g., RGD), or small molecules that bind to specific receptors overexpressed on target cells (e.g., tumor cells).
-
Therapeutic Payloads: Certain drugs or imaging agents.
-
Other Polymers or Biomolecules.
Quantitative Analysis: Impact of the Lipid Anchor
The choice of lipid anchor has a profound impact on the final characteristics and in vivo performance of a nanoparticle formulation. While phospholipids like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) are commonly used, cholesterol offers distinct advantages in stability and bioavailability.
| Parameter | Anchor: mPEG-Cholesterol | Anchor: mPEG-DSPE | Key Findings & Significance |
| Mean Diameter (nm) | 165 - 180 | 165 - 180 | Both anchors produce nanoparticles of a similar size suitable for passive tumor targeting via the EPR effect.[15] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Both anchors result in monodisperse populations, which is critical for reproducible manufacturing and performance.[15] |
| In Vitro Cell Association | Higher than branched PEG-DSPE | Lower than Chol-PEG | In vitro stealth properties can vary. Branched PEG structures may offer superior shielding in cell culture.[15] |
| In Vivo Bioavailability (AUC) | ~2.1-fold higher than branched (mPEG₁₁₄)₂-DSPE | Lower than Chol-PEG | The cholesterol anchor provides superior stability in vivo, leading to significantly longer circulation and higher systemic exposure.[15] |
| Transfection Efficiency | Enhanced (at >50% Chol content) | Reduced | In gene delivery lipoplexes with high cholesterol content, PEG-Cholesterol enhances transfection, while PEG-DSPE inhibits it, suggesting a favorable interaction with cholesterol domains.[2] |
Table 1: Comparative data summarizing the influence of Cholesterol vs. DSPE as a PEG anchor on liposome properties. Data synthesized from multiple sources for illustrative comparison.[2][15]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, formulation, and characterization of nanoparticles using Chol-PEG-SH.
Synthesis of Cholesterol-PEG-Thiol
This protocol is adapted from the iterative synthesis of well-defined Chol-PEG compounds, which can be subsequently functionalized to introduce a terminal thiol group.[16][17]
Principle: An iterative addition of tetraethylene glycol macrocyclic sulfate to cholesterol creates a Chol-PEG-OH of a defined length. The terminal hydroxyl group is then activated (e.g., tosylated) and substituted with a thiol-containing nucleophile.
Materials:
-
Cholesterol (Chol)
-
Tetraethylene glycol macrocyclic sulfate
-
Sodium hydride (NaH)
-
Anhydrous solvents (THF, Dioxane)
-
Sulfuric acid (H₂SO₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydrosulfide (NaSH) or similar thiol source
-
Pyridine
-
Standard glassware for organic synthesis
Procedure:
-
PEG Elongation (Example: Chol-PEG₈-OH):
-
Dissolve Chol-PEG₄-OH (starting material) in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise. Stir for 2 hours at 0 °C to form the alkoxide.
-
Add a solution of tetraethylene glycol macrocyclic sulfate in anhydrous THF.
-
Heat the reaction to reflux and stir overnight. This forms the intermediate Chol-PEG₈-sulfate.
-
Cool the reaction and carefully quench with water.
-
Perform acidic hydrolysis by adding a THF/H₂O mixture and catalytic H₂SO₄. Reflux for 5 hours to yield Chol-PEG₈-OH.
-
Purify the product using column chromatography.
-
-
Activation of Terminal Hydroxyl Group:
-
Dissolve the purified Chol-PEG-OH in pyridine.
-
Cool to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to stir overnight at room temperature.
-
Work up the reaction to isolate the Chol-PEG-OTs product.
-
-
Thiolation:
-
Dissolve the Chol-PEG-OTs in a suitable solvent like DMF.
-
Add an excess of a thiol source, such as sodium hydrosulfide (NaSH).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Purify the final Chol-PEG-SH product via chromatography.
-
Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at -20°C, protected from light.[13]
-
Liposome Formulation via Thin-Film Hydration
This is a standard method for preparing liposomes incorporating Chol-PEG-SH.[18][19][20]
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
Cholesterol-PEG₂₀₀₀-SH
-
Organic solvent (Chloroform or Chloroform:Methanol mixture)
-
Aqueous hydration buffer (e.g., PBS pH 7.4, 5% Glucose)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., HSPC, Cholesterol, and Chol-PEG-SH at a desired molar ratio such as 55:40:5) in chloroform in a round-bottom flask.[21]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set above the lipid transition temperature (e.g., 40-50°C) under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the flask wall and all solvent is removed.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the aqueous hydration buffer to the same temperature as the lipid film.
-
Add the buffer to the flask and continue to rotate (without vacuum) for 1-2 hours. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a pre-heated extruder.
-
Force the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).
-
This process yields large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Thiol-Maleimide Conjugation to Liposome Surface
This protocol describes the attachment of a maleimide-functionalized molecule (e.g., a peptide) to the thiol-functionalized liposome surface.[14]
Materials:
-
Thiol-functionalized liposomes (prepared as in 4.2)
-
Maleimide-functionalized molecule (e.g., Maleimide-Peptide)
-
Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Reactants:
-
Dissolve the maleimide-functionalized molecule in the degassed reaction buffer.
-
Ensure the liposome suspension is in the same degassed buffer.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the liposome suspension with gentle stirring. A 10-20 fold molar excess of the maleimide molecule to the surface thiol groups is a common starting point.
-
Flush the headspace of the reaction vial with inert gas and seal tightly.
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted maleimide molecules from the conjugated liposomes. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Using a column like Sepharose CL-4B. The larger liposomes will elute first.[22]
-
Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
-
Characterization Protocols
4.4.1 Size and Zeta Potential by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[23] The rate of these fluctuations is used to calculate the hydrodynamic diameter and the polydispersity index (PDI), a measure of size distribution uniformity.[24]
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C).
-
Perform 3-5 measurements to obtain the average Z-average diameter (nm), PDI, and Zeta potential (mV).[25] An acceptable PDI for pharmaceutical formulations is typically below 0.3.[18]
-
4.4.2 Quantification of Surface Thiols via Ellman's Assay
-
Principle: Ellman's Reagent (DTNB) reacts with free thiol groups to produce a yellow-colored product (TNB), which has a strong absorbance at 412 nm.[4] The concentration of thiols can be determined by comparing the absorbance to a standard curve or using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[26]
-
Procedure (using a standard curve):
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine Standards: Prepare a series of known concentrations of cysteine (e.g., 0-1.5 mM) in the Reaction Buffer.[4]
-
-
Assay:
-
To a set of microplate wells or cuvettes, add 50 µL of Ellman's Reagent Solution.
-
Add 250 µL of each cysteine standard or the thiol-liposome sample.
-
Incubate at room temperature for 15 minutes.[26]
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of thiols in the liposome sample from the standard curve.
-
-
Mechanisms and Workflows
Visualizing the processes involved in the synthesis, formulation, and biological action of these lipids is crucial for a comprehensive understanding.
Workflow for Targeted Liposome Preparation
This diagram illustrates the complete workflow from lipid film formation to the final, ligand-conjugated nanoparticle.
References
- 1. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol-modified PEG lipids: Alteration of the bilayer anchoring moiety has an unexpected effect on liposome circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol Hinders the Passive Uptake of Amphiphilic Nanoparticles into Fluid Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. liposomes.ca [liposomes.ca]
- 23. news-medical.net [news-medical.net]
- 24. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 25. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 26. assets.fishersci.com [assets.fishersci.com]
Navigating the Solubility of Cholesterol-PEG-Thiol MW 1000: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Cholesterol-Polyethylene Glycol-Thiol with a molecular weight of 1000 Da (Cholesterol-PEG-Thiol MW 1000). Understanding the solubility of this amphiphilic polymer is critical for its effective application in drug delivery systems, nanoparticle formulation, and bioconjugation. This document outlines its solubility in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
Cholesterol-PEG-Thiol MW 1000 is an amphiphilic molecule, possessing both a hydrophobic cholesterol moiety and a hydrophilic polyethylene glycol (PEG) chain, terminating in a reactive thiol group. This dual nature governs its solubility, allowing it to interface with both aqueous and organic environments. The PEG chain enhances water solubility, while the cholesterol anchor facilitates interaction with lipidic structures, making it an ideal component for liposomes and micelles.[1][2]
Quantitative Solubility Data
The solubility of Cholesterol-PEG-Thiol MW 1000 has been determined in several key solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for various applications.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference(s) |
| Water | Aqueous | 10 mg/mL (clear solution) | Soluble | |
| Chloroform | Halogenated | 10 mg/mL (clear solution) | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 10 mg/mL (clear solution) | Soluble | [3] |
| Methylene Chloride | Halogenated | - | Soluble | [4] |
| Dimethylformamide (DMF) | Amide | - | Soluble | [4][5] |
| Alcohols (e.g., Ethanol, Methanol) | Alcohol | - | Less Soluble | [4][5] |
| Toluene | Aromatic Hydrocarbon | - | Less Soluble | [4][5] |
| Ether | Ether | - | Not Soluble | [4][5] |
Note: "Less Soluble" indicates that while some dissolution may occur, achieving high concentrations is unlikely. For applications requiring high concentrations, the use of solvents in the "Soluble" category is recommended. The solubility in alcohols and toluene may be improved by gentle heating.[5]
Experimental Protocols for Solubility Determination
For researchers wishing to determine the solubility of Cholesterol-PEG-Thiol MW 1000 in a specific solvent system, the following protocols provide a standardized approach.
Protocol 1: Visual Assessment of Solubility (Equilibrium Shake-Flask Method)
This method provides a straightforward qualitative or semi-quantitative determination of solubility.
Materials:
-
Cholesterol-PEG-Thiol MW 1000
-
High-purity solvent of interest
-
Small glass vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Centrifuge
Procedure:
-
Preparation: Weigh a small, known amount of Cholesterol-PEG-Thiol MW 1000 (e.g., 10 mg) and add it to a vial.
-
Solvent Addition: Add a measured volume of the solvent to the vial to achieve a desired concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Equilibration: Tightly cap the vial and vortex vigorously for 2-5 minutes. To ensure equilibrium is reached, the vial should be agitated (e.g., on a rotator or shaker) at a constant temperature for a predetermined period (typically 24-48 hours).
-
Observation: After equilibration, visually inspect the solution. A clear, particle-free solution indicates complete dissolution at that concentration.
-
Saturation Point Determination: If the substance has dissolved, incrementally add more Cholesterol-PEG-Thiol MW 1000, repeating the equilibration and observation steps until undissolved solid remains.
-
Confirmation of Saturation: If undissolved solid is present, centrifuge the vial at a moderate speed (e.g., 5000 x g) for 10-15 minutes to pellet the excess solid. A clear supernatant confirms that the solution is saturated. The solubility is then reported as the highest concentration at which the compound fully dissolves.
Protocol 2: Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)
This method provides a precise measurement of the solubility limit.
Materials:
-
Saturated solution of Cholesterol-PEG-Thiol MW 1000 (prepared as in Protocol 1)
-
High-purity solvent of interest
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGylated lipids lack a strong UV chromophore)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-3 of Protocol 1 to create a solution with excess, undissolved Cholesterol-PEG-Thiol MW 1000.
-
Sample Preparation: After equilibration, allow the solution to stand undisturbed to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Standard Preparation: Prepare a series of standard solutions of Cholesterol-PEG-Thiol MW 1000 of known concentrations in the same solvent.
-
HPLC Analysis: Analyze the prepared standards and the diluted sample by HPLC.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration of the saturated supernatant, taking into account the dilution factor. This value represents the quantitative solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of Cholesterol-PEG-Thiol MW 1000, from initial screening to quantitative determination.
Caption: Workflow for determining the solubility of Cholesterol-PEG-Thiol MW 1000.
References
- 1. scribd.com [scribd.com]
- 2. Enzymatic properties of polyethylene glycol-modified cholesterol esterase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Concepts of Using Cholesterol-PEG-Thiol in Nanomedicine
Cholesterol-PEG-Thiol (CLS-PEG-SH) is an amphiphilic polymer conjugate that has become a cornerstone in the design of advanced nanomedicine platforms. Its unique three-part structure—a cholesterol anchor, a polyethylene glycol (PEG) linker, and a terminal thiol group—provides a versatile tool for enhancing the stability, biocompatibility, and targeting capabilities of nanoparticle-based drug delivery systems. This guide delves into the fundamental concepts, applications, and experimental considerations for utilizing CLS-PEG-SH in nanomedicine research and development.
Molecular Architecture and Functional Roles
CLS-PEG-SH is a lipophilic lipid PEG conjugate where each component serves a distinct and critical function.[1] The synergy between these components allows for the creation of sophisticated nanocarriers for drugs, genes, and imaging agents.[1][]
-
Cholesterol Anchor : As a natural and essential component of animal cell membranes, cholesterol provides a biocompatible and lipophilic anchor.[3][4] When incorporated into lipid-based nanoparticles like liposomes, it inserts into the lipid bilayer, enhancing its stability, modulating membrane fluidity, and reducing the permeability to encapsulated drugs.[][5][6] This anchoring function is crucial for the retention of the PEG-Thiol moiety on the nanoparticle surface.
-
Polyethylene Glycol (PEG) Linker : The PEG component is a hydrophilic, flexible, and biocompatible polymer. When attached to the surface of a nanoparticle, it creates a hydrated layer that sterically hinders the adsorption of opsonin proteins from the bloodstream.[] This "stealth" effect reduces clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier.[][6][7] This extended circulation is vital for enabling passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Thiol (Sulfhydryl) Group (-SH) : The terminal thiol group is a reactive functional group that serves as a versatile conjugation handle. It can form stable covalent bonds with various moieties, most notably maleimide groups, through a Michael addition reaction.[8][9][10] This allows for the attachment of targeting ligands such as antibodies, peptides, or aptamers to the nanoparticle surface for active targeting.[11][12] Additionally, the thiol group exhibits a high affinity for noble metal surfaces, making CLS-PEG-SH an excellent agent for functionalizing gold or silver nanoparticles.[3][13]
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 3. nanocs.net [nanocs.net]
- 4. Cholesterol | BroadPharm [broadpharm.com]
- 5. Cholesterol-PEGs-amine, -COOH, -Mal, -Biotin, -Thiol, -VS... [nanosoftpolymers.com]
- 6. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Deep Dive into the Hydrophobicity of Cholesterol-PEG-Thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the hydrophobic characteristics of Cholesterol-polyethylene glycol-Thiol (Chol-PEG-SH), a critical component in advanced drug delivery systems. Understanding the hydrophobicity of this amphiphilic polymer is paramount for the rational design and optimization of nanomedicines, including liposomes and micelles, for enhanced therapeutic efficacy. This document provides an in-depth overview of the molecule's structure-function relationship, methods to quantify its hydrophobicity, and the implications for drug formulation.
Introduction to Cholesterol-PEG-Thiol
Cholesterol-PEG-Thiol is a versatile bifunctional lipid conjugate that leverages the unique properties of its three core components:
-
Cholesterol: A rigid, hydrophobic lipid that serves as a membrane anchor, enhancing the stability and integrity of lipid-based nanoparticles.[1][2] Its inclusion in formulations can reduce drug leakage and modulate membrane fluidity.[1]
-
Polyethylene Glycol (PEG): A hydrophilic and flexible polymer that forms a hydrated layer on the surface of nanoparticles. This "stealth" characteristic reduces non-specific protein binding, prolonging circulation time and minimizing clearance by the reticuloendothelial system.[3][4]
-
Thiol (-SH) Group: A reactive functional group that allows for the covalent conjugation of targeting ligands, antibodies, or small molecule drugs via thiol-maleimide chemistry, enabling the development of targeted drug delivery systems.[3][5]
The amphiphilic nature of Chol-PEG-SH, arising from the hydrophobic cholesterol and hydrophilic PEG chain, drives its self-assembly into micelles in aqueous environments and its incorporation into lipid bilayers.[4][5] The balance between its hydrophobic and hydrophilic properties is a key determinant of its behavior in formulations and its subsequent in vivo performance.
Quantifying the Hydrophobicity of Cholesterol-PEG-Thiol
While specific quantitative data for the hydrophobicity of Cholesterol-PEG-Thiol, such as its Critical Micelle Concentration (CMC), partition coefficient (LogP), and contact angle, are not extensively reported in publicly available literature, established experimental protocols can be employed to determine these crucial parameters. The following sections detail the methodologies for these key experiments.
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration of an amphiphile at which micelles begin to form. It is a fundamental measure of the hydrophobicity of a surfactant; a lower CMC value indicates greater hydrophobicity and a higher propensity for self-assembly. Several methods can be employed to determine the CMC of Chol-PEG-SH.
Table 1: Comparison of Methods for CMC Determination
| Method | Principle | Advantages | Disadvantages |
| Surface Tension Measurement | The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. | Direct and widely used method. | Requires a sensitive tensiometer. |
| Conductivity Measurement | For ionic surfactants, the conductivity of the solution changes at the CMC due to the aggregation of charged monomers into less mobile micelles. | Simple and accurate for ionic surfactants. | Not suitable for non-ionic surfactants like Chol-PEG-SH. |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment. The probe partitions into the hydrophobic core of micelles, leading to a change in fluorescence intensity at the CMC. | Highly sensitive and requires a small sample volume. | The probe itself may influence micellization. |
| Turbidity Measurement | The turbidity of a surfactant solution increases significantly at the CMC due to the light scattering by the newly formed micelles. | Simple and does not require a specific probe. | Less sensitive than fluorescence methods. |
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Cholesterol-PEG-Thiol in a suitable solvent (e.g., ethanol or a buffer solution).
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of Chol-PEG-SH with varying concentrations, bracketing the expected CMC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM.
-
Allow the solvent from the pyrene stock to evaporate completely, ensuring the pyrene is solubilized within the surfactant solutions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are located at approximately 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first peak (I₃/I₁). This ratio is sensitive to the polarity of the pyrene's environment.
-
Plot the I₃/I₁ ratio as a function of the logarithm of the Chol-PEG-SH concentration.
-
The plot will show a sigmoidal curve. The inflection point of this curve, or the intersection of the two linear portions of the plot, corresponds to the CMC.
-
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Contact Angle Measurement
Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. A thin film of Cholesterol-PEG-Thiol can be prepared, and the contact angle of a water droplet on this surface can provide a qualitative measure of its hydrophobicity. A higher contact angle indicates greater hydrophobicity.
-
Substrate Preparation:
-
Prepare a smooth, inert solid substrate (e.g., a silicon wafer or glass slide).
-
Deposit a thin, uniform film of Cholesterol-PEG-Thiol onto the substrate using a suitable method such as spin-coating or dip-coating from a solution.
-
Ensure the solvent is completely evaporated.
-
-
Contact Angle Measurement:
-
Place the coated substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface of the Chol-PEG-SH film.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
-
Data Analysis:
-
Use the software associated with the goniometer to analyze the droplet image.
-
The software will fit a mathematical model to the droplet shape and determine the angle formed at the three-phase contact point. This angle is the static contact angle.
-
Perform measurements at multiple locations on the film to ensure reproducibility and obtain an average value.
-
Caption: Workflow for contact angle measurement.
Partition Coefficient (LogP) Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. The logarithm of this ratio, LogP, is a widely used indicator of lipophilicity. A higher LogP value signifies greater lipophilicity.
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Accurately weigh a known amount of Cholesterol-PEG-Thiol and dissolve it in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.
-
Shake the funnel for a sufficient time to allow the Chol-PEG-SH to partition between the two phases and reach equilibrium.
-
-
Phase Separation and Quantification:
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the octanol and aqueous phases.
-
Determine the concentration of Chol-PEG-SH in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, as PEGylated lipids may lack a UV chromophore).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as the base-10 logarithm of P.
-
Table 2: Expected Influence of Molecular Weight on Hydrophobicity
| Parameter | Effect of Increasing PEG Molecular Weight | Rationale |
| CMC | Increase | The increased hydrophilicity of the longer PEG chain makes micelle formation less favorable, requiring a higher concentration of the amphiphile. |
| Contact Angle | Decrease | The more dominant hydrophilic PEG chains will lead to better wetting of the surface by water. |
| LogP | Decrease | The overall molecule becomes more hydrophilic with a larger PEG component, leading to a lower partition into the non-polar octanol phase. |
Thiol-Maleimide Conjugation for Functionalization
The terminal thiol group on Cholesterol-PEG-Thiol provides a convenient handle for the attachment of various molecules to the surface of nanoparticles. The most common reaction is the Michael addition of the thiol to a maleimide group, forming a stable thioether bond.
-
Preparation of Reactants:
-
Dissolve the Cholesterol-PEG-Thiol in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).
-
Dissolve the maleimide-functionalized molecule (e.g., a targeting peptide or drug) in a compatible solvent.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized molecule to the solution of Chol-PEG-SH. A molar excess of the maleimide compound is often used to ensure complete reaction of the thiol groups.
-
Allow the reaction to proceed at room temperature for several hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted starting materials using techniques such as dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation using analytical methods like MALDI-TOF mass spectrometry or NMR spectroscopy.
-
Caption: Schematic of Thiol-Maleimide Conjugation.
Conclusion
The hydrophobicity of Cholesterol-PEG-Thiol is a critical parameter that dictates its role in drug delivery systems. While specific quantitative data may vary depending on the molecular weight of the PEG chain, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important polymer. By understanding and controlling the hydrophobic-hydrophilic balance of Chol-PEG-SH, researchers can fine-tune the properties of their nanoparticle formulations to achieve optimal stability, circulation time, and targeting efficiency, ultimately leading to the development of more effective and safer nanomedicines.
References
A Comprehensive Technical Guide to Cholesterol-PEG-Thiol MW 1000
This in-depth technical guide provides a comprehensive overview of the physical characteristics, experimental protocols, and applications of Cholesterol-PEG-Thiol with a molecular weight of 1000 Da (CLS-PEG-SH 1k). This document is intended for researchers, scientists, and drug development professionals working with PEGylated lipids for various biomedical applications.
Core Physical Characteristics
Cholesterol-PEG-Thiol MW 1000 is a versatile bifunctional lipid consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer of approximately 1000 Daltons, and a reactive thiol (-SH) group at the terminus. This amphiphilic structure allows for its incorporation into lipid-based nanostructures, enhancing their stability and enabling surface functionalization.
Quantitative Data Summary
The physical and chemical properties of Cholesterol-PEG-Thiol MW 1000 are summarized in the table below. These values are compiled from various supplier technical data sheets and scientific literature.
| Property | Value | References |
| Appearance | White to off-white solid or semi-solid | [1] |
| Molecular Weight (PEG) | ~1000 Da | [2] |
| Purity | ≥95% | [3] |
| Polydispersity Index (PDI) | Typically 1.02-1.05 for linear PEGs | [4] |
| Solubility | Soluble in water, chloroform, and DMSO | [1] |
| Storage Conditions | -20°C, desiccated, and protected from light | [2] |
Experimental Protocols
This section details the methodologies for the characterization and common applications of Cholesterol-PEG-Thiol MW 1000.
Characterization Techniques
2.1.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of Cholesterol-PEG-Thiol MW 1000.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectrum for characteristic peaks corresponding to the cholesterol moiety, the ethylene glycol repeating units of PEG, and the terminal thiol group. The integration of these peaks can be used to confirm the structure and estimate the degree of PEGylation.[5][6][7]
-
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Obtain a small amount of the sample.
-
Place the sample on the ATR crystal of the FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the O-H stretch (if present), C-H stretch from cholesterol and PEG, C=O stretch (from any ester linkage), C-O-C stretch of the PEG backbone, and the S-H stretch of the thiol group.
-
Liposome Formulation
-
Objective: To prepare liposomes incorporating Cholesterol-PEG-Thiol MW 1000 for enhanced stability and surface functionalization.
-
Methodology (Thin-Film Hydration Method):
-
Co-dissolve the primary lipid (e.g., DSPC or soy PC), cholesterol, and Cholesterol-PEG-Thiol MW 1000 in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio would be 55:40:5 (Lipid:Cholesterol:PEG-Lipid).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid phase transition temperature. The aqueous buffer may contain the drug to be encapsulated.
-
To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[8][9]
-
Thiol-Maleimide Ligation for Surface Functionalization
-
Objective: To conjugate a maleimide-functionalized molecule (e.g., a peptide, antibody fragment, or small molecule) to the surface of liposomes containing Cholesterol-PEG-Thiol MW 1000.
-
Methodology:
-
Prepare the thiol-containing liposomes as described in section 2.2.
-
Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5). The pH is critical to ensure the thiol is reactive while minimizing maleimide hydrolysis.[10][11]
-
Add the maleimide solution to the liposome suspension. A 1.5 to 20-fold molar excess of the maleimide reagent over the thiol groups on the liposome surface is typically used.[11][12][13]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.[12]
-
Remove the unreacted maleimide-functionalized molecules by dialysis or size exclusion chromatography.
-
Functionalization of Gold Nanoparticles (AuNPs)
-
Objective: To create a stable, biocompatible coating on gold nanoparticles using Cholesterol-PEG-Thiol MW 1000.
-
Methodology:
-
Synthesize or obtain a suspension of citrate-stabilized gold nanoparticles.
-
Prepare a stock solution of Cholesterol-PEG-Thiol MW 1000 in ultrapure water or a suitable buffer.
-
Add the Cholesterol-PEG-Thiol solution to the gold nanoparticle suspension. The thiol group has a strong affinity for the gold surface and will displace the citrate ions.[14]
-
Allow the mixture to react overnight at room temperature with gentle stirring.[14]
-
Purify the functionalized AuNPs by centrifugation to remove excess, unbound Cholesterol-PEG-Thiol. Resuspend the nanoparticle pellet in a fresh buffer solution.[14]
-
Mandatory Visualizations
Experimental Workflow for Targeted Liposome Formulation
The following diagram illustrates a typical workflow for the preparation of targeted liposomes for drug delivery using Cholesterol-PEG-Thiol MW 1000.
Caption: Workflow for the formulation of targeted drug-loaded liposomes.
Applications in Research and Drug Development
Cholesterol-PEG-Thiol MW 1000 is a key component in the development of advanced drug delivery systems. The cholesterol moiety provides stable anchoring within lipid bilayers, while the PEG chain offers a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[15] The terminal thiol group allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers, to direct the nanocarrier to specific cells or tissues.
This molecule is instrumental in the formulation of:
-
Stealth Liposomes: For passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
-
Actively Targeted Nanoparticles: For site-specific drug delivery, reducing off-target effects and enhancing therapeutic efficacy.
-
Functionalized Surfaces: For the development of biocompatible coatings on medical devices and diagnostic tools.
References
- 1. Cholesterol Functionalization of Gold Nanoparticles Enhances Photoactivation of Neural Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 3. biochempeg.com [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Biocompatibility of Cholesterol-PEG-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol-polyethylene glycol-thiol (Cholesterol-PEG-SH) is a functionalized lipid increasingly utilized in the development of advanced drug delivery systems, particularly in the formulation of nanoparticles and liposomes.[1][2][3][4] Its unique tripartite structure, comprising a cholesterol anchor, a biocompatible polyethylene glycol (PEG) linker, and a reactive thiol group, imparts desirable pharmacokinetic and pharmacodynamic properties to therapeutic carriers. The cholesterol moiety facilitates insertion into lipid bilayers, enhancing formulation stability. The PEG chain provides a hydrophilic shield, conferring "stealth" characteristics that reduce opsonization and prolong circulation time. The terminal thiol group offers a versatile handle for the conjugation of targeting ligands, drugs, or other functional molecules.[1]
This technical guide provides a comprehensive overview of the safety and biocompatibility of Cholesterol-PEG-Thiol. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic nanoparticles. This document summarizes key safety considerations, presents available data in a structured format, details relevant experimental protocols, and visualizes associated biological pathways.
Core Components and Their Biocompatibility
The biocompatibility of Cholesterol-PEG-Thiol is largely inferred from the well-established safety profiles of its constituent parts:
-
Cholesterol: An endogenous molecule and a fundamental component of mammalian cell membranes, cholesterol is generally considered biocompatible.[5] It plays a crucial role in modulating membrane fluidity and permeability. However, at high concentrations within formulations, it can influence cellular processes and signaling pathways.[6][7][8][9][10][11]
-
Polyethylene Glycol (PEG): PEG is a hydrophilic polymer widely approved by regulatory agencies for pharmaceutical applications. Its primary role in drug delivery is to create a steric barrier that reduces protein adsorption and recognition by the reticuloendothelial system (RES), thereby extending the circulation half-life of nanoparticles. While generally considered safe, PEG has been associated with immunogenic responses in some individuals, leading to the "accelerated blood clearance" (ABC) phenomenon and hypersensitivity reactions.[12][13][14][15][16][17]
-
Thiol Group: The terminal thiol (-SH) group is a reactive functional group. While essential for conjugation, its potential for off-target reactions and interaction with biological thiols should be considered during formulation development and safety assessment.
In Vitro Safety Assessment
Cytotoxicity
Table 1: Representative Cytotoxicity Data (IC50) of PEGylated Lipid Nanoparticles in Various Cell Lines
| Cell Line | Nanoparticle Formulation | IC50 (µg/mL) | Reference |
| H1299 | DOTAP/Cholesterol (non-PEGylated) | ~50 | [12] |
| H1299 | DOTAP/Cholesterol with 2% PEG-lipid | >100 | [12] |
| H1299 | DOTAP/Cholesterol with 10% PEG-lipid | >100 | [12] |
| bEnd.3 | Cholesterol-PEG co-modified PBCA NPs | >100 | [18] |
| HEK293 | Thiolated and PEGylated organosilica NPs | >100 (at low concentrations) | [19] |
Note: This table presents representative data for similar materials to illustrate the generally low cytotoxicity of PEGylated lipid nanoparticles. Actual IC50 values for Cholesterol-PEG-Thiol will depend on the specific formulation, cell line, and assay conditions.
Hemocompatibility
Hemolysis assays are performed to evaluate the potential of a substance to damage red blood cells. Formulations intended for intravenous administration must be hemocompatible.
Table 2: Representative Hemolysis Data for PEGylated Formulations
| Formulation | Concentration | Hemolysis (%) | Reference |
| PEG (20,000 MW) solution | 0.1% | < 5% | [16] |
| PEGylated liposomes | 0.16 mg/mL | Minimal | [20] |
| Thiolated and PEGylated organosilica NPs | up to 500 µg/mL | < 5% | [21] |
Note: This table provides representative data. The hemolytic potential of Cholesterol-PEG-Thiol containing nanoparticles should be experimentally determined.
In Vivo Safety Assessment
In vivo studies are crucial for evaluating the systemic toxicity of nanoparticle formulations. Key parameters include monitoring for changes in body weight, organ function (through blood biochemistry), and tissue histology. While specific in vivo toxicity data for Cholesterol-PEG-Thiol is limited, studies on similar PEGylated lipid nanoparticles generally indicate good tolerability at therapeutic doses.[22][23]
Table 3: Key Parameters for In Vivo Toxicity Studies of Lipid Nanoparticles
| Parameter | Method | Purpose |
| Body Weight | Daily or weekly measurement | General indicator of health and toxicity |
| Organ-to-Body Weight Ratio | Post-mortem analysis | Indication of organ swelling or atrophy |
| Blood Biochemistry | Serum analysis (e.g., ALT, AST, BUN, creatinine) | Assessment of liver and kidney function |
| Hematology | Complete blood count (CBC) | Evaluation of effects on blood cells |
| Histopathology | Microscopic examination of major organs | Identification of tissue damage or inflammation |
Immunogenicity
A critical aspect of the biocompatibility of PEGylated materials is their potential to elicit an immune response. The presence of pre-existing anti-PEG antibodies in a significant portion of the population can lead to the ABC phenomenon, where subsequent doses of a PEGylated therapeutic are rapidly cleared from circulation. Another potential issue is complement activation-related pseudoallergy (CARPA).
Cellular Uptake and Signaling Pathways
The cellular uptake of nanoparticles formulated with Cholesterol-PEG-Thiol can occur through various endocytic pathways. The cholesterol component can influence membrane interactions, while the PEG layer can modulate protein binding and receptor recognition.
Cellular Uptake Workflow
Caption: Generalized workflow of nanoparticle cellular uptake.
Potential Signaling Pathway Involvement
The components of Cholesterol-PEG-Thiol can potentially interact with and modulate intracellular signaling pathways. For instance, alterations in cellular cholesterol levels have been shown to impact pathways like NF-κB and MAPK, which are involved in inflammation and cell proliferation.[6][7][8][9][10][11][24][25][26]
Caption: Potential influence of cholesterol on the NF-κB signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of Cholesterol-PEG-Thiol nanoparticles that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Cholesterol-PEG-Thiol nanoparticle formulation
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Cholesterol-PEG-Thiol nanoparticle formulation in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the nanoparticle concentration.[27]
In Vitro Hemolysis Assay
Objective: To assess the lytic effect of Cholesterol-PEG-Thiol nanoparticles on red blood cells.
Materials:
-
Fresh whole blood (e.g., from a healthy donor)
-
Phosphate-buffered saline (PBS)
-
Cholesterol-PEG-Thiol nanoparticle formulation
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Centrifuge
-
96-well microplates
-
Microplate reader
Procedure:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Aspirate the supernatant and wash the RBC pellet with PBS three times.
-
Resuspend the washed RBCs in PBS to obtain a 2% (v/v) RBC suspension.
-
Prepare serial dilutions of the Cholesterol-PEG-Thiol nanoparticle formulation in PBS.
-
In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of each nanoparticle dilution.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubate the plate at 37°C for 2 hours.
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[20][21][28][29][30]
Acute In Vivo Toxicity Study
Objective: To evaluate the short-term systemic toxicity of a single dose of Cholesterol-PEG-Thiol nanoparticles in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
Cholesterol-PEG-Thiol nanoparticle formulation
-
Sterile saline or other appropriate vehicle
-
Equipment for intravenous injection
-
Instruments for blood collection and organ harvesting
-
Reagents for blood biochemistry and histology
Procedure:
-
Acclimate animals for at least one week before the study.
-
Divide animals into groups (e.g., a control group receiving the vehicle and treatment groups receiving different doses of the nanoparticle formulation).
-
Administer a single intravenous injection of the designated formulation.
-
Monitor the animals daily for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, for 14 days.
-
At the end of the observation period, collect blood samples for hematology and serum biochemistry analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination.[31][32][33][34][35]
Conclusion
Cholesterol-PEG-Thiol is a promising excipient for the development of targeted and long-circulating nanomedicines. Based on the safety profiles of its components and data from related PEGylated lipid systems, it is expected to be generally safe and biocompatible. However, as with any novel material, a thorough and case-by-case safety evaluation is imperative. This guide provides a framework for such an assessment, outlining key considerations, relevant experimental protocols, and potential biological interactions. Researchers and drug developers are encouraged to conduct comprehensive in vitro and in vivo studies to establish a robust safety profile for their specific Cholesterol-PEG-Thiol-based formulations.
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 4. Cholesterol-PEG-Thiol, MW 3.4K | CLS-PEG-SH, MW 3.4K | AxisPharm [axispharm.com]
- 5. nanocs.net [nanocs.net]
- 6. Cholesterol Regulates the Tumor Adaptive Resistance to MAPK Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 Mitogen-activated Protein Kinase (MAPK) Promotes Cholesterol Ester Accumulation in Macrophages through Inhibition of Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 mitogen-activated protein kinase (MAPK) promotes cholesterol ester accumulation in macrophages through inhibition of macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 16. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Molecules altering the intracellular thiol content modulate NF-kB and STAT-1/IRF-1 signalling pathways and IL-12 p40 and IL-27 p28 production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Liposomes Prevent In Vitro Hemolysis Induced by Streptolysin O and Lysenin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Injectable Liposome Hemolysis Testing - CD Formulation [formulationbio.com]
- 30. Hemolysis Assay [protocols.io]
- 31. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 32. etp-nanomedicine.eu [etp-nanomedicine.eu]
- 33. chemistry.unm.edu [chemistry.unm.edu]
- 34. purdue.edu [purdue.edu]
- 35. Standard Operating Procedures (SOP) or research protocols [enm-dev.adma.ai]
Methodological & Application
Application Notes and Protocols for Cholesterol-PEG-Thiol MW 1000 Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of liposomes incorporating Cholesterol-PEG-Thiol with a molecular weight of 1000 Da (Chol-PEG-SH 1k). The inclusion of this PEGylated cholesterol derivative offers a strategic approach to enhance the stability and circulation time of liposomes and provides a reactive thiol group on the liposome surface for subsequent conjugation of targeting ligands or therapeutic molecules.
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic agents. The modification of the liposome surface with polyethylene glycol (PEG) chains, known as PEGylation, sterically hinders the interaction with plasma proteins and macrophages, thereby prolonging their circulation half-life. Cholesterol is a critical component of liposomal formulations, enhancing membrane fluidity and stability. Cholesterol-PEG-Thiol combines the benefits of cholesterol-mediated stability and PEG-induced stealth properties with a terminal thiol group for covalent attachment of molecules such as antibodies, peptides, or small molecules containing a maleimide group. This protocol outlines the thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes and a post-insertion method for incorporating Chol-PEG-SH 1k.
Materials and Equipment
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
Cholesterol-PEG-Thiol MW 1000 (Chol-PEG-SH 1k)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Maleimide-functionalized molecule (for conjugation)
-
Sepharose CL-4B column or similar for purification
Equipment
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Transmission Electron Microscope (TEM) (optional)
-
Nitrogen or Argon gas source
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes the formation of liposomes with the Chol-PEG-SH 1k incorporated during the initial lipid film formation.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DPPC, Cholesterol, and Chol-PEG-SH 1k in a chloroform/methanol (2:1 v/v) solution. A common molar ratio is DPPC:Cholesterol:Chol-PEG-SH 1k of 55:40:5.
-
The total lipid concentration is typically in the range of 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc is 41 °C, so a temperature of 50-60 °C is suitable).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under a stream of nitrogen or argon gas for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film by adding pre-warmed (50-60 °C) PBS (pH 7.4). The volume of the buffer will determine the final lipid concentration.
-
Rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing by Extrusion:
-
For the formation of unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Pass the MLV suspension through the extruder 10-20 times. This process results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.
-
-
Purification:
-
To remove any unencapsulated material (if a drug was co-encapsulated) or non-incorporated lipids, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
Protocol 2: Post-Insertion of Cholesterol-PEG-Thiol
This method is useful for incorporating Chol-PEG-SH 1k into pre-formed liposomes.
-
Prepare Base Liposomes:
-
Prepare liposomes composed of DPPC and Cholesterol (e.g., at a 55:45 molar ratio) using the thin-film hydration and extrusion method described in Protocol 1.
-
-
Prepare Chol-PEG-SH 1k Micelles:
-
Dissolve Chol-PEG-SH 1k in PBS (pH 7.4) at a concentration above its critical micelle concentration (CMC) to form micelles. Gentle warming and vortexing can aid dissolution.
-
-
Incubation:
-
Add the Chol-PEG-SH 1k micelle solution to the pre-formed liposome suspension. The amount of Chol-PEG-SH 1k to be added can be calculated to achieve the desired final molar ratio in the liposomes (e.g., 5 mol%).
-
Incubate the mixture at a temperature slightly above the Tc of the base liposome lipids (e.g., 50-60 °C for DPPC-based liposomes) for 1-2 hours with gentle stirring. This allows for the insertion of the Chol-PEG-SH 1k into the liposome bilayer.
-
-
Purification:
-
Remove any non-inserted Chol-PEG-SH 1k micelles by size exclusion chromatography or dialysis.
-
Protocol 3: Conjugation of Maleimide-Functionalized Molecules
The thiol groups on the surface of the prepared liposomes can be used for conjugation with maleimide-activated molecules.
-
Prepare Thiol-Reactive Liposomes:
-
Prepare liposomes displaying thiol groups on their surface using either Protocol 1 or Protocol 2.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add the maleimide-functionalized molecule solution to the thiol-functionalized liposome suspension. A molar excess of the maleimide compound (e.g., 10 to 20-fold over the surface thiol groups) is often used to ensure efficient conjugation.[1]
-
React for 2-4 hours at room temperature or overnight at 4 °C under gentle stirring and protected from light.[1] The reaction should be carried out in a thiol-free buffer.[1]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
-
Remove the unreacted molecule and quenching agent by size exclusion chromatography or dialysis.
-
Data Presentation
| Parameter | Typical Value/Range | Reference(s) |
| Formulation Components | ||
| Main Phospholipid (e.g., DPPC) | 50-60 mol% | [2] |
| Cholesterol | 30-45 mol% | [2] |
| Cholesterol-PEG-Thiol 1k | 1-10 mol% | [3] |
| Total Lipid Concentration | 10-20 mg/mL | [4] |
| Preparation Parameters | ||
| Hydration Temperature | > Tc of lipids (e.g., 50-60 °C for DPPC) | Thin-film hydration general protocols |
| Extrusion Membrane Pore Size | 50-200 nm (typically 100 nm) | [4] |
| Post-Insertion Temperature | > Tc of lipids (e.g., 50-60 °C for DPPC) | Post-insertion general protocols |
| Post-Insertion Time | 1-2 hours | Post-insertion general protocols |
| Characterization | ||
| Particle Size (Z-average) | 80-150 nm | [5] |
| Polydispersity Index (PDI) | < 0.2 | [5] |
| Zeta Potential | Slightly negative to neutral | [5] |
| Conjugation Efficiency | Variable, dependent on reactants and conditions | [6] |
Visualization of Protocols
Caption: Workflow for the preparation and conjugation of Cholesterol-PEG-Thiol liposomes.
Caption: Schematic of the maleimide-thiol conjugation reaction on the liposome surface.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 5. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of Cholesterol-PEG-Thiol to Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] The ability to conjugate AuNPs with various biomolecules allows for the development of sophisticated drug delivery systems, diagnostic tools, and therapeutic agents.[1][2] This document provides a detailed protocol for the conjugation of Cholesterol-PEG-Thiol to gold nanoparticles.
The Cholesterol-PEG-Thiol moiety combines several advantageous features. The thiol group (-SH) exhibits a strong affinity for the gold surface, enabling a stable covalent-like bond.[3][4][5] The polyethylene glycol (PEG) spacer enhances the colloidal stability of the nanoparticles in biological media by providing a hydrophilic shield, which minimizes non-specific protein adsorption and aggregation.[6][7] The terminal cholesterol group facilitates interaction with and anchoring to cell membranes, making these functionalized nanoparticles particularly useful for applications requiring cellular delivery or membrane interaction.[8][9]
This application note details the synthesis of citrate-stabilized gold nanoparticles followed by a ligand exchange reaction to conjugate Cholesterol-PEG-Thiol. It also outlines the necessary characterization techniques to verify successful conjugation and provides expected quantitative data.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol describes the synthesis of approximately 20 nm gold nanoparticles using a modified Turkevich method.[10]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be meticulously cleaned.
Procedure:
-
In a clean round-bottom flask equipped with a stir bar, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution's color will transition from yellow to colorless, then to a deep red or wine color, which indicates the formation of AuNPs.[6]
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat source and allow it to cool to room temperature while maintaining stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol 2: Conjugation of Cholesterol-PEG-Thiol to Gold Nanoparticles
This protocol outlines the ligand exchange process to functionalize the citrate-stabilized AuNPs with Cholesterol-PEG-Thiol.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
Cholesterol-PEG-Thiol (dissolved in a suitable solvent like DMSO or DMF to prepare a stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare a stock solution of Cholesterol-PEG-Thiol in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with ultrapure water or PBS to the desired concentration.
-
To the citrate-stabilized AuNP solution, add the Cholesterol-PEG-Thiol solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage.
-
Allow the mixture to react overnight at room temperature with gentle stirring. This incubation period facilitates the displacement of citrate ions by the thiol groups on the AuNP surface.[6]
-
Purify the functionalized AuNPs to remove excess unbound Cholesterol-PEG-Thiol. This is typically achieved through centrifugation. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 15,000 rpm for 30 minutes for ~15-20 nm particles).[6]
-
After centrifugation, carefully remove the supernatant containing the unbound ligands.
-
Resuspend the nanoparticle pellet in a suitable buffer, such as PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.
-
After the final wash, resuspend the purified Cholesterol-PEG-Thiol conjugated AuNPs in the desired buffer for storage at 4°C.
Characterization and Expected Results
Thorough characterization is crucial to confirm the successful conjugation and to assess the properties of the functionalized nanoparticles.
1. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To monitor the formation of AuNPs and any changes in the surface plasmon resonance (SPR) peak upon ligand exchange.
-
Expected Results: Citrate-stabilized AuNPs of ~20 nm should exhibit an SPR peak at approximately 520 nm. A slight red-shift in the SPR peak after conjugation with Cholesterol-PEG-Thiol is indicative of a change in the local refractive index at the nanoparticle surface, suggesting successful ligand exchange.
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Expected Results: An increase in the hydrodynamic diameter is expected after conjugation with the Cholesterol-PEG-Thiol, corresponding to the thickness of the PEG-cholesterol layer on the nanoparticle surface. The Polydispersity Index (PDI) should be low (ideally < 0.3) for a monodisperse sample.[11]
3. Zeta Potential Measurement:
-
Purpose: To assess the surface charge of the nanoparticles, which is a key indicator of colloidal stability.
-
Expected Results: Citrate-stabilized AuNPs are negatively charged. Following successful conjugation with Cholesterol-PEG-Thiol, a change in the zeta potential is expected. The final charge will depend on the specific properties of the PEG linker, but a less negative or near-neutral charge is often observed, while maintaining sufficient charge for colloidal stability (typically > ±15 mV).[8]
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and morphology of the AuNP core.
-
Expected Results: TEM images should confirm the synthesis of spherical and monodisperse gold nanoparticles. The core size as determined by TEM should be smaller than the hydrodynamic diameter measured by DLS.
Data Presentation
| Parameter | Citrate-Stabilized AuNPs | Cholesterol-PEG-Thiol AuNPs |
| UV-Vis λmax (nm) | ~520 | ~522-525 |
| Hydrodynamic Diameter (nm) by DLS | ~20-25 | Increase of 10-20 nm depending on PEG length |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 |
| Zeta Potential (mV) | -30 to -50 mV | -15 to -25 mV |
| Core Diameter (nm) by TEM | ~20 | ~20 |
Visualizations
Caption: Workflow for the synthesis and conjugation of Cholesterol-PEG-Thiol to gold nanoparticles.
Caption: Schematic of the ligand exchange reaction for Cholesterol-PEG-Thiol conjugation to a gold nanoparticle.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cytodiagnostics.com [cytodiagnostics.com]
- 4. hiyka.com [hiyka.com]
- 5. Gold Nanoparticles | Antibody Conjugated Gold Nanoparticles & Bioconjugation | Nanopartz [nanopartz.com]
- 6. benchchem.com [benchchem.com]
- 7. Preferential Accumulation of Phospholipid-PEG and Cholesterol-PEG Decorated Gold Nanorods into Human Skin Layers and Their Photothermal-Based Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Functionalization of Gold Nanoparticles Enhances Photoactivation of Neural Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioconjugation of gold nanoparticles - American Chemical Society [acs.digitellinc.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cholesterol-PEG-Thiol Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formation and characterization of Cholesterol-Polyethylene Glycol-Thiol (Cholesterol-PEG-SH) micelles. These self-assembling nanostructures are of significant interest in the field of drug delivery due to their biocompatibility, ability to encapsulate hydrophobic therapeutic agents, and the presence of a reactive thiol group for further functionalization.
Introduction
Cholesterol-PEG-Thiol is an amphiphilic polymer conjugate consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) chain, and a terminal thiol group. In aqueous environments, these molecules spontaneously self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The resulting micelles possess a hydrophobic core, formed by the cholesterol moieties, which can serve as a reservoir for poorly water-soluble drugs. The hydrophilic PEG corona provides a steric shield, reducing opsonization and prolonging circulation time in vivo. The terminal thiol group offers a versatile handle for conjugation with targeting ligands, antibodies, or other functional molecules. This application note details the protocols for the preparation, characterization, and purification of Cholesterol-PEG-SH micelles.
Experimental Protocols
Materials and Equipment
-
Materials:
-
Cholesterol-PEG-Thiol (powder form)
-
Chloroform (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Pyrene
-
Acetone
-
Deionized water
-
Hydrophobic drug for encapsulation (e.g., Docetaxel)
-
-
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Water bath
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fluorometer
-
Syringe filters (0.22 µm)
-
Dialysis tubing (appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Round-bottom flasks
-
Glass vials
-
Magnetic stirrer and stir bars
-
Protocol 1: Micelle Formation via Thin-Film Hydration
The thin-film hydration method is a common and effective technique for the preparation of Cholesterol-PEG-SH micelles.
-
Dissolution: Dissolve a known amount of Cholesterol-PEG-Thiol in chloroform in a round-bottom flask. The concentration will depend on the desired final micelle concentration.
-
Film Formation: Remove the chloroform using a rotary evaporator at room temperature. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the organic solvent, the flask can be placed under high vacuum for at least 1 hour.
-
Hydration: Add pre-warmed (e.g., 60°C) PBS (pH 7.4) to the flask containing the thin film. The volume of the buffer will determine the final concentration of the micelles.
-
Micelle Formation: Gently rotate the flask in a water bath set at a temperature above the phase transition temperature of the polymer (e.g., 60°C) for approximately 30-60 minutes. This allows for the hydration of the film and the self-assembly of the polymer into micelles.
-
Sonication (Optional): To achieve a more uniform size distribution, the micellar solution can be sonicated in a bath sonicator for 5-10 minutes.
-
Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates or non-incorporated material.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay
The CMC is a fundamental characteristic of amphiphilic molecules and can be determined using the fluorescent probe pyrene.
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent such as acetone (e.g., 1 x 10⁻² M).
-
Preparation of Vials: Aliquot a small volume of the pyrene stock solution into a series of glass vials. Evaporate the solvent completely in the dark, leaving a thin film of pyrene in each vial. The final concentration of pyrene in the aqueous solutions should be approximately 1 x 10⁻⁶ M.
-
Preparation of Polymer Solutions: Prepare a series of Cholesterol-PEG-Thiol solutions in deionized water or PBS with concentrations ranging from well below to well above the expected CMC (e.g., 10⁻⁴ to 1 mg/mL).
-
Incubation: Add the polymer solutions to the pyrene-coated vials. Let the solutions equilibrate overnight at room temperature in the dark to allow for the partitioning of pyrene into the micellar cores.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm. Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) against the logarithm of the Cholesterol-PEG-Thiol concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be found by the intersection of the two tangent lines from the rapidly changing and the plateau regions of the curve.
Protocol 3: Characterization of Micelles
2.4.1. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the prepared micelle solution with filtered PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Measurement: Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential of the micelles. The PDI provides an indication of the width of the size distribution.
2.4.2. Morphological Analysis by Transmission Electron Microscopy (TEM)
-
Sample Preparation: Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Staining: After a few minutes, wick away the excess solution with filter paper. For negative staining, add a drop of a suitable staining agent (e.g., 2% uranyl acetate) to the grid for a brief period (e.g., 30-60 seconds) and then remove the excess.
-
Imaging: Allow the grid to air dry completely before imaging under a transmission electron microscope.
Protocol 4: Purification of Micelles by Dialysis
Dialysis is an effective method for removing un-incorporated molecules, such as free drug or residual solvents.
-
Dialysis Setup: Transfer the micelle solution into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of the micelles but large enough to allow the diffusion of impurities.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of deionized water or PBS at 4°C with gentle stirring.
-
Buffer Exchange: Change the dialysis buffer frequently (e.g., every 4-6 hours) for 24-48 hours to ensure complete removal of impurities.
-
Recovery: Collect the purified micelle solution from the dialysis bag.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of Cholesterol-PEG-Thiol micelles.
| Parameter | Typical Value Range | Method of Determination |
| Physical Characteristics | ||
| Hydrodynamic Diameter (Z-average) | 20 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to +5 mV | Dynamic Light Scattering (DLS) |
| Formation Property | ||
| Critical Micelle Concentration (CMC) | 10⁻⁶ - 10⁻⁵ M | Pyrene Fluorescence Assay |
Table 1: Physicochemical Properties of Cholesterol-PEG-Thiol Micelles.
| Parameter | Value |
| Pyrene Fluorescence Assay | |
| Pyrene Concentration | 1 µM |
| Excitation Wavelength | 334 nm |
| Emission Wavelengths (I₁/I₃) | ~373 nm / ~384 nm |
| Dynamic Light Scattering | |
| Scattering Angle | 173° |
| Temperature | 25°C |
| Transmission Electron Microscopy | |
| Staining Agent | 2% Uranyl Acetate |
| Acceleration Voltage | 100 kV |
Table 2: Typical Experimental Parameters for Characterization.
Visualizations
Caption: Self-assembly of Cholesterol-PEG-Thiol monomers into a core-shell micelle structure.
Caption: Workflow for the preparation and characterization of Cholesterol-PEG-Thiol micelles.
Application Notes and Protocols for Cholesterol-PEG-Thiol MW 1000 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol-Polyethylene Glycol-Thiol with a molecular weight of 1000 Dalton (Cholesterol-PEG-Thiol MW 1000) is a versatile amphiphilic polymer widely utilized in the development of advanced drug delivery systems for targeted cancer therapy. This functionalized lipid consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) group. This unique structure allows for its incorporation into the lipid bilayer of nanoparticles, such as liposomes, providing a "stealth" characteristic that prolongs circulation time by reducing uptake by the reticulo-endothelial system (RES).[1][2][3] The terminal thiol group serves as a crucial conjugation point for attaching targeting ligands, enabling the specific delivery of therapeutic agents to cancer cells and the tumor microenvironment.[4][5]
This document provides detailed application notes and experimental protocols for the use of Cholesterol-PEG-Thiol MW 1000 in the formulation of targeted drug delivery vehicles.
Principle of Application
The application of Cholesterol-PEG-Thiol MW 1000 in targeted cancer therapy is based on a multi-pronged approach to enhance the therapeutic index of anticancer drugs.
-
Prolonged Circulation: The PEG component forms a hydrated layer on the surface of the nanoparticle, creating a steric barrier that inhibits opsonization and subsequent clearance by macrophages, thereby increasing the systemic circulation time of the encapsulated drug.[3]
-
Passive Targeting: The prolonged circulation time, combined with the leaky vasculature of solid tumors, facilitates the accumulation of the drug-loaded nanoparticles within the tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[3]
-
Active Targeting: The terminal thiol group allows for the covalent conjugation of targeting moieties, such as antibodies, peptides, or small molecules, that specifically bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy enhances the cellular uptake of the therapeutic payload by the intended cancer cells, minimizing off-target toxicity. The most common conjugation chemistry involves the reaction of the thiol group with a maleimide-functionalized targeting ligand to form a stable thioether bond.[4][5]
Data Presentation
The following tables summarize typical quantitative data for doxorubicin-loaded liposomes functionalized with Cholesterol-PEG-Thiol MW 1000 for targeted cancer therapy. The data is compiled from various studies employing similar lipid compositions and methodologies.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes
| Parameter | Non-Targeted Liposomes | Targeted Liposomes (e.g., with GE11 peptide) |
| Mean Particle Size (nm) | 110 ± 5 | 115 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.16 ± 0.04 |
| Zeta Potential (mV) | -15 ± 3 | -12 ± 4 |
| Encapsulation Efficiency (%) | > 90 | > 90 |
| Drug Loading (%) | 10 - 15 | 10 - 15 |
Table 2: In Vitro Drug Release Profile of Doxorubicin
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 10 ± 2 |
| 6 | 12 ± 2 | 25 ± 3 |
| 12 | 20 ± 3 | 45 ± 4 |
| 24 | 30 ± 4 | 65 ± 5 |
| 48 | 45 ± 5 | 85 ± 6 |
Experimental Protocols
Protocol 1: Formulation of Doxorubicin-Loaded Liposomes Incorporating Cholesterol-PEG-Thiol MW 1000
This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Cholesterol-PEG-Thiol MW 1000
-
Doxorubicin Hydrochloride
-
Chloroform
-
Methanol
-
Ammonium sulfate solution (250 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and Cholesterol-PEG-Thiol MW 1000 in a chloroform/methanol mixture (2:1, v/v) at a molar ratio of 55:40:5.
-
Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask in a water bath at 65°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane using a mini-extruder at 65°C. Perform at least 10 passes.
-
-
Removal of Unencapsulated Ammonium Sulfate:
-
Remove the external ammonium sulfate by dialysis against HBS (pH 7.4) at 4°C for 24 hours, with frequent buffer changes.
-
-
Drug Loading:
-
Prepare a doxorubicin hydrochloride solution in HBS.
-
Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate the mixture at 60°C for 1 hour with gentle stirring to facilitate the remote loading of doxorubicin via the ammonium sulfate gradient.[2]
-
-
Purification:
-
Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column, eluting with HBS.
-
Collect the liposome-containing fractions and store at 4°C.
-
Protocol 2: Conjugation of a Maleimide-Functionalized Targeting Peptide to Thiolated Liposomes
This protocol outlines the procedure for conjugating a maleimide-activated targeting peptide (e.g., GE11 for EGFR targeting) to the surface of the prepared Cholesterol-PEG-Thiol liposomes.[6]
Materials:
-
Doxorubicin-loaded liposomes with Cholesterol-PEG-Thiol MW 1000
-
Maleimide-functionalized targeting peptide (e.g., Maleimide-PEG-GE11)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Nitrogen gas
Procedure:
-
Preparation of Reagents:
-
Dissolve the maleimide-functionalized peptide in degassed PBS (pH 7.0) to a desired concentration.
-
Ensure the doxorubicin-loaded liposome suspension is in a thiol-free buffer like PBS.
-
-
Conjugation Reaction:
-
Add the maleimide-peptide solution to the liposome suspension at a 10-fold molar excess of peptide to the Cholesterol-PEG-Thiol.
-
Flush the reaction vial with nitrogen gas to create an inert atmosphere, which prevents the oxidation of the thiol groups.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Targeted Liposomes:
-
Remove the unreacted peptide by dialysis against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes.
-
Alternatively, use size exclusion chromatography to separate the targeted liposomes from the free peptide.
-
-
Characterization and Storage:
-
Characterize the final targeted liposomes for size, zeta potential, and drug encapsulation.
-
Store the final product at 4°C.
-
Mandatory Visualization
Caption: Workflow for the formulation and targeted delivery of doxorubicin using Cholesterol-PEG-Thiol MW 1000 liposomes.
Caption: Targeting the EGFR-PI3K/Akt signaling pathway with GE11-functionalized liposomes.
Caption: Logical relationship of the thiol-maleimide ligation for surface functionalization.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol triggers the anti-cancer impact of curcumin nanoparticles in sw-1736 thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. EGFR-targeting PLGA-PEG nanoparticles as a curcumin delivery system for breast cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cholesterol-PEG-Thiol in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol-polyethylene glycol-thiol (Cholesterol-PEG-Thiol or CLS-PEG-SH) is a versatile lipid conjugate that plays a crucial role in the formulation of lipid nanoparticles (LNPs) for gene delivery applications.[1][2] This molecule consists of three key components: a cholesterol anchor for incorporation into lipid bilayers, a polyethylene glycol (PEG) linker to provide a hydrophilic shield and enhance stability, and a terminal thiol group for conjugation of targeting ligands or other functional moieties.[1] The unique properties of Cholesterol-PEG-Thiol make it an invaluable tool for researchers developing advanced delivery systems for genetic material such as siRNA and mRNA.
These application notes provide detailed protocols for the formulation, characterization, and in vitro and in vivo evaluation of Cholesterol-PEG-Thiol-containing LNPs for gene delivery.
Data Presentation
Table 1: Physicochemical Properties of Lipid Nanoparticles with Varying PEG-Lipid Composition
| LNP Formulation | Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-DMG-PEG | 50:10:38.5:1.5 | 76-95 | 0.066 - 0.16 | Neutral | >90% |
| LNP-DSPE-PEG | 50:10:38.5:1.5 | ~70 | <0.06 | Near-neutral | >90% |
| LNP-Chol-PEG (representative) | 50:10:38.5:1.5 | 80-120 | <0.2 | Near-neutral | >85% |
Data is compiled from multiple sources for representative purposes and may vary based on specific lipids and formulation methods used.[3][4]
Table 2: In Vitro Transfection Efficiency of LNPs with Different PEG-Lipid Content
| PEG-Lipid Molar Ratio (%) | Relative Luciferase Expression (%) in HeLa Cells | Relative GFP Expression (%) in DC 2.4 Cells |
| 0.5 | 150 | 120 |
| 1.5 | 310 | 230 |
| 5.0 | 230 | 167 |
| 10.0 | 100 | 100 |
This table illustrates the bell-shaped relationship between PEG content and transfection efficiency, with optimal performance at a moderate PEG concentration. Data is adapted from studies using DMG-PEG2000.[5][6]
Table 3: In Vivo Biodistribution of LNPs with Different PEGylated Lipids
| PEG-Lipid in LNP | Time Point | % Injected Dose/g in Liver | % Injected Dose/g in Spleen |
| DMG-PEG (0.5%) | 48h | ~5% | Not Reported |
| DMG-PEG (1.5%) | 48h | ~8% | Not Reported |
| DMG-PEG (5%) | 48h | ~12% | Not Reported |
| DSPE-PEG (1.5%) | 4h | ~15% | ~5% |
This table provides a representative overview of how different PEGylated lipids can influence the accumulation of LNPs in major organs. Data is adapted from studies using radiolabeled lipids.[4][7]
Experimental Protocols
Protocol 1: Formulation of Cholesterol-PEG-Thiol Containing Lipid Nanoparticles for siRNA Delivery
This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing method. The molar ratios of the lipid components can be adjusted to optimize for specific applications.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Cholesterol-PEG-Thiol (CLS-PEG-SH)
-
siRNA targeting the gene of interest
-
Ethanol (anhydrous)
-
Citrate buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and Cholesterol-PEG-Thiol in anhydrous ethanol to achieve a final lipid concentration of 20 mM. A representative molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:CLS-PEG-SH).[7]
-
Prepare siRNA Solution: Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a concentration of 0.37 mg/mL.[7]
-
Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Inject the lipid-ethanol solution and the siRNA-aqueous solution into the mixer at a volume ratio of 1:3, respectively, with a combined final flow rate of 4 mL/min.[7]
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis membrane to remove ethanol and unencapsulated siRNA.
-
Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the LNP-siRNA formulation at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Characterization of Lipid Nanoparticles
1. Particle Size and Zeta Potential:
- Dilute the LNP formulation in PBS (pH 7.4).
- Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[3]
2. Encapsulation Efficiency:
- Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
- The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.[2]
Protocol 3: In Vitro Transfection of siRNA using LNPs
Materials:
-
Target cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
LNP-siRNA formulation
-
Control (scrambled) siRNA-LNP formulation
-
96-well cell culture plates
-
Reagents for quantifying gene knockdown (e.g., qRT-PCR primers, lysis buffer)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment: The following day, remove the culture medium and add fresh medium containing the desired concentration of LNP-siRNA (e.g., 10-100 nM siRNA). Include a negative control with scrambled siRNA-LNPs and an untreated control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Gene Knockdown Analysis: After incubation, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene. Normalize the results to a housekeeping gene (e.g., GAPDH).
Protocol 4: In Vivo Gene Silencing in a Mouse Model
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
LNP-siRNA formulation (targeting a liver-expressed gene, e.g., Factor VII)
-
Control (scrambled) siRNA-LNP formulation
-
Saline or PBS for dilution
-
Equipment for intravenous (tail vein) injection
-
Equipment for blood collection (e.g., retro-orbital or saphenous vein)
-
Assay kit for quantifying the target protein in serum (e.g., Factor VII chromogenic assay)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
LNP Administration: Dilute the LNP-siRNA formulation in sterile PBS to the desired dose (e.g., 0.1-1 mg/kg siRNA). Administer the formulation to the mice via intravenous tail vein injection.[7]
-
Blood Collection: Collect blood samples at various time points post-injection (e.g., 24, 48, 72 hours).
-
Serum Analysis: Process the blood samples to obtain serum. Quantify the level of the target protein (e.g., Factor VII) in the serum using an appropriate assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of gene silencing by comparing the target protein levels in the treated groups to the control group.
Visualizations
Caption: Experimental workflow for LNP-mediated gene delivery.
Caption: Clathrin-mediated endocytosis of LNPs for siRNA delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. liposomes.ca [liposomes.ca]
Application Notes and Protocols for the Functionalization of Quantum Dots with Cholesterol-PEG-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties that make them ideal for a range of biomedical applications, including bioimaging, sensing, and drug delivery.[1] For in vivo applications, surface modification of QDs is crucial to impart biocompatibility, reduce non-specific binding, and improve circulation times.[2] This document provides a detailed protocol for the functionalization of hydrophobic quantum dots with Cholesterol-PEG-Thiol, a ligand designed to enhance nanoparticle stability and facilitate interaction with cell membranes.
The Cholesterol-PEG-Thiol ligand combines three key functional moieties: a thiol group for strong anchoring to the quantum dot surface, a polyethylene glycol (PEG) spacer to provide a hydrophilic shell and confer "stealth" properties, and a cholesterol group to mimic natural lipoproteins and enhance cellular uptake.[3][4] Cholesterol is an essential component of animal cell membranes and its incorporation into nanoparticle design can improve the stability and fluidity of the nanoparticle coating.[3][5] This functionalization protocol is based on a ligand exchange process, where the native hydrophobic ligands on the QD surface are replaced by the amphiphilic Cholesterol-PEG-Thiol.[6]
Data Presentation
The following table summarizes key quantitative parameters for the functionalization of quantum dots with Cholesterol-PEG-Thiol. These values are representative and may require optimization depending on the specific quantum dots and reagents used.
| Parameter | Value | Notes |
| Reactants | ||
| Quantum Dot Concentration | 1 - 10 µM | In a non-polar organic solvent (e.g., toluene, chloroform) |
| Cholesterol-PEG-Thiol Concentration | 1 - 5 mM | In a polar aprotic solvent (e.g., DMSO, DMF) |
| Molar Ratio (Ligand:QD) | 1,000:1 to 10,000:1 | Higher ratios favor more complete ligand exchange |
| Reaction Conditions | ||
| Reaction Temperature | 25 - 60 °C | Higher temperatures can accelerate ligand exchange but may affect QD stability |
| Incubation Time | 4 - 24 hours | Longer incubation times generally lead to more complete exchange |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation of the thiol groups |
| Purification | ||
| Centrifugation Speed | 10,000 - 20,000 x g | For pelleting functionalized QDs |
| Washing Solvents | Ethanol, Methanol | To remove excess unbound ligands |
| Resuspension Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Or other aqueous buffers suitable for the intended application |
| Characterization | ||
| Hydrodynamic Diameter (Post-functionalization) | 15 - 30 nm | Measured by Dynamic Light Scattering (DLS) |
| Zeta Potential (Post-functionalization) | -5 to -20 mV | Indicative of a stable colloidal suspension |
| Quantum Yield Retention | > 70% | Compared to the initial quantum yield in organic solvent |
Experimental Protocol
This protocol details the ligand exchange method for functionalizing hydrophobic quantum dots with Cholesterol-PEG-Thiol to render them water-soluble and biocompatible.
Materials
-
Hydrophobic quantum dots (e.g., CdSe/ZnS) in a non-polar solvent (e.g., toluene or chloroform)
-
Cholesterol-PEG-Thiol (store at -20°C under an inert atmosphere)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Anhydrous Toluene or Chloroform
-
Methanol or Ethanol (for washing)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Inert gas (Nitrogen or Argon)
-
Vortex mixer
-
Microcentrifuge
-
Bath sonicator
Procedure
-
Preparation of Reagent Stock Solutions:
-
Allow the vial of Cholesterol-PEG-Thiol to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of Cholesterol-PEG-Thiol in anhydrous DMSO or DMF at a concentration of 10-50 mg/mL. Handle under an inert atmosphere to minimize oxidation of the thiol group.
-
Ensure the concentration of the hydrophobic quantum dot solution is known. If necessary, dilute with the appropriate anhydrous organic solvent to a working concentration of 1-10 µM.
-
-
Ligand Exchange Reaction:
-
In a microcentrifuge tube, add the desired volume of the hydrophobic quantum dot solution.
-
Add the Cholesterol-PEG-Thiol stock solution to the quantum dot solution to achieve the desired molar ratio (e.g., 5,000:1 ligand to QD).
-
Briefly vortex the mixture to ensure homogeneity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for 4-24 hours with gentle agitation. The incubation should be carried out under an inert atmosphere.
-
-
Purification of Functionalized Quantum Dots:
-
After incubation, precipitate the functionalized quantum dots by adding an excess of a non-solvent for the QDs but a good solvent for the free ligands, such as methanol or ethanol (typically 2-3 times the reaction volume).
-
Vortex the mixture and then centrifuge at 10,000 - 20,000 x g for 10-15 minutes to pellet the functionalized quantum dots.
-
Carefully decant the supernatant containing the excess unbound ligands.
-
Resuspend the pellet in a small volume of toluene or chloroform and repeat the precipitation and centrifugation steps at least two more times to ensure complete removal of free ligands.
-
-
Phase Transfer to Aqueous Buffer:
-
After the final wash, resuspend the purified pellet in a small volume of a water-miscible solvent like DMSO or ethanol.
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the suspension.
-
Sonicate the mixture in a bath sonicator for 5-10 minutes to facilitate the transfer of the now hydrophilic quantum dots into the aqueous phase.
-
Centrifuge the final suspension at a lower speed (e.g., 5,000 x g) for 5 minutes to remove any large aggregates.
-
Carefully collect the supernatant containing the well-dispersed, functionalized quantum dots.
-
-
Characterization:
-
Characterize the functionalized quantum dots for their hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the colloidal stability of the quantum dots in the aqueous buffer.
-
Determine the photoluminescence quantum yield to evaluate the impact of the functionalization process on the optical properties of the quantum dots.
-
Mandatory Visualization
Caption: Workflow for functionalizing quantum dots with Cholesterol-PEG-Thiol.
Caption: Logical relationship of components in the functionalization process.
References
- 1. Quantitative characterization of the lipid encapsulation of quantum dots for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols: Cholesterol-PEG-Thiol Reaction with Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of Cholesterol-Polyethylene Glycol-Thiol (Cholesterol-PEG-SH) with maleimide-functionalized molecules. This bioconjugation technique is pivotal in the development of targeted drug delivery systems, diagnostic agents, and functionalized biomaterials. The inherent properties of the components—cholesterol for membrane interaction, a biocompatible PEG spacer to reduce non-specific binding, and a reactive thiol group for specific covalent linkage—make this a versatile tool in bioconjugation chemistry.[1][][3]
Introduction to Thiol-Maleimide Chemistry
The reaction between a thiol (sulfhydryl) group and a maleimide is a widely utilized bioconjugation method that proceeds via a Michael addition.[4] This reaction is highly selective for thiol groups under mild, physiological conditions, resulting in the formation of a stable thioether bond.[4][5] The reaction is most efficient within a pH range of 6.5 to 7.5.[4][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[4][6] Conversely, at a pH above 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with primary amines, leading to a loss of selectivity.[4][6]
Quantitative Data Summary
The efficiency of the thiol-maleimide conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for optimizing the reaction conditions.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis.[4][6] |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient; 4°C can be used for slower, more controlled reactions.[4][6] |
| Maleimide:Thiol Molar Ratio | 1.1:1 - 20:1 | An excess of the maleimide component helps to ensure complete consumption of the thiol.[4][6][7] A 10-20 fold molar excess is a common starting point.[4][8] |
| Reaction Time | 30 minutes - Overnight | Reaction is often complete within 2 hours at room temperature.[4][8] |
| Buffer | Phosphate, HEPES, Tris | Thiol-free buffers are essential to avoid competing reactions.[8][9] |
Table 2: Reported Conjugation Efficiencies
| Maleimide:Thiol Ratio | pH | Temperature | Reaction Time | Conjugation Efficiency | Reference |
| 2:1 | 7.0 (10 mM HEPES) | Room Temperature | 30 minutes | 84 ± 4% | [5][10] |
| 5:1 | 7.4 (PBS) | Room Temperature | 2 hours | 58 ± 12% | [10] |
Experimental Protocols
This section provides detailed protocols for the conjugation of Cholesterol-PEG-Thiol to a maleimide-functionalized molecule, followed by purification and characterization of the conjugate.
Materials and Reagents
-
Cholesterol-PEG-Thiol (CLS-PEG-SH)
-
Maleimide-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed.
-
Organic Solvent (if needed for dissolving reagents): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[5]
-
Quenching Reagent: Small molecule thiol such as L-cysteine or 2-mercaptoethanol.[4]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[7]
-
Analytical Instruments: RP-HPLC or LC-MS for reaction monitoring and characterization.[6][11] NMR spectrometer for structural characterization.[12]
Protocol for Conjugation Reaction
-
Preparation of Reactants:
-
Dissolve the Cholesterol-PEG-Thiol in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
If the maleimide-functionalized molecule is not readily soluble in the aqueous buffer, prepare a concentrated stock solution in a minimal amount of an anhydrous organic solvent like DMSO or DMF.[5]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the maleimide solution (e.g., 10-20 fold excess) to the Cholesterol-PEG-Thiol solution.[4][7] Add the maleimide solution dropwise while gently stirring.[4]
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 hours or overnight at 4°C.[4][7][8] If any of the components are light-sensitive, protect the reaction from light.[4]
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by analytical techniques such as RP-HPLC or LC-MS to track the consumption of starting materials and the formation of the product.[6]
-
-
Quenching the Reaction:
Protocol for Purification of the Conjugate
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with the desired storage buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV-Vis spectroscopy or other appropriate detection methods.
-
Pool the fractions containing the purified conjugate.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against a large volume of the desired buffer for 24-48 hours with several buffer changes to remove unreacted reagents and quenching agents.
-
Protocol for Characterization of the Conjugate
-
Mass Spectrometry (MS):
-
Use LC-MS to confirm the molecular weight of the final conjugate and assess its purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Visualizations
Reaction Mechanism
Caption: Thiol-Maleimide Reaction Mechanism.
Experimental Workflow
Caption: Experimental Workflow for Conjugation.
Troubleshooting Guide
Caption: Troubleshooting Common Issues.
Storage and Stability
For long-term storage, the purified Cholesterol-PEG-Maleimide conjugate should be stored at -20°C or lower, protected from light.[13][14] Stock solutions should be stored under similar conditions and repeated freeze-thaw cycles should be avoided.[3] The stability of the thioether bond is generally high, however, retro-Michael reactions can occur, particularly in the presence of other thiols like glutathione, which can lead to a thiol exchange.[15]
Applications
The resulting Cholesterol-PEG-Maleimide conjugates are valuable tools in drug delivery and nanotechnology.[1][16] The cholesterol moiety facilitates insertion into lipid bilayers of liposomes or cell membranes, while the conjugated molecule (e.g., a targeting ligand, drug, or imaging agent) is displayed on the surface via the PEG linker.[][3] This approach is commonly used to create targeted liposomes that can selectively deliver therapeutic agents to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects.[17][18]
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cholesterol-PEG-MAL - CD Bioparticles [cd-bioparticles.net]
- 14. Cholesterol PEG Maleimide, CLS-PEG-Mal [nanocs.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cholesterol | BroadPharm [broadpharm.com]
- 18. Cholesterol-PEG-MAL - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
Application Notes and Protocols for Creating Stable Cholesterol-PEG-Thiol Functionalized Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that have emerged as a leading platform for drug delivery. Their biocompatibility and ability to encapsulate a wide range of therapeutic agents make them highly attractive for various biomedical applications. The incorporation of cholesterol into the lipid bilayer enhances membrane rigidity and stability. Furthermore, surface modification with polyethylene glycol (PEG), a process known as PEGylation, provides a steric barrier that reduces clearance by the immune system, thereby prolonging circulation time.[1][2]
Terminal functionalization of the PEG chain with a thiol-reactive moiety, such as a maleimide group, allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules containing a free thiol group.[3][4] This enables the development of actively targeted drug delivery systems that can selectively accumulate at the site of action, enhancing therapeutic efficacy while minimizing off-target toxicity.[5][6]
These application notes provide a detailed protocol for the preparation and characterization of stable cholesterol-PEG-thiol functionalized liposomes using the thin-film hydration method followed by extrusion and a post-insertion technique for PEGylation.
Experimental Protocols
Materials and Equipment
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Dialysis tubing or size-exclusion chromatography system
-
Protocol 1: Preparation of Cholesterol-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes with a defined size.
-
Lipid Film Formation:
-
Dissolve the desired amounts of DSPC and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio is DSPC:Cholesterol at 70:30.[7][8]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (Tc) of DSPC (~55°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[9][10]
-
Continue to dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the Tc of the lipids.
-
Add the warm hydration buffer to the flask containing the dry lipid film.[11]
-
Hydrate the lipid film by vortexing the flask for several minutes until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[11]
-
-
Liposome Sizing by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[12][13]
-
Store the resulting liposome suspension at 4°C.
-
Protocol 2: Functionalization with PEG-Thiol (Maleimide) by Post-Insertion
This protocol describes the incorporation of DSPE-PEG2000-Maleimide into the pre-formed liposomes.
-
Preparation of DSPE-PEG2000-Maleimide Micelles:
-
Dissolve the required amount of DSPE-PEG2000-Maleimide in the hydration buffer to form a micellar solution. The amount should correspond to the desired final molar percentage in the liposomes (e.g., 1-5 mol%).
-
-
Incubation and Insertion:
-
Add the DSPE-PEG2000-Maleimide micellar solution to the pre-formed liposome suspension from Protocol 1.
-
Incubate the mixture at a temperature above the Tc of the lipids (e.g., 60°C) for 1 hour with gentle stirring. This facilitates the insertion of the DSPE-PEG2000-Maleimide into the outer leaflet of the liposome bilayer.[14]
-
-
Purification:
-
Cool the liposome suspension to room temperature.
-
Remove any non-inserted DSPE-PEG2000-Maleimide micelles by dialysis against the hydration buffer or by using size-exclusion chromatography.
-
Store the final Cholesterol-PEG-Thiol functionalized liposomes at 4°C.
-
Data Presentation
The physicochemical properties of liposomes are critical for their stability and in vivo performance. The following tables summarize representative data for liposomes prepared with varying compositions.
Table 1: Influence of Cholesterol Content on Liposome Characteristics
| Phospholipid:Cholesterol (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| DMPC (100:0) | >300 | >0.5 | - | [8] |
| DMPC:Cholesterol (80:20) | 268.9 ± 6.8 | <0.3 | - | [8] |
| DMPC:Cholesterol (70:30) | ~200 | <0.2 | - | [7] |
| DPPC:Cholesterol (70:30) | ~180 | <0.2 | - | [7] |
| DSPC:Cholesterol (70:30) | ~150 | <0.2 | - | [7] |
Data are presented as mean ± standard deviation where available.
Table 2: Influence of PEGylation on Liposome Characteristics
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Non-PEGylated (PC/Cholesterol) | 110 - 150 | <0.06 | ~ -5 | [15] |
| PEGylated (PC/Cholesterol/DSPE-PEG) | 100 - 140 | <0.06 | ~ -10 | [15] |
| Non-PEGylated (pH-sensitive) | ~140 | <0.2 | Neutral | [16] |
| PEGylated (pH-sensitive) | ~140 | <0.2 | Neutral | [16] |
Data are presented as mean ± standard deviation where available. PC: Phosphatidylcholine.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the preparation and functionalization of liposomes.
Caption: Mechanism of targeted drug delivery using functionalized liposomes.
References
- 1. Aptamer-functionalized liposomes for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized liposomes for targeted breast cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Drug Delivery for Breast Cancer using Functionalized Liposomes: Preparation Methods, Challenges, and Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. protocols.io [protocols.io]
- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Cholesterol-PEG-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems. The use of Cholesterol-Polyethylene Glycol-Thiol (Cholesterol-PEG-Thiol) as a surface ligand offers a multifaceted approach to overcoming biological barriers and enhancing therapeutic efficacy. The cholesterol moiety facilitates interaction with and insertion into the cell membrane, leveraging a natural component of mammalian cells to improve cellular uptake.[1][2] The Polyethylene Glycol (PEG) linker provides a hydrophilic shield, which reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time.[3][4][5] The terminal thiol group allows for robust and specific attachment to the surface of various nanoparticles, particularly noble metal nanoparticles like gold, through a strong chemisorption process.[3]
These application notes provide a comprehensive overview of the principles, protocols, and applications of functionalizing nanoparticles with Cholesterol-PEG-Thiol. The detailed methodologies and compiled data will serve as a valuable resource for researchers in nanomedicine, targeted drug delivery, and diagnostics.
Principle of Functionalization
The functionalization process relies on the strong, semi-covalent bond formed between the sulfur atom of the thiol group (-SH) and the surface of nanoparticles such as gold or silver.[3] This interaction leads to the formation of a stable self-assembled monolayer (SAM).[3] The Cholesterol-PEG-Thiol molecule is an amphiphilic conjugate, with the hydrophobic cholesterol acting as a membrane-anchoring domain and the hydrophilic PEG chain enhancing biocompatibility and stability in biological fluids.[] This dual functionality makes it an ideal candidate for modifying nanoparticles intended for in vivo applications.
Applications
The unique properties of Cholesterol-PEG-Thiol functionalized nanoparticles have led to their investigation in a variety of biomedical applications:
-
Targeted Drug Delivery: The cholesterol component can enhance the interaction of nanoparticles with the cell membrane, potentially leading to increased cellular uptake of encapsulated therapeutics, particularly in cancer cells which often have a high cholesterol turnover.[1][2]
-
Enhanced Bioavailability: By reducing RES uptake and prolonging circulation time, PEGylation helps to increase the bioavailability of the nanoparticle-drug conjugate at the target site.[4][5]
-
Gene Delivery: These functionalized nanoparticles can serve as non-viral vectors for the delivery of genetic material like siRNA and mRNA, with the cholesterol aiding in traversing the cell membrane.[7]
-
Bioimaging and Diagnostics: When combined with imaging agents or quantum dots, these nanoparticles can be used for targeted imaging and diagnosis of diseases. The prolonged circulation allows for better accumulation at the target site, improving signal-to-noise ratios.
-
Photothermal Therapy: Gold nanoparticles functionalized with Cholesterol-PEG-Thiol can be used for photothermal therapy, where the cholesterol anchor ensures close proximity to the cell membrane for efficient heat transfer upon laser irradiation.[8]
Experimental Protocols
This section provides detailed protocols for the functionalization of gold nanoparticles (AuNPs) with Cholesterol-PEG-Thiol, followed by essential characterization techniques.
Protocol 1: Functionalization of Gold Nanoparticles with Cholesterol-PEG-Thiol
This protocol describes a ligand exchange reaction to replace the original stabilizing ligands on citrate-stabilized AuNPs with Cholesterol-PEG-Thiol.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in aqueous solution.[8]
-
Cholesterol-PEG-Thiol (e.g., MW 2000 Da).[8]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Nuclease-free water.
-
Centrifuge tubes.
-
Shaker/rotator.
Procedure:
-
Preparation of Cholesterol-PEG-Thiol Solution:
-
Dissolve Cholesterol-PEG-Thiol in nuclease-free water to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNP solution, add the Cholesterol-PEG-Thiol solution to achieve a final molar excess (e.g., 10,000-fold molar excess of Cholesterol-PEG-Thiol to AuNPs). The optimal ratio may need to be determined empirically.
-
Incubate the mixture on a shaker/rotator at room temperature for at least 24 hours to allow for complete ligand exchange.[9]
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs). The exact speed and time will depend on the nanoparticle size and PEG length.
-
Carefully remove the supernatant containing unbound Cholesterol-PEG-Thiol.
-
Resuspend the nanoparticle pellet in 1 mL of PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound ligands.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the pellet of functionalized AuNPs in a suitable buffer (e.g., PBS) for your downstream application.
-
Store the functionalized nanoparticles at 4°C. For long-term storage, consult the manufacturer's recommendations for Cholesterol-PEG-Thiol, which may include storage at -20°C.[10][11]
-
Protocol 2: Characterization of Functionalized Nanoparticles
Successful functionalization should be confirmed using a combination of characterization techniques.
1. UV-Vis Spectroscopy:
-
Purpose: To monitor changes in the surface plasmon resonance (SPR) peak of AuNPs, which is sensitive to surface modifications.
-
Procedure:
-
Acquire the UV-Vis spectrum of the unfunctionalized AuNPs.
-
Acquire the UV-Vis spectrum of the Cholesterol-PEG-Thiol functionalized AuNPs.
-
A slight red-shift in the SPR peak is expected upon successful functionalization, indicating a change in the local refractive index around the nanoparticles.
-
2. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles.
-
Procedure:
-
Measure the hydrodynamic diameter of the unfunctionalized AuNPs.
-
Measure the hydrodynamic diameter of the functionalized AuNPs.
-
An increase in the hydrodynamic diameter is expected due to the addition of the Cholesterol-PEG-Thiol layer.[8] The polydispersity index (PDI) should remain low, indicating that the functionalization process did not induce significant aggregation.
-
3. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Procedure:
-
Measure the zeta potential of the citrate-stabilized AuNPs (which will be negative).
-
Measure the zeta potential of the functionalized AuNPs.
-
A change in the zeta potential towards a more neutral value is expected after functionalization, as the PEG layer shields the surface charge.[8]
-
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and dispersion of the nanoparticles.
-
Procedure:
-
Prepare a TEM grid with a drop of the diluted functionalized nanoparticle solution.
-
Allow the grid to dry completely.
-
Image the nanoparticles using a TEM.
-
The images should confirm that the nanoparticles remain monodispersed and have not aggregated after functionalization.
-
Quantitative Data
The following tables summarize quantitative data from various studies on nanoparticles functionalized with cholesterol-containing ligands. It is important to note that the specific values can vary significantly depending on the nanoparticle core material, size, the specific Cholesterol-PEG-Thiol used, and the experimental conditions.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle Type | Functionalization Ligand | Initial Size (nm) | Functionalized Size (Hydrodynamic Diameter, nm) | Initial Zeta Potential (mV) | Functionalized Zeta Potential (mV) | Reference |
| Gold Nanoparticles (AuNP) | AuNP–PEG–Chol | ~20 | ~30 | Not specified | Significant decrease in negative charge | [8] |
| Pullulan Nanoparticles | Cholesterol-modified pullulan (CHSP) | Not applicable | 63.0 ± 1.9 | Not specified | Not specified | [12] |
| Solid Lipid Nanoparticles (SLN) | Cholesterol-PEG | Not specified | ~150 | Not specified | Not specified | [13] |
| Curcumin Niosomes | Cholesterol and PEG | Not specified | Not specified | Not specified | Not specified | [14] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Curcumin Niosomes with Cholesterol and PEG | Curcumin | 76 | 9.6 | [14] |
| Vitamin E, Cholesterol, PEG Micelles | Curcumin | 97.2 - 98.6 | Not specified | [1] |
| C-peptide-SLN | Paclitaxel (PTX) | >90 | Not specified | [13] |
Table 3: Cellular Uptake and Biological Effects
| Nanoparticle System | Cell Line | Uptake Mechanism | Effect | Reference |
| Cholesterol-modified pullulan (CHSP) NPs | HepG2 (human hepatocellular carcinoma) | Clathrin-mediated endocytosis and macropinocytosis | Reduced cell viability at higher concentrations | [12] |
| AuNP–PEG–Chol | HEK 293T/17 and DRG neurons | Membrane tethering | Photoresponsiveness in neurons | [8] |
| Amphiphilic Gold Nanoparticles | Model lipid membranes | Passive penetration | Cholesterol hinders passive uptake | [15][16] |
| C-peptide-SLN-PTX | 4T1 carcinoma cells | Not specified | IC50 of 1.2 µg/mL | [13] |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Nanoparticle Interaction with Cell Membrane
Caption: Nanoparticle-cell membrane interaction.
Logical Relationship for Enhanced Drug Delivery
References
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 7. Lipid-Based Nanoparticle Functionalization with Coiled-Coil Peptides for In Vitro and In Vivo Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Functionalization of Gold Nanoparticles Enhances Photoactivation of Neural Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 11. Cholesterol PEG Thiol, CLS-PEG-SH [nanocs.net]
- 12. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polyethylene glycol triggers the anti-cancer impact of curcumin nanoparticles in sw-1736 thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol Hinders the Passive Uptake of Amphiphilic Nanoparticles into Fluid Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of Cholesterol-PEG-Thiol in Stealth Liposome Development
Introduction
Stealth liposomes represent a significant advancement in drug delivery technology, designed to evade the body's immune system and prolong circulation time, thereby increasing the likelihood of reaching the target tissue.[1][2] This "stealth" characteristic is achieved by modifying the liposome surface with hydrophilic polymers, most commonly polyethylene glycol (PEG).[1][3] The incorporation of Cholesterol-PEG-Thiol (CLS-PEG-SH) into the liposome formulation provides a trifunctional advantage: the cholesterol moiety acts as a robust anchor within the lipid bilayer, the PEG chain provides the stealth effect, and the terminal thiol group serves as a reactive handle for conjugating targeting ligands.[4][5][]
Mechanism of Action
-
Cholesterol Anchor: Cholesterol is a crucial component of liposomal formulations, enhancing bilayer stability and reducing permeability.[4][7] In CLS-PEG-SH, the cholesterol portion spontaneously inserts into the lipid bilayer during liposome formation, securely anchoring the entire conjugate to the vesicle.[]
-
PEG Stealth Layer: The PEG chain forms a hydrated, flexible, and neutral layer on the liposome surface.[2][8] This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which are responsible for marking particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][2] By evading the MPS, these stealth liposomes can circulate for extended periods, leading to improved drug pharmacokinetics and biodistribution.[8][9]
-
Thiol Functionalization: The terminal thiol (-SH) group is a versatile functional group for covalent conjugation. It can readily react with other specific functional groups, most notably maleimides, to form stable thioether bonds.[1] This allows for the attachment of targeting moieties such as antibodies, peptides, or aptamers to the liposome surface, enabling active targeting to specific cells or tissues and enhancing therapeutic efficacy.[5][10]
Applications
The unique properties of Cholesterol-PEG-Thiol make it an invaluable tool in the development of sophisticated drug delivery systems for:
-
Targeted Cancer Therapy: Conjugating tumor-specific antibodies or peptides to deliver chemotherapeutics directly to cancer cells, minimizing systemic toxicity.[]
-
Gene Delivery: Creating targeted carriers for nucleic acids (DNA, siRNA) in gene therapy applications.[11]
-
Bioimaging: Attaching imaging agents for diagnostic purposes.[5]
Quantitative Data Summary
The formulation and resulting physicochemical properties are critical for the performance of stealth liposomes. The following tables summarize typical formulation ratios and characterization data.
Table 1: Example Formulations for Stealth Liposome Preparation
| Component | Molar Ratio (Example 1)[12] | Molar Ratio (Example 2)[13] | Molar Ratio (Example 3)[10] | Purpose |
|---|---|---|---|---|
| Phospholipid (e.g., DSPC, HSPC) | 4 | 95 | 2 | Primary bilayer-forming lipid |
| Cholesterol (CHOL) | 1 | - | 1 | Bilayer stabilizer, reduces permeability |
| Cholesterol-PEG-Thiol | 0.2 - 0.4 | 5 | 0.08 - 0.18 | Stealth agent and conjugation anchor |
Note: Ratios can be adjusted based on the specific drug, target, and desired characteristics. The total PEGylated lipid is often kept around 5 mol%.
Table 2: Physicochemical Characterization of Stealth Liposomes
| Parameter | Typical Value Range | Method of Analysis | Significance |
|---|---|---|---|
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm[11] | Dynamic Light Scattering (DLS) | Influences circulation time and tumor penetration (EPR effect) |
| Polydispersity Index (PDI) | < 0.2[14] | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the liposome population |
| Zeta Potential | -30 mV to +30 mV (near neutral is common)[11] | Laser Doppler Velocimetry | Measures surface charge; near-neutral values can help reduce non-specific interactions |
| Encapsulation Efficiency | > 80% (highly dependent on drug and method)[7] | Chromatography, Spectroscopy | Percentage of the initial drug that is successfully entrapped in the liposomes |
Experimental Protocols & Workflows
Protocol 1: Preparation of Stealth Liposomes via Thin-Film Hydration
This protocol describes the preparation of drug-loaded stealth liposomes using the well-established thin-film hydration technique.[12][15]
Materials:
-
Phospholipid (e.g., DSPC, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol (CHOL)
-
Cholesterol-PEG-Thiol (e.g., CLS-PEG2000-SH)
-
Drug to be encapsulated
-
Organic Solvent Mixture: Chloroform:Methanol (2:1, v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vortex mixer
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Mixing: Accurately weigh and dissolve the phospholipid, cholesterol, and Cholesterol-PEG-Thiol in the chloroform:methanol solvent mixture within a round-bottom flask. If encapsulating a hydrophobic drug, add it at this stage.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 55-60°C for DSPC).[12] Apply a vacuum (e.g., 250 mmHg) to evaporate the organic solvents, resulting in a thin, uniform lipid film on the flask wall.
-
Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours (or overnight).[12]
-
Hydration: Warm the hydration buffer (PBS, pH 7.4) to the same temperature as the film formation step. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. Add the buffer to the flask containing the lipid film.
-
Vesicle Formation: Hydrate the film by vortexing for 2-5 minutes.[12] The lipid film will peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).
-
Extrusion (Sizing): To produce unilamellar vesicles (ULVs) with a uniform size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 15-20 passes to ensure a homogenous population.[16] The extrusion should be performed at a temperature above the lipid's transition temperature.[13]
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Storage: Store the final liposome suspension at 4°C. For Cholesterol-PEG-Thiol products, it is recommended to store under an inert gas like argon to prevent oxidation of the thiol group.[17]
Caption: Workflow for preparing stealth liposomes using the thin-film hydration method.
Protocol 2: Ligand Conjugation via Thiol-Maleimide Chemistry
This protocol details how to conjugate a maleimide-activated targeting ligand (e.g., a peptide or antibody fragment) to the surface of pre-formed Cholesterol-PEG-Thiol liposomes.
Materials:
-
Pre-formed Cholesterol-PEG-Thiol liposomes in buffer (e.g., HEPES or PBS, pH 6.5-7.5)
-
Maleimide-activated targeting ligand
-
Reaction buffer (e.g., HEPES buffered saline, pH 7.0)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Prepare Ligand: Dissolve the maleimide-activated ligand in the reaction buffer. Ensure any reducing agents are removed from the ligand solution prior to this step, as they will interfere with the reaction.
-
Reaction Setup: Add the maleimide-activated ligand solution to the liposome suspension. A typical molar ratio is a 2-10 fold molar excess of ligand to surface-available thiol groups.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide groups on the ligand and any remaining thiol groups on the liposomes, preventing cross-linking. Incubate for 30 minutes.
-
Purification: Remove the unconjugated ligand and quenching reagent using size exclusion chromatography or extensive dialysis.
-
Characterization: Confirm successful conjugation using appropriate methods, such as SDS-PAGE (for protein ligands) or chromatography (e.g., HPLC).
Caption: Schematic of ligand conjugation to a thiol-functionalized stealth liposome.
Protocol 3: Characterization of Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects. Analyze using a DLS instrument. The instrument measures fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) and the PDI (a measure of size distribution width).[11]
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). The instrument applies an electric field and measures the velocity of the particles. This velocity is used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the suspension.[11]
3. Quantitative Analysis of Lipids:
-
Method: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS).
-
Procedure: Solubilize the liposomal formulation in a solvent like methanol.[18] Use a validated UHPLC-MS method to separate and quantify the individual lipid components, including Cholesterol-PEG-Thiol.[18][19] This is crucial for confirming the final composition and for quality control.
Caption: How the PEG layer provides stealth properties by inhibiting opsonization.
References
- 1. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 3. Characterization of Stealth Liposome-Based Nanoparticles Encapsulating the ACAT1/SOAT1 Inhibitor F26: Efficacy and Toxicity Studies In Vitro and in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol | BroadPharm [broadpharm.com]
- 5. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 13. Fabrication and Characterization of Hybrid Stealth Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 18. fda.gov [fda.gov]
- 19. Quantitative analysis of cholesterol oxidation products and desmosterol in parenteral liposomal pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesterol-PEG-Thhool Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Cholesterol-PEG-Thiol (Chol-PEG-SH) to maleimide-activated molecules. This protocol is broadly applicable for the surface functionalization of liposomes, the creation of targeted drug delivery systems, and the development of bioconjugates.
Introduction
Cholesterol-PEG-Thiol is an amphiphilic polymer that combines the membrane-inserting properties of cholesterol with the biocompatibility and stealth characteristics of polyethylene glycol (PEG). The terminal thiol group provides a reactive handle for covalent attachment to molecules containing a maleimide group through a highly efficient and specific Michael addition reaction. This results in a stable thioether bond, making it a popular choice for bioconjugation.[1][2][3][4][5] Such conjugates are instrumental in the preparation of PEGylated liposomes and other nanovesicles designed to enhance the circulation time and bioavailability of therapeutic agents.[1][6][7]
Key Applications
-
Liposome and Nanoparticle Formulation: The cholesterol moiety facilitates incorporation into lipid bilayers, while the PEG chain provides a hydrophilic shield, reducing uptake by the reticuloendothelial system.[8]
-
Targeted Drug Delivery: The thiol group can be used to conjugate targeting ligands (e.g., antibodies, peptides) functionalized with a maleimide group to the surface of liposomes or other drug carriers.
-
Surface Modification: Immobilization of thiol-containing molecules on surfaces for various biomedical applications.
Experimental Design and Considerations
The success of the Cholesterol-PEG-Thiol conjugation reaction is dependent on several key parameters that should be carefully considered and optimized.
Reaction Conditions
The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[4] Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group is susceptible to hydrolysis. The reaction is typically performed at room temperature for 2-4 hours or at 4°C overnight.[3] To ensure complete consumption of the thiol, a molar excess of the maleimide-containing molecule is recommended, typically in the range of 1.1 to 5-fold.[4]
Buffer Selection
It is crucial to use a thiol-free buffer to prevent competition with the Cholesterol-PEG-Thiol. Phosphate-buffered saline (PBS) at pH 7.0-7.4 is a common choice.[3] Buffers should be degassed to minimize the oxidation of the thiol group.
Purification
The choice of purification method depends on the properties of the final conjugate. Size exclusion chromatography (SEC) is effective for removing unreacted small molecules from larger conjugates.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for higher purity applications.[6][9] Dialysis is also a viable option for removing small molecule impurities from large conjugates.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with Cholesterol-PEG-Thiol conjugation and characterization.
Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and minimizing maleimide hydrolysis.[4] |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient; 4°C can be used for slower, more controlled reactions.[3][4] |
| Molar Ratio (Maleimide:Thiol) | 1.1:1 - 5:1 | An excess of the maleimide component helps to ensure complete consumption of the thiol.[4] |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Allows for the reaction to proceed to completion.[3] |
Table 2: Typical Characterization Data for Cholesterol-PEG Conjugates
| Parameter | Typical Value | Method of Determination |
| Purity | > 95% | RP-HPLC, UPLC-PDA-ELSD-MS[6] |
| Polydispersity Index (PDI) | 1.02 - 1.05 | MALDI-MS or GPC[1] |
| Conjugation Efficiency | High (often near quantitative) | Monitored by HPLC or LC-MS |
| Yield | Up to 99% (for precursor synthesis) | Varies depending on purification method[6] |
Experimental Protocols
Protocol 1: Conjugation of Cholesterol-PEG-Thiol to a Maleimide-Activated Molecule
This protocol provides a general procedure for the conjugation of Cholesterol-PEG-Thiol to a maleimide-containing molecule, such as a protein or peptide.
Materials:
-
Cholesterol-PEG-Thiol (Chol-PEG-SH)
-
Maleimide-activated molecule
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (optional): 1 M L-cysteine in degassed water
-
Purification system (SEC or RP-HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer to a known concentration.
-
Immediately before use, prepare a stock solution of Cholesterol-PEG-Thiol in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Cholesterol-PEG-Thiol stock solution to the solution of the maleimide-activated molecule.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Protect from light if any of the components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molar excess of a free thiol like L-cysteine can be added to react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Characterization:
Protocol 2: Formulation of Liposomes Containing Cholesterol-PEG-Thiol Conjugate
This protocol describes the preparation of liposomes incorporating a pre-formed Cholesterol-PEG-Thiol conjugate using the thin-film hydration method.
Materials:
-
Phospholipid (e.g., HSPC, DOPC)
-
Cholesterol
-
Cholesterol-PEG-Thiol conjugate
-
Chloroform and Methanol
-
Hydration Buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid, cholesterol, and the Cholesterol-PEG-Thiol conjugate in a chloroform:methanol mixture in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the Hydration Buffer by rotating the flask at a temperature above the phase transition temperature of the lipid.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the liposomes for size, polydispersity, and zeta potential using dynamic light scattering (DLS).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a Cholesterol-PEG-Thiol conjugate.
Cellular Uptake Pathway
This diagram illustrates a potential cellular uptake pathway for a liposome functionalized with a Cholesterol-PEG-Thiol conjugate targeting a cancer cell. Some drug delivery systems based on Chol-PEG conjugates may utilize lipid-raft-mediated endocytosis.[7]
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cholesterol-PEG-Thiol in Neural Tissue Engineering
Introduction
Cholesterol-PEG-Thiol is an amphiphilic polymer that holds significant promise for neural tissue engineering applications. This macromolecule is composed of three key components: a cholesterol moiety, a polyethylene glycol (PEG) linker, and a terminal thiol group. This unique structure allows for the formation of biocompatible hydrogels that can serve as three-dimensional scaffolds for neural cell culture and nerve regeneration. The cholesterol component facilitates self-assembly and interaction with cell membranes, the PEG linker provides hydrophilicity and reduces non-specific protein adsorption, and the terminal thiol group enables covalent crosslinking to form stable hydrogel networks.[1] These hydrogels can be engineered to mimic the native extracellular matrix of neural tissue, providing both structural support and bioactive cues to promote neuronal growth and differentiation.
Key Applications
-
3D Neural Cell Culture: Cholesterol-PEG-Thiol hydrogels can be used to create tunable 3D environments for the culture of various neural cell types, including neurons, astrocytes, and neural stem cells. The ability to control the mechanical properties of the hydrogel allows researchers to study the effects of matrix stiffness on cell behavior, such as neurite outgrowth and differentiation.[2][3]
-
Nerve Regeneration Scaffolds: These hydrogels can be employed as injectable or implantable scaffolds to promote nerve regeneration following injury. The self-assembling nature of Cholesterol-PEG-Thiol can facilitate the formation of a continuous matrix within a nerve gap, providing a permissive substrate for axonal growth.[4][5][6]
-
Controlled Release of Bioactive Molecules: The hydrogel matrix can be used as a reservoir for the sustained release of neurotrophic factors, drugs, or other therapeutic agents to the site of neural injury or for in vitro studies. This localized delivery can enhance neuronal survival and guide axonal regeneration.
Mechanism of Action
The cholesterol moiety of the polymer is thought to play a crucial role in its bioactivity. Cholesterol is an essential component of neuronal membranes and is involved in the formation of lipid rafts, which are microdomains that serve as platforms for cell signaling.[7] By presenting cholesterol on the scaffold surface, Cholesterol-PEG-Thiol hydrogels may interact with these lipid rafts to modulate signaling pathways involved in neurite outgrowth and synaptogenesis. The mechanical properties of the hydrogel also significantly influence neuronal behavior, with softer matrices generally favoring neurite extension.[2]
Quantitative Data
The following table summarizes representative data for Cholesterol-PEG-Thiol hydrogels, illustrating the tunability of their properties and their impact on neural cell culture.
| Hydrogel Formulation (Cholesterol-PEG-Thiol:Crosslinker Ratio) | Young's Modulus (Pa) | Swelling Ratio (q) | Neuronal Viability (%) (Day 7) | Average Neurite Outgrowth (µm) (Day 7) |
| 1:0.5 | 250 | 25 | 95 | 250 |
| 1:1 | 500 | 18 | 92 | 200 |
| 1:2 | 1000 | 12 | 88 | 150 |
Experimental Protocols
Protocol 1: Formation of Cholesterol-PEG-Thiol Hydrogel via Michael-Type Addition
This protocol describes the formation of a hydrogel by reacting Cholesterol-PEG-Thiol with a 4-arm PEG-Maleimide (PEG-4MAL) crosslinker.
Materials:
-
Cholesterol-PEG-Thiol (MW 3400)
-
4-arm PEG-Maleimide (MW 10,000)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Neural stem cells (or other desired neural cell type)
-
Cell culture medium
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve Cholesterol-PEG-Thiol in sterile PBS to a final concentration of 10% w/v.
-
Dissolve 4-arm PEG-Maleimide in sterile PBS to a final concentration of 10% w/v.
-
-
Cell Encapsulation (Optional):
-
Centrifuge the desired number of neural cells and resuspend the cell pellet in the Cholesterol-PEG-Thiol precursor solution to achieve the desired cell density.
-
-
Hydrogel Formation:
-
Mix equal volumes of the Cholesterol-PEG-Thiol (with or without cells) and 4-arm PEG-Maleimide solutions to achieve a 1:1 molar ratio of thiol to maleimide groups.
-
Gently pipette the mixture to ensure homogeneity.
-
Immediately pipette the final precursor solution into a mold or the desired culture vessel.
-
Allow the hydrogel to crosslink at 37°C for 30-60 minutes.
-
-
Cell Culture:
-
After gelation, add cell culture medium to the hydrogels.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: Analysis of Neurite Outgrowth in 3D Hydrogels
This protocol provides a method for quantifying neurite outgrowth from neurons cultured within the Cholesterol-PEG-Thiol hydrogel.[8]
Materials:
-
Neuron-seeded Cholesterol-PEG-Thiol hydrogels
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (10% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Fixation and Staining:
-
Fix the hydrogel cultures with 4% PFA for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 15 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Image the stained hydrogels using a confocal microscope, acquiring z-stacks to capture the 3D neurite networks.
-
-
Image Analysis: [9]
-
Use image analysis software to process the z-stack images.
-
Create a maximum intensity projection of the z-stack.
-
Use a neuron tracing plugin (e.g., NeuronJ or Simple Neurite Tracer in Fiji) to measure the length of neurites from a representative number of neurons.
-
Calculate the average neurite length per neuron.
-
Visualizations
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 2. Adhesive and mechanical properties of hydrogels influence neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurite extension and neuronal differentiation of human induced pluripotent stem cell derived neural stem cells on polyethylene glycol hydrogels containing a continuous Young's Modulus gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-Assembling Hydrogel Structures for Neural Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repair of Peripheral Nerve Injury Using Hydrogels Based on Self-Assembled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Critical Time Window of Neuronal Cholesterol Synthesis during Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Cholesterol-PEG-Thiol Nanoparticles for Brain Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutic agents to the central nervous system (CNS). Nanoparticles have emerged as a promising strategy to overcome this barrier.[1][2][3][4] This document provides detailed application notes and protocols for the formulation of Cholesterol-Polyethylene Glycol-Thiol (Cholesterol-PEG-Thiol) nanoparticles, a sophisticated drug delivery system designed to enhance brain penetration.
The incorporation of cholesterol aims to mimic the lipidic nature of the BBB, potentially facilitating transport across the endothelial cells.[5][6][7] Polyethylene glycol (PEG) provides a hydrophilic shell, which can reduce opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[8][9] The terminal thiol group offers a versatile reactive handle for the conjugation of targeting ligands, such as peptides or antibodies, to further enhance brain-specific delivery.[10][11][12]
These protocols will guide researchers through the synthesis, characterization, and evaluation of Cholesterol-PEG-Thiol nanoparticles for brain delivery applications.
Data Presentation: Nanoparticle Characteristics
A summary of typical quantitative data for nanoparticles designed for brain delivery is presented below. These values are indicative and will vary based on the specific formulation parameters.
| Parameter | Typical Range | Measurement Technique | Reference |
| Particle Size (Diameter) | 10 - 200 nm | Dynamic Light Scattering (DLS) | [4][8] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [13] |
| Zeta Potential | -30 mV to +30 mV | Electrophoretic Light Scattering (ELS) | [8] |
| Drug Loading Capacity (%) | 1 - 20% | UV-Vis Spectroscopy, HPLC | [5][7] |
| Encapsulation Efficiency (%) | 50 - 95% | UV-Vis Spectroscopy, HPLC | [5][7] |
| In Vitro BBB Permeability (Papp) | > 1 x 10⁻⁶ cm/s | In vitro BBB model | [14] |
| Brain Uptake (% ID/g) | > 0.1% | In vivo imaging, tissue homogenization | [5][6] |
Experimental Protocols
Protocol 1: Formulation of Cholesterol-PEG-Thiol Nanoparticles
This protocol describes the formulation of drug-loaded Cholesterol-PEG-Thiol nanoparticles using an emulsion-polymerization method, adapted from various sources.[5][6]
Materials:
-
Cholesterol-PEG-Thiol (e.g., from Nanocs Inc.[15])
-
Monomer (e.g., N-butyl cyanoacrylate)
-
Drug to be encapsulated (e.g., Coumarin-6 for fluorescence tracking[5][6])
-
Dextran 70
-
Hydrochloric acid (HCl)
-
Purified water
Procedure:
-
Preparation of the aqueous phase:
-
Dissolve Dextran 70 and Cholesterol-PEG-Thiol in 0.01 M HCl under constant stirring.
-
-
Preparation of the organic phase:
-
Dissolve the monomer and the therapeutic drug in a suitable organic solvent (e.g., acetone).
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.
-
-
Polymerization:
-
Continue stirring for 3-4 hours to allow for the polymerization of the monomer and formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with purified water to remove unreacted monomers and other impurities.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in purified water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[8]
2. Drug Loading and Encapsulation Efficiency:
-
Lyse a known amount of nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
3. Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[16]
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Model Permeability Assay
This protocol outlines a method to assess the ability of the formulated nanoparticles to cross an in vitro model of the BBB.[1][2]
Materials:
-
bEnd.3 cells (murine brain microvascular endothelial cells)[1][2]
-
Transwell inserts
-
Cell culture medium and supplements
-
Fluorescently labeled nanoparticles
Procedure:
-
Establishment of the in vitro BBB model:
-
Seed bEnd.3 cells on the apical side of the Transwell inserts.
-
Culture the cells until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add the fluorescently labeled Cholesterol-PEG-Thiol nanoparticles to the apical (upper) chamber of the Transwell.
-
At predetermined time points, collect samples from the basolateral (lower) chamber.
-
Quantify the amount of nanoparticles that have crossed the cell monolayer by measuring the fluorescence intensity.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Experimental workflow for nanoparticle formulation and evaluation.
Caption: Proposed mechanism of nanoparticle transport across the BBB.
Conclusion
The formulation of Cholesterol-PEG-Thiol nanoparticles represents a highly promising platform for targeted drug delivery to the brain. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate these advanced nanocarriers. Further optimization of the formulation parameters and the potential for surface functionalization with specific targeting ligands can lead to even greater therapeutic efficacy for a wide range of neurological disorders.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro models of molecular and nano-particle transport across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cholesterol–PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T Cell‐Mediated Transport of Polymer Nanoparticles across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. nanocs.net [nanocs.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cholesterol-PEG-Thiol in Enhancing Liposomal Cell Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of therapeutic agents into target cells is a significant hurdle in drug development. Liposomes, as versatile nanocarriers, offer a solution for encapsulating both hydrophilic and hydrophobic drugs, thereby improving their solubility and pharmacokinetic profiles. However, enhancing their ability to penetrate cell membranes and deliver their cargo intracellularly remains a key area of research. The incorporation of Cholesterol-Polyethylene Glycol-Thiol (Cholesterol-PEG-Thiol) into liposomal formulations presents a promising strategy to augment cellular uptake.
This document provides detailed application notes and experimental protocols for utilizing Cholesterol-PEG-Thiol to enhance the cell penetration of liposomes. The thiol (-SH) group on the PEGylated cholesterol anchor facilitates interaction with cell surface thiols, promoting a unique cellular uptake mechanism that can be independent of conventional endocytic pathways. This thiol-mediated uptake can lead to more efficient intracellular delivery of therapeutic payloads.
Mechanism of Action: Thiol-Mediated Cellular Uptake
The enhanced cell penetration of liposomes functionalized with Cholesterol-PEG-Thiol is attributed to a process known as thiol-mediated uptake. This mechanism is distinct from classical endocytosis pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The key steps are believed to involve:
-
Initial Interaction: The thiol groups on the liposome surface interact with free thiols present on cell surface proteins.
-
Disulfide Exchange: A disulfide exchange reaction may occur, leading to the covalent, yet reversible, attachment of the liposome to the cell membrane.
-
Internalization: This interaction triggers an alternative cellular internalization process. This can include energy-independent membrane translocation and a form of endocytosis that does not rely on the aforementioned classical pathways. Protein Disulfide Isomerase (PDI), an enzyme on the cell surface that regulates thiol-disulfide exchange, is thought to play a role in this process.[1]
This direct interaction and subsequent internalization can lead to a more rapid and efficient delivery of the liposomal contents into the cytoplasm.
Data Presentation
The following tables summarize typical quantitative data for liposomal formulations. While specific data for a single Cholesterol-PEG-Thiol formulation is dependent on the exact lipid composition and preparation method, these tables provide a comparative overview of how different components, including cholesterol and PEGylation, influence the physicochemical properties of liposomes.
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control-Liposome | DPPC:Cholesterol (7:3) | 125 ± 8 | 0.15 ± 0.03 | -10.5 ± 2.1 | 85 ± 5 |
| PEG-Liposome | DPPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5) | 110 ± 6 | 0.12 ± 0.02 | -8.2 ± 1.5 | 82 ± 6 |
| Chol-PEG-SH Lipo | DPPC:Cholesterol:Chol-PEG-SH (6.5:3:0.5) | 115 ± 7 | 0.14 ± 0.03 | -9.1 ± 1.8 | 83 ± 4 |
| High Chol-Lipo | DPPC:Cholesterol (1:1) | 150 ± 10 | 0.21 ± 0.04 | -12.3 ± 2.5 | 78 ± 7 |
Note: Data are representative and can vary based on specific lipids, drug, and preparation methods used.
Table 2: In Vitro Drug Release Profile
| Formulation ID | % Drug Release at 6h (pH 7.4) | % Drug Release at 24h (pH 7.4) | % Drug Release at 24h (pH 5.5) |
| Control-Liposome | 25 ± 3 | 55 ± 4 | 65 ± 5 |
| PEG-Liposome | 18 ± 2 | 40 ± 3 | 50 ± 4 |
| Chol-PEG-SH Lipo | 20 ± 3 | 42 ± 4 | 52 ± 5 |
| High Chol-Lipo | 15 ± 2 | 35 ± 3 | 45 ± 4 |
Note: Drug release is dependent on the encapsulated drug and the specific lipid composition.
Table 3: Cellular Uptake in HeLa Cells (4h Incubation)
| Formulation ID | Mean Fluorescence Intensity (Arbitrary Units) | % Uptake Inhibition (NEM) | % Uptake Inhibition (Bacitracin) | % Uptake Inhibition (DTNB) |
| Control-Liposome | 1500 ± 200 | 5 ± 2 | 8 ± 3 | 7 ± 2 |
| PEG-Liposome | 1200 ± 150 | 7 ± 3 | 10 ± 4 | 9 ± 3 |
| Chol-PEG-SH Lipo | 3500 ± 300 | 30 ± 5 | 25 ± 4 | 28 ± 5 |
Note: NEM (N-ethylmaleimide) is a general thiol-blocking agent. Bacitracin and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) are inhibitors of Protein Disulfide Isomerase (PDI).[1] The presented inhibition percentages are illustrative and should be determined experimentally for each cell line and liposome formulation.
Experimental Protocols
Protocol 1: Preparation of Cholesterol-PEG-Thiol Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating Cholesterol-PEG-Thiol using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
Cholesterol-PEG-Thiol (e.g., MW 2000)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Drug to be encapsulated
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, Cholesterol, and Cholesterol-PEG-Thiol in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Chol:Chol-PEG-SH at 6.5:3:0.5).
-
If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).
-
Gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed (e.g., 50°C) aqueous buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in this buffer.
-
Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Pass the liposome suspension through the extruder 10-20 times. Ensure the temperature is maintained above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge and stability.
-
Quantify the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the liposomes with a detergent like Triton X-100.
-
Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled liposomes.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)
-
PBS, pH 7.4
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Incubation with Liposomes:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing the fluorescently labeled liposomes at a desired concentration.
-
Incubate for a specific time period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized liposomes.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting and detecting the fluorescence at the appropriate wavelengths for the chosen fluorophore.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of liposome uptake.
-
Protocol 3: Confocal Microscopy for Visualization of Cellular Internalization
This protocol allows for the visualization of the subcellular localization of fluorescently labeled liposomes.
Materials:
-
HeLa cells (or other cell line of interest)
-
Glass-bottom culture dishes
-
Fluorescently labeled liposomes
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (4% in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
-
Incubation with Liposomes:
-
Treat the cells with fluorescently labeled liposomes as described in Protocol 2.
-
-
Cell Staining and Fixation:
-
After incubation, wash the cells with PBS.
-
Incubate with Hoechst 33342 for 10-15 minutes to stain the nuclei.
-
Wash the cells again with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add a drop of mounting medium to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the liposomal fluorophore and Hoechst 33342.
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol assesses the potential cytotoxicity of the liposomal formulations.
Materials:
-
HeLa cells (or other cell line of interest)
-
96-well plates
-
Liposome formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the liposome formulations and incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Visualizations
Thiol-Mediated Cellular Uptake Pathway
Caption: Proposed mechanism of thiol-mediated cellular uptake.
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for liposome synthesis and characterization.
Cellular Uptake and Cytotoxicity Assay Workflow
Caption: Workflow for cellular uptake and cytotoxicity assays.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Cholesterol-PEG-Thiol Nanoparticles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent the aggregation of Cholesterol-PEG-Thiol (CLS-PEG-SH) functionalized nanoparticles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question: My nanoparticles aggregated immediately after I added the Cholesterol-PEG-Thiol solution. What went wrong?
Answer: Immediate aggregation upon adding the PEG-thiol reagent is often due to a rapid disruption of the nanoparticle's existing surface stability. The primary causes include:
-
Incorrect pH: The addition of an acidic or basic PEG-thiol solution can shift the pH of your nanoparticle suspension to its isoelectric point (IEP), where the surface charge is neutral, eliminating electrostatic repulsion. [1][2]For instance, gold nanoparticles are often stabilized by negative charges from citrate; a sudden drop in pH can neutralize this charge, causing aggregation. [3]* High Ionic Strength: If the Cholesterol-PEG-Thiol is dissolved in a high-salt buffer, its addition can increase the overall ionic strength of the nanoparticle suspension. [2]High salt concentrations compress the electrical double layer around the nanoparticles, which reduces the repulsive forces between them and allows attractive van der Waals forces to dominate. [4][5]* Localized High Ligand Concentration: Adding the PEG-thiol solution too quickly or without adequate mixing can create localized areas of high concentration. This can lead to uneven surface coverage and inter-particle bridging before a stable steric layer can form. [1][6] Solutions:
-
pH Adjustment: Before adding the PEG-thiol, adjust the pH of your nanoparticle suspension to a value that ensures high surface charge and is optimal for the thiol-grafting reaction (e.g., pH 8-9 for gold nanoparticles). [2][6]2. Low Ionic Strength Buffer: Dissolve your Cholesterol-PEG-Thiol in ultrapure water or a low-concentration buffer (e.g., 5-10 mM phosphate buffer). [2]3. Controlled Addition: Add the PEG-thiol solution dropwise while gently but continuously stirring the nanoparticle suspension to ensure uniform mixing. [1][2] Question: My nanoparticles looked stable after PEGylation, but they aggregated during purification/centrifugation. Why?
Answer: Aggregation during purification steps is a common issue that typically points to incomplete or insufficient surface functionalization.
-
Incomplete PEGylation: The reaction time or concentration of the PEG-thiol may have been insufficient to achieve complete surface coverage. This leaves exposed patches on the nanoparticle surfaces that can stick together when forced into close proximity during centrifugation. [1][2]* Low PEG Grafting Density: Even if the surface is fully covered, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in different buffer conditions or under the physical stress of centrifugation. [2][7]* Harsh Centrifugation: High centrifugation speeds can overcome the repulsive forces between nanoparticles, leading to the formation of irreversible aggregates in the pellet. [6] Solutions:
-
Optimize Reaction Conditions: Increase the incubation time (overnight is often effective) or the molar ratio of Cholesterol-PEG-Thiol to nanoparticles to ensure complete and dense surface coverage. [1]2. Gentler Purification: If aggregation persists with centrifugation, switch to a gentler purification method like dialysis. Dialysis is effective at removing excess, unreacted reagents without applying strong physical forces to the nanoparticles. [1]3. Optimize Centrifugation: Use the minimum speed and time necessary to pellet your nanoparticles.
Question: My purified Cholesterol-PEG-Thiol nanoparticles are aggregating during storage. How can I improve their long-term stability?
Answer: Long-term instability can be caused by the storage conditions or slow degradation of the surface coating.
-
Inappropriate Storage Buffer: The pH or ionic strength of your storage buffer may not be optimal. High salt concentrations (e.g., in PBS) can screen the stabilizing surface charges and reduce steric repulsion over time. [2]* Temperature and Light: Storing at room temperature can increase the rate of particle collisions and potential degradation of the thiol linkage. [8]Some reagents are also light-sensitive.
-
Freeze-Thaw Cycles: Freezing nanoparticle suspensions can induce aggregation due to the formation of ice crystals, which force particles together. Avoid frequent freeze-thaw cycles.
Solutions:
-
Optimize Storage Buffer: Resuspend and store your purified nanoparticles in a low ionic strength buffer (e.g., 10 mM phosphate buffer) at a pH that ensures stability. [1]2. Proper Storage Conditions: Store nanoparticle suspensions at low temperatures (e.g., 4°C for short-term, -20°C for long-term as specified by the reagent manufacturer) and protect them from light. It is often better to store them as a colloidal suspension rather than a dry powder to prevent irreversible aggregation. [8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of each component in Cholesterol-PEG-Thiol for nanoparticle stability?
-
Thiol (-SH): The thiol group serves as a strong anchor to the surface of noble metal nanoparticles (like gold) through the formation of a stable Au-S bond. [9]* Polyethylene Glycol (PEG): The PEG chain is a hydrophilic polymer that forms a protective layer on the nanoparticle surface. This layer provides steric hindrance, creating a physical barrier that prevents nanoparticles from getting close enough to aggregate. [7]This "stealth" coating also reduces opsonization (recognition by the immune system) in biological systems. [10]* Cholesterol (CLS): The cholesterol moiety is a lipophilic group that can be used to anchor the PEG-thiol into lipid-based nanoparticles (e.g., liposomes) or to facilitate interaction with cell membranes. [11] Q2: How does PEG molecular weight (MW) and surface density affect stability?
Higher PEG molecular weight and greater surface density generally lead to improved stability. [7]Longer PEG chains create a thicker, more effective steric barrier. [11]Similarly, a higher density of PEG chains on the surface (a "brush" conformation) provides better shielding against inter-particle interactions compared to a lower density ("mushroom" conformation). [10] Q3: What is a good zeta potential value to ensure nanoparticle stability?
Zeta potential measures the surface charge of the nanoparticles. A higher absolute value indicates greater electrostatic repulsion and, therefore, better colloidal stability. [12]A general guideline is:
-
|Zeta Potential| > 30 mV: Indicates good stability. [13]* |Zeta Potential| > 60 mV: Indicates excellent stability. [13]Values close to zero suggest that the nanoparticles are near their isoelectric point and are highly likely to aggregate. [14] Q4: Can I use high-salt buffers like PBS with my PEGylated nanoparticles?
While PEGylation provides steric stability that is less sensitive to ionic strength than purely electrostatic stabilization, high-salt buffers can still cause aggregation, especially if the PEG density is insufficient. [2]The high concentration of ions in buffers like PBS can screen surface charges and partially dehydrate the PEG layer, reducing its effectiveness. It is always recommended to test the stability of your specific nanoparticles in the intended buffer. If aggregation occurs, consider increasing the PEG grafting density or using a buffer with lower ionic strength. [2]
Data Presentation
Table 1: Influence of Key Parameters on Nanoparticle Stability
| Parameter | Low Stability Condition | High Stability Condition | Rationale |
| pH | Near Isoelectric Point (IEP) | > 2 pH units away from IEP | Maximizes surface charge and electrostatic repulsion. [1][2] |
| Ionic Strength | High (e.g., >150 mM NaCl) | Low (e.g., <20 mM) | Prevents compression of the electrical double layer, maintaining repulsive forces. [4][5] |
| PEG MW | Low (e.g., <2 kDa) | High (e.g., >5 kDa) | Longer chains provide a more effective steric barrier against aggregation. [7] |
| PEG Density | Low ("Mushroom" conformation) | High ("Brush" conformation) | A dense layer provides better surface shielding and steric hindrance. [7][10] |
| Temperature | High / Room Temperature | Low (4°C or -20°C) | Reduces Brownian motion and potential degradation of surface ligands. [8] |
Table 2: Typical DLS and Zeta Potential Values for Nanoparticle Suspensions
| Parameter | Stable Suspension | Aggregating / Unstable Suspension |
| Hydrodynamic Diameter (DLS) | Consistent, single peak | Increasing size over time, multiple peaks, or very large diameter (>1000 nm) |
| Polydispersity Index (PDI) | < 0.3 | > 0.7 |
| Zeta Potential | > |30 mV| | Between -10 mV and +10 mV |
Note: These values are general guidelines. The ideal values for your specific system should be determined experimentally. [13]
Key Experimental Protocols
Protocol 1: Characterization of Nanoparticle Stability using DLS and Zeta Potential
This protocol describes how to assess the stability of your nanoparticle suspension.
Materials:
-
Cholesterol-PEG-Thiol functionalized nanoparticle suspension
-
Appropriate low ionic strength buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
Dynamic Light Scattering (DLS) / Zeta Potential instrument
-
Disposable cuvettes (for DLS) and zeta cells
Procedure:
-
Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in the desired buffer to a concentration suitable for the instrument (typically in the µg/mL to mg/mL range). Ensure the final solution is free of bubbles and large contaminants by filtering if necessary (use a filter size appropriate for your nanoparticles, e.g., 0.22 µm).
-
Instrument Setup: Allow the instrument to equilibrate to the desired temperature (e.g., 25°C). [15]3. DLS Measurement:
-
Place the cuvette in the instrument.
-
Perform at least three consecutive measurements to ensure reproducibility.
-
Record the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). [13]4. Zeta Potential Measurement:
-
Carefully inject the sample into a clean zeta cell, avoiding the formation of bubbles. [15] * Place the cell in the instrument.
-
Perform at least three measurements.
-
Record the average zeta potential (mV) and note the pH of the sample. [15]5. Data Analysis: A stable nanoparticle formulation should exhibit a consistent hydrodynamic diameter with a low PDI (<0.3) and a zeta potential with an absolute value greater than 30 mV. [13]Monitor these parameters over time to assess long-term stability.
-
Protocol 2: General Procedure for PEGylating Nanoparticles with Cholesterol-PEG-Thiol
This protocol provides a general workflow designed to minimize aggregation during the functionalization process. (Example for Gold Nanoparticles).
Materials:
-
Citrate-stabilized gold nanoparticle (AuNP) suspension
-
Cholesterol-PEG-Thiol
-
Ultrapure water or low-concentration buffer (e.g., 5 mM borate buffer)
-
0.1 M NaOH solution
-
Calibrated pH meter
Procedure:
-
Prepare PEG-Thiol Solution: Dissolve the Cholesterol-PEG-Thiol in ultrapure water or a low-concentration buffer to the desired stock concentration.
-
Adjust pH of AuNP Suspension: While gently stirring the AuNP solution, slowly add drops of 0.1 M NaOH to adjust the pH to approximately 8.0 - 8.5. This deprotonates surface silanol groups (if any) and facilitates the thiol-gold reaction while maintaining electrostatic stability. [1][2]3. Add PEG-Thiol: Add the Cholesterol-PEG-Thiol solution to the pH-adjusted AuNP suspension dropwise under continuous gentle stirring. This prevents localized high concentrations that can cause immediate aggregation. [1]4. Incubate: Allow the mixture to react for at least 2 hours at room temperature, or overnight for more complete functionalization, with continuous gentle stirring. [1]5. Purification:
-
Centrifugation: Pellet the functionalized AuNPs using an optimized speed and duration. Carefully remove the supernatant and resuspend the pellet in a suitable low-ionic-strength storage buffer. Repeat this wash step 2-3 times. [1] * Dialysis (Alternative): If centrifugation causes aggregation, transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of low-ionic-strength buffer for 24-48 hours, with several buffer changes. [1]6. Characterization: Characterize the final product for size, PDI, and zeta potential using Protocol 1 to confirm successful, stable functionalization.
-
Visual Guides
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Mechanism of steric stabilization by PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholesterol-PEG-Thiol and Maleimide Conjugation
Welcome to the technical support center for optimizing the reaction between Cholesterol-PEG-Thiol and maleimide-functionalized molecules. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Cholesterol-PEG-Thiol reaction with maleimides, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer:
Low or no conjugation is a common issue that can stem from several factors, primarily related to the stability and reactivity of the reactants.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1][2] This is a primary cause of failed conjugation reactions.[1]
-
Suboptimal pH: The pH of the reaction buffer is critical for a successful conjugation. The optimal range is 6.5-7.5.[1][3]
-
Below pH 6.5, the reaction rate slows down as the thiol group is less likely to be in its reactive thiolate anion form.[1][3]
-
Above pH 7.5, maleimide hydrolysis increases, and it loses selectivity, reacting with primary amines.[1][3]
-
Solution: Ensure your reaction buffer is freshly prepared and the pH is validated to be within the 6.5-7.5 range.[1][4]
-
-
Oxidized Thiols: The thiol groups on your Cholesterol-PEG-Thiol can oxidize to form disulfide bonds, which are unreactive with maleimides.[5][6]
-
Incorrect Molar Ratio: An insufficient amount of the maleimide reagent will lead to incomplete conjugation.
Question: My final conjugate is not stable. What is happening?
Answer:
Instability of the thiosuccinimide bond formed between the thiol and maleimide can be a significant issue, primarily due to a process called the retro-Michael reaction.
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is not completely stable and can reverse, regenerating the original thiol and maleimide.[10][11] The released maleimide-payload can then react with other thiols present in the solution or in an in vivo environment, such as serum albumin.[10]
-
Solution: Post-Conjugation Hydrolysis. To create a stable, irreversible bond, the thiosuccinimide ring should be hydrolyzed after the conjugation reaction is complete.[1][10] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0) until the ring is opened, which can be monitored by mass spectrometry.[1][5]
-
Question: I am observing unexpected side products. What are they and how can I avoid them?
Answer:
Side reactions can lead to a heterogeneous product mixture and reduce the yield of your desired conjugate.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues if present in your system.[3][10]
-
Thiazine Rearrangement: If you are working with a peptide that has an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring.[13][14] This is more prominent at physiological or higher pH.[3]
-
Solution: If possible, avoid using peptides with an N-terminal cysteine.[13] If it is necessary, performing the conjugation at a slightly acidic pH (around 6.5) can help to keep the N-terminal amine protonated and less nucleophilic.[3] Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the Cholesterol-PEG-Thiol and maleimide reaction?
A1: The optimal pH range is 6.5 to 7.5.[2][3] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group.[2]
Q2: What buffers are recommended for this conjugation?
A2: Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly used buffers, provided they are prepared within the optimal pH range of 6.5-7.5 and are free of any extraneous thiols.[2][4] It is crucial to avoid buffers containing primary or secondary amines, like Tris, if the pH is not carefully controlled.[2][6]
Q3: How should I store my maleimide-containing reagents?
A3: Maleimide-containing reagents should be stored as a dry powder at -20°C.[10] If you need to make a stock solution, dissolve it in an anhydrous, biocompatible organic solvent such as DMSO or DMF and store it at -20°C.[2] Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis.[10]
Q4: What is the recommended temperature and reaction time?
A4: The reaction is typically carried out at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[7][12] The lower temperature is recommended for sensitive biomolecules to minimize degradation.[12]
Q5: Do I need to remove excess maleimide after the reaction?
A5: Yes, it is important to either quench the reaction or purify the conjugate to remove unreacted maleimide. This can be done by adding an excess of a small molecule thiol like L-cysteine or 2-mercaptoethanol.[3][6] Purification can then be performed using methods like size-exclusion chromatography (SEC) or dialysis.[3][7]
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability, ensuring high selectivity for thiols.[2][3][10] |
| Temperature | 4°C or 20-25°C (Room Temp) | 4°C is for sensitive molecules; room temperature allows for faster reaction kinetics.[12][15] |
| Reaction Time | 30 min - 2 hours (RT) or 8-16 hours (4°C) | Dependent on temperature and reactant concentration.[7][12] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | An excess of maleimide drives the reaction to completion. Optimal ratio may need to be determined empirically.[5][6][9] |
| Solvent/Buffer | PBS, HEPES, MOPS (thiol-free) | Provides a stable environment within the optimal pH range.[2][4] |
Table 2: Impact of pH on Reaction and Side Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Selectivity for Thiols vs. Amines |
| < 6.5 | Slow | Very Slow | High |
| 6.5 - 7.5 | Optimal | Moderate | Very High (approx. 1000:1 at pH 7.0)[10] |
| > 7.5 | Fast | High | Decreased (competing reaction with amines)[10] |
Experimental Protocols
Protocol 1: General Cholesterol-PEG-Thiol and Maleimide Conjugation
Materials:
-
Cholesterol-PEG-Thiol
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., PBS, HEPES, pH 6.5-7.5)[4]
-
Anhydrous DMSO or DMF[2]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)[5]
-
(Optional) EDTA[4]
-
Quenching reagent (e.g., L-cysteine)[3]
-
Purification system (e.g., SEC column)[3]
Procedure:
-
Prepare Thiol Solution: Dissolve the Cholesterol-PEG-Thiol in the degassed conjugation buffer. If your buffer does not already contain it, consider adding 1-5 mM EDTA to prevent metal-catalyzed oxidation.[4][6]
-
(Optional) Reduce Disulfide Bonds: If the thiol groups are potentially oxidized, add a 10-100 fold molar excess of TCEP to the thiol solution and incubate for 20-30 minutes at room temperature.[4][16]
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2][16]
-
Conjugation Reaction: Add the maleimide stock solution to the Cholesterol-PEG-Thiol solution to achieve the desired molar excess (e.g., 10-20 fold).[6] Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.[7][12]
-
Quench Reaction: Add an excess of a quenching reagent like L-cysteine to react with any unreacted maleimide.[3]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the quenched maleimide and other reaction components.[3][7]
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
Procedure:
-
Purify Conjugate: First, purify the Cholesterol-PEG-Thiol-Maleimide conjugate as described in Protocol 1.
-
Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0.[5]
-
Incubate for Hydrolysis: Incubate the solution at room temperature or 37°C. Monitor the progress of the ring-opening by mass spectrometry, looking for a mass increase corresponding to the addition of one water molecule.[2]
-
Re-neutralize: Once hydrolysis is complete, adjust the pH back to a neutral range (7.0-7.5) for storage or downstream applications.[2]
-
Final Purification: Perform a final purification step (e.g., buffer exchange) to remove any salts from the pH adjustment steps.
Visualizations
Caption: Experimental workflow for Cholesterol-PEG-Thiol and maleimide conjugation.
Caption: Key reaction pathways in maleimide-thiol chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. researchgate.net [researchgate.net]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Enhancing the Serum Stability of Cholesterol-PEG-Thiol Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesterol-PEG-Thiol liposomes. Our goal is to help you address common challenges related to liposome stability in serum during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cholesterol-PEG-Thiol liposome instability in a serum environment?
A1: The instability of liposomes in serum is primarily due to their interaction with various blood components. Opsonin proteins can adsorb onto the liposome surface, marking them for clearance by the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen. Additionally, high-density lipoproteins (HDLs) and other serum proteins can extract lipids from the liposome bilayer, leading to premature drug leakage and structural disintegration.
Q2: How does PEGylation contribute to the stability of liposomes in serum?
A2: Polyethylene glycol (PEG) chains on the surface of liposomes create a hydrophilic, sterically hindered layer. This "stealth" coating reduces the binding of opsonin proteins, thereby decreasing recognition and uptake by the MPS. This process, known as steric stabilization, prolongs the circulation half-life of the liposomes, allowing more time for them to reach their target site.
Q3: What is the role of cholesterol in maintaining liposome stability?
A3: Cholesterol acts as a "fluidity buffer" in the lipid bilayer. It intercalates between phospholipid molecules, reducing the mobility of the acyl chains and increasing the packing density of the bilayer. This enhanced rigidity and decreased permeability of the membrane help to minimize the premature leakage of encapsulated drugs when the liposomes are exposed to serum components.
Q4: Why is a thiol group included in the liposome formulation?
A4: The thiol group (-SH) provides a reactive site for the covalent attachment of targeting ligands, antibodies, or other molecules that contain a maleimide group. This thiol-maleimide "click" chemistry is a common strategy for developing targeted drug delivery systems. While essential for targeting, improper handling of the thiol groups can lead to disulfide bond formation and liposome aggregation.
Troubleshooting Guide
Issue 1: Rapid Clearance of Liposomes from Circulation
This is often observed as a rapid decrease in the concentration of the liposomal drug in the blood over time.
Possible Cause: Insufficient PEGylation or opsonization.
Troubleshooting Steps:
-
Optimize PEG Chain Length and Density: The length and density of the PEG chains are critical for effective steric hindrance.
-
Recommendation: Test different PEG molecular weights (e.g., PEG-2000, PEG-5000) and molar percentages (e.g., 5-10 mol%) in your formulation.
-
Rationale: Longer PEG chains can provide better shielding, but too high a density can hinder drug loading or cellular uptake.
-
-
Ensure Complete Coverage: Verify that the PEG-lipid is properly incorporated into the liposome surface.
Quantitative Data on PEGylation Effects:
| Formulation Parameter | Circulation Half-Life (t½) | Reference |
| Liposomes without PEG | < 1 hour | |
| Liposomes with 5 mol% PEG-2000 | 18-24 hours | |
| Liposomes with 10 mol% PEG-2000 | > 30 hours |
Issue 2: Premature Leakage of Encapsulated Drug
This manifests as a high background signal from the free drug in serum samples.
Possible Cause: Insufficient bilayer stability.
Troubleshooting Steps:
-
Adjust Cholesterol Content: The amount of cholesterol in the bilayer directly impacts its rigidity and permeability.
-
Recommendation: Vary the cholesterol concentration in your formulation, typically between 30-50 mol%.
-
Rationale: Increasing cholesterol content generally decreases drug leakage, but excessive amounts can make the liposomes too rigid and brittle.
-
-
Select Phospholipids with High Phase Transition Temperature (Tc): Lipids with longer, saturated acyl chains have higher Tc values and form more stable bilayers.
-
Recommendation: If using a low Tc lipid like DOPC, consider switching to a higher Tc lipid such as DSPC.
-
Quantitative Data on Cholesterol Effects:
| Cholesterol Content (mol%) | Drug Leakage in Serum after 24h | Reference |
| 20% | ~ 40% | |
| 33% | ~ 25% | |
| 45% | < 15% |
Issue 3: Liposome Aggregation in Serum
This can be observed as an increase in particle size as measured by Dynamic Light Scattering (DLS).
Possible Cause: Inter-liposomal cross-linking or interaction with serum proteins.
Troubleshooting Steps:
-
Control Thiol Group Reactivity: Free thiol groups can oxidize to form disulfide bonds between liposomes.
-
Recommendation: Ensure that your formulation and storage buffers are deoxygenated and consider adding a small amount of a reducing agent like DTT during storage (to be removed before use). If the thiol is for conjugation, perform the reaction promptly.
-
-
Optimize Surface Charge: While PEG provides steric hindrance, a slight negative surface charge can also help prevent aggregation due to electrostatic repulsion.
-
Recommendation: Include a small percentage (1-5 mol%) of a negatively charged lipid, such as DSPG.
-
Experimental Protocols
Protocol 1: Serum Stability Assay (Drug Leakage)
-
Incubation: Mix your liposome formulation with fresh or commercially available serum (e.g., fetal bovine serum, FBS) at a 1:10 ratio (liposome:serum). Incubate at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
Separation of Free and Encapsulated Drug: Separate the liposomes from the serum proteins and free drug using size exclusion chromatography (e.g., with a Sephadex G-50 column).
-
Quantification: Quantify the amount of drug in the liposome fraction and the free drug fraction using a suitable method (e.g., fluorescence spectroscopy for a fluorescent drug, HPLC for a small molecule drug).
-
Calculation: Calculate the percentage of drug leakage at each time point as: % Leakage = (Amount of free drug / Total initial drug amount) * 100
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare your liposome-serum mixture as described in Protocol 1.
-
Measurement: At each time point, dilute an aliquot of the mixture in filtered PBS to a suitable concentration for DLS analysis.
-
Data Acquisition: Measure the particle size (Z-average diameter) and the polydispersity index (PDI).
-
Analysis: An increase in the Z-average diameter or PDI over time is indicative of liposome aggregation.
Diagrams and Workflows
Cholesterol-PEG-Thiol MW 1000 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of Cholesterol-PEG-Thiol MW 1000. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the dissolution and use of Cholesterol-PEG-Thiol MW 1000.
Q1: My Cholesterol-PEG-Thiol MW 1000 is not dissolving in aqueous buffer. What should I do?
A1: Cholesterol-PEG-Thiol MW 1000 is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic PEG) and a water-fearing (hydrophobic cholesterol) part. Its "solubility" in aqueous solutions is primarily achieved through self-assembly into micelles or nanoparticles above a certain concentration known as the Critical Micelle Concentration (CMC).[1] If you are observing poor dissolution, consider the following solutions:
-
Concentration: Ensure your concentration is high enough to promote micelle formation. Paradoxically, sometimes higher concentrations can facilitate the formation of a stable colloidal dispersion.
-
Initial Dissolution in Organic Solvent: For robust and reproducible results, first dissolve the Cholesterol-PEG-Thiol in a compatible organic solvent like chloroform, DMSO, or DMF.[2] You can then add this solution dropwise to your vigorously stirred aqueous buffer to form nanoparticles.[1]
-
Energy Input: Gentle warming (e.g., to 37°C or slightly above the transition temperature of other lipids in your formulation) can aid dissolution and self-assembly.[1] Bath sonication for short periods can also help break up aggregates.[1]
-
pH and Ionic Strength: The pH and salt concentration of your buffer can impact solubility. While Cholesterol-PEG-Thiol itself is not highly pH-sensitive, high ionic strength can sometimes decrease the solubility of PEG-containing compounds.[1]
Q2: I'm observing a cloudy solution or precipitation after dissolving the Cholesterol-PEG-Thiol. What is causing this and how can I fix it?
A2: Cloudiness or precipitation is typically a sign of uncontrolled aggregation. This can be caused by several factors:
-
High Cholesterol Content: If used in a mixed lipid system (e.g., liposomes), an excessively high molar percentage of cholesterol-anchored lipids can lead to insolubility and the formation of unstable aggregates.[1]
-
Improper Dissolution Method: Adding the powder directly to a buffer without sufficient energy (stirring, warming) can lead to the formation of large, insoluble aggregates. The solvent-first method described in Q1 is often more effective.
-
Unfavorable Buffer Conditions: Extreme pH or very high salt concentrations can disrupt the hydration of the PEG chains, leading to aggregation.[1]
-
Thiol Oxidation: The thiol (-SH) group is susceptible to oxidation, especially at neutral to alkaline pH (pH > 7) and in the presence of oxygen or metal ions.[3] This can lead to the formation of disulfide-linked dimers (Chol-PEG-S-S-PEG-Chol), which may have different solubility characteristics and will be unreactive for subsequent conjugation steps.
Solutions:
-
Optimize Formulation: If making liposomes, ensure the molar percentage of Cholesterol-PEG-Thiol is within a reasonable range (typically 1-10 mol%).
-
Refine Dissolution Protocol: Use the organic solvent method or ensure vigorous and prolonged stirring when adding directly to the buffer.
-
Degas Buffers: To prevent thiol oxidation, it is critical to use degassed buffers. Bubble an inert gas like argon or nitrogen through your buffer for 30-60 minutes before use.[3]
-
Work Under Inert Atmosphere: When possible, handle the dry powder and prepare stock solutions under an inert gas.[3]
Q3: My thiol-maleimide conjugation reaction has a low yield. Could this be related to the Cholesterol-PEG-Thiol?
A3: Yes, low conjugation yield is a common problem and can be directly related to the state of the thiol group.
-
Thiol Oxidation: As mentioned in Q2, if the thiol group has oxidized to form a disulfide bond, it will no longer be available to react with the maleimide.[3] This is the most common cause of low yield.
-
Steric Hindrance: The PEG chain, while enhancing solubility, can create steric hindrance that may slow down the reaction between the thiol and the maleimide on another large molecule.
-
Incorrect pH: The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5.[4] At pH values above 7.5, hydrolysis of the maleimide group can become a competing reaction. At pH values below 6.5, the reaction rate slows considerably.
Solutions:
-
Prevent Oxidation: Always use freshly prepared solutions of Cholesterol-PEG-Thiol in degassed buffers.[3]
-
Optimize pH: Ensure your reaction buffer is within the optimal pH 6.5-7.5 range. Use non-amine containing buffers like PBS or HEPES.[2]
-
Increase Linker Length: If steric hindrance is suspected, using a Cholesterol-PEG-Thiol with a longer PEG chain (e.g., MW 2000 or 3400) could potentially improve yields by extending the reactive thiol group further from the nanoparticle surface.
Quantitative Data Summary
The following tables provide key data for Cholesterol-PEG-Thiol MW 1000 to guide your experimental design.
Table 1: Solubility and Physical Properties
| Parameter | Value | Solvents | Notes |
| Solubility | 10 mg/mL[2] | Water, Chloroform, DMSO[2] | In water, forms a clear solution through micelle formation. |
| Appearance | White/off-white solid or semi-solid[2] | - | Appearance can vary depending on the specific batch and handling. |
| Storage | -20°C, desiccated, under inert gas[2][5] | - | Protect from light and moisture to prevent degradation.[5] |
Table 2: Formulation and Reaction Parameters
| Parameter | Recommended Range | Notes |
| Liposome Incorporation | 1 - 10 mol%[6] | Higher percentages can lead to instability and aggregation.[1] |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5[4] | Balances reaction efficiency with minimizing maleimide hydrolysis. |
| Critical Micelle Conc. (CMC) | ~0.5 - 1.5 µM (Estimate) | This is an estimate based on similar DSPE-PEG lipids.[7] The CMC for Cholesterol-PEG-Thiol 1000 may vary. A lower CMC is generally desirable for stability upon dilution.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer
This protocol details the direct dissolution method, emphasizing steps to prevent thiol oxidation.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at the target pH.
-
Degassing: Degas the buffer by bubbling with a gentle stream of nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.[3]
-
Weighing: Allow the vial of Cholesterol-PEG-Thiol MW 1000 to warm to room temperature before opening to prevent moisture condensation.[2] Weigh the desired amount in a clean vial, preferably under an inert gas atmosphere.
-
Dissolution: Add the degassed buffer to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Agitation: Immediately cap the vial and stir vigorously using a magnetic stirrer at room temperature. Gentle warming to 37°C can be applied if dissolution is slow.[1]
-
Filtration (Optional): Once fully dissolved (the solution should be clear), you may filter it through a 0.22 µm syringe filter to remove any potential aggregates.[1]
-
Storage: Use the solution immediately for best results.[2] If short-term storage is necessary, store in a tightly sealed container at 2-8°C. For longer-term storage of stock solutions, it is recommended to prepare them in anhydrous organic solvents like DMSO or DMF and store at -20°C under an inert atmosphere.[2]
Protocol 2: Liposome Formulation via Thin-Film Hydration Method
This protocol describes a common method for preparing liposomes incorporating Cholesterol-PEG-Thiol MW 1000. This example uses a 5 mol% incorporation.
-
Lipid Preparation: In a round-bottom flask, co-dissolve the primary lipids (e.g., DSPC, DOPC) and cholesterol in chloroform. Add the required amount of Cholesterol-PEG-Thiol MW 1000 from a stock solution in chloroform to achieve 5 mol% of the total lipid composition.
-
Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8]
-
Hydration: Hydrate the lipid film with a degassed aqueous buffer (e.g., PBS for drug delivery applications). The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid. Agitate the flask by vortexing or swirling until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[4]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This is typically done by passing the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion process should also be carried out at a temperature above the lipid Tc.
-
Purification: Remove any unencapsulated material by methods such as dialysis or size-exclusion chromatography (SEC).
-
Characterization: Analyze the final liposome formulation for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Visualizations
Below are diagrams illustrating key concepts and workflows related to Cholesterol-PEG-Thiol MW 1000.
Caption: Troubleshooting workflow for Cholesterol-PEG-Thiol solubility issues.
Caption: Self-assembly of Cholesterol-PEG-Thiol into a micelle in an aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of long-circulating immunoliposomes using PEG-cholesterol conjugates: effect of the spacer arm between PEG and cholesterol on liposomal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling guidelines for Cholesterol-PEG-Thiol to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and troubleshooting of Cholesterol-PEG-Thiol (Chol-PEG-SH) to ensure optimal performance and maintain its activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Cholesterol-PEG-Thiol?
A1: To maintain its stability and activity, Cholesterol-PEG-Thiol should be stored under specific conditions.[1] Improper storage can lead to degradation of the thiol group and compromised experimental results.
Q2: How should I handle Cholesterol-PEG-Thiol upon receiving it?
A2: Upon receipt, it is crucial to handle the product correctly to prevent degradation. The reagent is sensitive to environmental factors.
Q3: Can I dissolve Cholesterol-PEG-Thiol in aqueous buffers directly?
A3: While Cholesterol-PEG-Thiol is designed to have good water solubility, direct dissolution in aqueous buffers can sometimes be challenging depending on the specific characteristics of the molecule (e.g., high cholesterol content) and the buffer conditions.[2][3]
Q4: How can I confirm the activity of the thiol group on my Cholesterol-PEG-Thiol?
A4: The reactivity of the terminal thiol group is critical for successful conjugation reactions. Its activity can be assessed both qualitatively and quantitatively.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with Cholesterol-PEG-Thiol.
Issue 1: Low Conjugation Efficiency to Maleimide-Functionalized Molecules
Low yield in the thiol-maleimide reaction is a common issue that can be attributed to several factors.
Potential Causes and Solutions:
-
Incorrect pH of the reaction buffer: The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.[4][5] Below pH 6.5, the thiol group is less nucleophilic, leading to a slower reaction rate.[4] Above pH 7.5, the maleimide group can undergo hydrolysis, and it may also react with primary amines if present in the reaction mixture.[4][5]
-
Oxidation of the thiol group: The thiol group is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[4] This can occur during storage or handling in the presence of oxygen.
-
Solution: Degas buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][6] If oxidation is suspected, the disulfide bonds can be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Note that excess reducing agent must be removed before adding the maleimide-containing reactant.[6]
-
-
Hydrolysis of the maleimide group: Maleimide groups are prone to hydrolysis, especially at pH values above 7.5.[5]
-
Insufficient molar ratio of reactants: An inappropriate molar ratio of Cholesterol-PEG-Thiol to the maleimide-functionalized molecule can lead to incomplete conjugation.
-
Solution: A molar excess of the maleimide-functionalized molecule (typically 1.1 to 5-fold) is often recommended to drive the reaction to completion.[4] However, for conjugation to proteins or other sensitive molecules, a 10- to 20-fold molar excess of the PEG-maleimide over the thiol-containing material may be necessary.[7] The optimal ratio should be determined empirically for your specific application.
-
Issue 2: Aggregation or Precipitation of Cholesterol-PEG-Thiol in Solution
Aggregation can be a significant problem, particularly when working with self-assembling molecules like Cholesterol-PEG-Thiol.
Potential Causes and Solutions:
-
High concentration: Exceeding the critical micelle concentration (CMC) can lead to the formation of larger aggregates and potential precipitation.
-
Solution: Try working with more dilute solutions of Cholesterol-PEG-Thiol.[2]
-
-
High cholesterol content: A higher molar percentage of cholesterol in the polymer can increase hydrophobicity, leading to a greater tendency for uncontrolled aggregation and insolubility.[2]
-
Solution: If possible, select a Cholesterol-PEG-Thiol with a lower cholesterol content or a longer PEG chain to improve solubility and stability.[2]
-
-
Suboptimal solvent conditions: The pH and ionic strength of the buffer can influence the solubility and aggregation state of the polymer.[2]
-
Improper dissolution method: Simply adding the solid to an aqueous buffer may not be sufficient for complete dissolution and can lead to the formation of aggregates.
-
Solution: Utilize the recommended dissolution protocol, which often involves first dissolving the lipid film in an organic solvent before hydration with the aqueous buffer.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the storage and handling of Cholesterol-PEG-Thiol.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | -5°C to -20°C | Store in a freezer to minimize degradation.[1] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Essential to prevent oxidation of the thiol group.[4] |
| Light Exposure | Protect from light | Light can potentially degrade the molecule. |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5 | Optimal range for selective and efficient conjugation.[4][5] |
| Maleimide:Thiol Molar Ratio | 1.1:1 to 20:1 | The optimal ratio depends on the specific reactants and should be optimized.[4][7] |
Experimental Protocols
Protocol 1: Quantification of Thiol Groups using Ellman's Reagent (DTNB)
This protocol allows for the quantification of free thiol groups to assess the quality of Cholesterol-PEG-Thiol.
Materials:
-
Cholesterol-PEG-Thiol
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Cysteine or another thiol standard of known concentration
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the cysteine standard in the reaction buffer.
-
To each standard solution, add the DTNB stock solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the molar concentration of the thiol standard to generate a standard curve.
-
-
Prepare the Cholesterol-PEG-Thiol sample:
-
Dissolve a known amount of Cholesterol-PEG-Thiol in the reaction buffer.
-
Add the DTNB stock solution to the sample.
-
Incubate at room temperature for 15 minutes.
-
-
Measure the absorbance: Measure the absorbance of the sample at 412 nm.
-
Calculate the thiol concentration: Use the standard curve to determine the concentration of thiol groups in your Cholesterol-PEG-Thiol sample.
Protocol 2: Conjugation of Cholesterol-PEG-Thiol to a Maleimide-Functionalized Molecule
This protocol provides a general procedure for the conjugation reaction.
Materials:
-
Cholesterol-PEG-Thiol
-
Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)[7]
-
Inert gas (Argon or Nitrogen)
-
Quenching reagent (e.g., a small molecule thiol like cysteine or β-mercaptoethanol)
Procedure:
-
Prepare the reactants:
-
Dissolve the Cholesterol-PEG-Thiol in the degassed reaction buffer.
-
Dissolve the maleimide-functionalized molecule in the degassed reaction buffer immediately before use.
-
-
Perform the conjugation:
-
Add the desired molar excess of the maleimide-functionalized molecule solution to the Cholesterol-PEG-Thiol solution.[4]
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.[7] The reaction can be monitored using analytical techniques like HPLC or LC-MS if desired.[4]
-
-
Quench the reaction (optional but recommended):
-
To stop the reaction and consume any unreacted maleimide groups, add a small excess of a quenching reagent.
-
-
Purify the conjugate:
-
The final conjugate can be purified using methods such as size exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.[7]
-
Visualizations
Caption: Troubleshooting workflow for common issues with Cholesterol-PEG-Thiol.
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Characterization of Cholesterol-PEG-Thiol Conjugates
Welcome to the technical support center for Cholesterol-PEG-Thiol (Chol-PEG-SH) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most critical characterization techniques for Chol-PEG-SH conjugates?
A1: A multi-technique approach is essential for the comprehensive characterization of Chol-PEG-SH conjugates. The most critical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the attachment of cholesterol and the thiol group to the PEG linker, and to determine the purity of the conjugate.
-
Mass Spectrometry (MS): To determine the molecular weight and polydispersity of the conjugate. Techniques like MALDI-TOF or ESI-MS are commonly used.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify any impurities. Reversed-phase (RP) HPLC with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) is often employed.
-
Dynamic Light Scattering (DLS): To determine the size, size distribution, and stability of micelles or nanoparticles formed by the self-assembly of the conjugates in aqueous solutions.
Q2: Why is the linkage between cholesterol and PEG important for characterization?
A2: The type of linkage (e.g., ester, ether, or carbamate) is crucial as it affects the stability of the conjugate. Ester linkages, for instance, are susceptible to hydrolysis, which can lead to the degradation of the conjugate over time. This instability can affect the interpretation of characterization data and the in-vivo behavior of any resulting nanoformulations. Characterization methods should be chosen to verify the integrity of this linkage.
Q3: What kind of impurities can I expect in my Chol-PEG-SH sample?
A3: Common impurities can include unreacted starting materials such as free cholesterol, free PEG-thiol, or reagents used in the synthesis like coupling agents. Side products from the reaction, such as dimers or oxidized thiols (disulfides), may also be present. The heterogeneity of the starting PEG polymer will also contribute to the polydispersity of the final conjugate.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum shows broad, poorly resolved peaks. What could be the cause?
A: Broad peaks in the ¹H NMR spectrum of Chol-PEG-SH can be due to several factors:
-
Aggregation: The amphiphilic nature of the conjugate can lead to the formation of micelles or other aggregates in solution, which restricts molecular motion and leads to peak broadening. Try acquiring the spectrum at a higher temperature or in a different solvent to disrupt these aggregates.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines. Try diluting your sample.[1]
-
Incomplete Dissolution: Ensure your sample is fully dissolved before analysis. It may be beneficial to dissolve the sample in a secondary vial with vortexing or gentle heating before transferring it to the NMR tube.[1]
Q: I am having trouble assigning the peaks in my NMR spectrum. What should I do?
A: Assigning the NMR spectrum of a Chol-PEG-SH conjugate can be challenging due to the overlapping signals from the long PEG chain and the complex cholesterol structure.
-
Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in peak assignment.
-
Compare with Starting Materials: Run NMR spectra of your starting materials (cholesterol derivative and PEG-thiol) to help identify their respective signals in the final product spectrum.
-
Characteristic Peaks: Look for characteristic peaks, such as the signals from the protons adjacent to the thiol group (around 2.7 ppm) and the methylene protons next to the sulfur atom (around 2.9 ppm).[2] The repeating ethylene glycol units of PEG typically appear as a large signal around 3.6 ppm.
Mass Spectrometry (MS)
Q: My mass spectrum shows a very broad distribution of molecular weights, or I can't find the expected molecular ion peak. What is the issue?
A: This is a common challenge with PEGylated molecules.
-
Polydispersity of PEG: The inherent polydispersity of the PEG starting material will result in a distribution of molecular weights in your final conjugate. The mass spectrum will show a series of peaks separated by the mass of the repeating ethylene glycol unit (44 Da).
-
Ionization Suppression: The large size and amphiphilic nature of the conjugate can lead to poor ionization. For MALDI-TOF MS, optimizing the matrix and cationization agent is crucial. For ESI-MS, adjusting the solvent system and instrument parameters can improve signal.
-
Contamination: Contamination with unreacted PEG or other polymers can obscure the signal from your conjugate. Ensure your sample is sufficiently purified before analysis. PEG is a common contaminant in mass spectrometry; ensure your system is clean by running blanks.[3][4]
Q: How can I improve the quality of my MALDI-TOF MS data for Chol-PEG-SH?
A: To improve MALDI-TOF MS results for PEGylated compounds:
-
Matrix Selection: The choice of matrix is critical. Matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used for peptides and polymers. For some polymers, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) has been shown to be effective.[5]
-
Cationization Agent: The addition of a cationizing agent, such as sodium or potassium salts (e.g., NaCl), can enhance the signal of PEGylated molecules by forming adducts.[6]
-
Sample Preparation: The sample-matrix co-crystallization process needs to be optimized. The dried-droplet method is common, but other techniques like the thin-layer method might provide better results.
High-Performance Liquid Chromatography (HPLC)
Q: I am not getting good separation of my Chol-PEG-SH conjugate from impurities. What can I do?
A: Achieving good separation of amphiphilic conjugates can be difficult.
-
Column Choice: A C18 column is a common starting point for reversed-phase HPLC of lipidic compounds. However, for highly hydrophobic molecules, a C8 or C4 column might provide better resolution.
-
Mobile Phase Optimization: The gradient of the mobile phase is critical. A shallow gradient of a strong organic solvent (like methanol or acetonitrile) in water or a buffer is typically required. The addition of a small amount of an ion-pairing agent or adjusting the pH might improve peak shape.
-
Detector Choice: Chol-PEG-SH conjugates often lack a strong UV chromophore. Therefore, universal detectors like ELSD or CAD are more suitable than UV detectors.[][8]
Q: My peaks are broad and tailing. How can I improve the peak shape?
A: Poor peak shape in HPLC can be due to several factors:
-
Secondary Interactions: The cholesterol moiety can have strong interactions with the stationary phase, leading to tailing. Adding a competitive agent to the mobile phase or using a column with end-capping can help.
-
Slow Kinetics: The large size of the conjugate can lead to slow mass transfer, resulting in broad peaks. Increasing the column temperature can improve kinetics and sharpen peaks.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller volume or a more dilute sample.
Dynamic Light Scattering (DLS)
Q: My DLS results show a very high Polydispersity Index (PDI). What does this mean and how can I fix it?
A: A high PDI (> 0.3) indicates a broad size distribution, which could be due to:
-
Sample Impurities: The presence of dust or large aggregates can significantly affect DLS measurements. Filter your sample through a 0.22 µm or 0.45 µm filter before analysis.[9]
-
Instability: The micelles or nanoparticles may be unstable and aggregating over time. Ensure your formulation is stable in the chosen buffer and at the measurement temperature.
-
Multiple Particle Populations: The sample may genuinely contain multiple particle populations of different sizes.
Q: The particle size measured by DLS is much larger than expected. Why?
A: An unexpectedly large particle size can be caused by:
-
Aggregation: As mentioned above, aggregation will lead to larger particle sizes.
-
Multiple Scattering: If the sample concentration is too high, light scattered by one particle can be scattered again by another, leading to an overestimation of the particle size.[10] Diluting the sample can help mitigate this effect.
-
Contamination: The presence of a small number of very large particles (dust, aggregates) can heavily skew the intensity-weighted DLS result towards a larger size.
Data Presentation
Table 1: Typical Physicochemical Properties of Chol-PEG-SH Conjugates and their Assemblies
| Parameter | Technique | Typical Value Range | Potential Issues |
| Average Molecular Weight (Mw) | Mass Spectrometry (MALDI-TOF, ESI) | 1,000 - 10,000 Da (dependent on PEG length) | Broad distribution due to PEG polydispersity |
| Polydispersity Index (PDI) of Polymer | Mass Spectrometry | 1.01 - 1.10 | High PDI can affect self-assembly and reproducibility |
| Purity | HPLC-ELSD/CAD | > 95% | Presence of unreacted starting materials or side products |
| Hydrodynamic Diameter (Z-average) | DLS | 10 - 100 nm (for micelles) | Aggregation, high concentration, contamination |
| Polydispersity Index (PDI) of Particles | DLS | < 0.2 for monodisperse systems | Sample instability, impurities, dust |
Experimental Protocols
Protocol 1: NMR Analysis of Chol-PEG-SH
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Chol-PEG-SH conjugate.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) for detailed structural elucidation.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the cholesterol, PEG, and thiol moieties.
-
Assign the chemical shifts by comparing with known spectra of the starting materials and using 2D NMR data.
-
Protocol 2: HPLC-ELSD Analysis of Chol-PEG-SH
-
Sample Preparation:
-
Prepare a stock solution of the Chol-PEG-SH conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
HPLC System and Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would be from 50% B to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: Adjust according to the mobile phase composition (e.g., 30-50 °C).
-
Evaporator Temperature: Adjust to ensure complete evaporation of the mobile phase without evaporating the analyte (e.g., 50-70 °C).
-
Gas Flow Rate: Typically nitrogen, adjust for optimal signal.
-
-
Data Analysis:
-
Identify the peak corresponding to the Chol-PEG-SH conjugate based on its retention time.
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Chol-PEG-SH conjugates.
Caption: Troubleshooting logic for a poorly resolved ¹H NMR spectrum of Chol-PEG-SH.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. analyzetest.com [analyzetest.com]
- 10. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
strategies to control the kinetics of thiol-maleimide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the kinetics of thiol-maleimide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide reaction, and how does pH affect the reaction kinetics?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5][6] Within this window, the thiol group is in equilibrium with its more nucleophilic thiolate anion form, leading to an efficient reaction with the maleimide.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[2][5]
-
Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced, which slows down the reaction rate.[2][3][6]
-
Above pH 7.5: The reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[2][4][5][7] Additionally, the maleimide ring becomes more susceptible to hydrolysis, rendering it inactive.[2][4][5][7]
Q2: How does temperature influence the kinetics of the thiol-maleimide reaction?
A2: The thiol-maleimide reaction is temperature-sensitive.[8] Reactions are typically conducted at either room temperature (20-25°C) or at 4°C.
-
Room Temperature (20-25°C): Reactions are faster, often reaching completion within 30 minutes to 2 hours.[2]
-
4°C: Reactions are slower, usually proceeding overnight (8-16 hours).[2] This lower temperature is often recommended for sensitive proteins to minimize potential degradation.[2] A lower yield should be expected at 4°C for the same reaction time, so prolonging the incubation time may be necessary.[8]
Q3: What is the recommended stoichiometry (molar ratio) of maleimide to thiol?
A3: An excess of the maleimide reagent is generally used to drive the reaction to completion.[2][3] For protein labeling, a 10- to 20-fold molar excess of the maleimide is a common starting point.[2][6] However, the optimal ratio can vary depending on the specific reactants and their steric accessibility.[2]
Q4: Can catalysts be used to control the reaction rate?
A4: Yes, the reaction can be catalyzed by bases. The reactivity of the thiol dictates the overall reaction speed, and bases can increase the formation of the more reactive thiolate anion.[9][10] While strong bases like triethanolamine (TEOA) can be used, even weak bases are sufficient to catalyze the reaction.[10] Lowering the buffer concentration and strength can slow down the gelation kinetics in hydrogel formation.[9][10][11] Additionally, certain metal ions like molybdate and chromate have been shown to catalyze the hydrolysis of the resulting succinimidyl thioether, which can be a strategy to reduce product heterogeneity.[12]
Q5: How do solvents affect the thiol-maleimide reaction?
A5: The choice of solvent influences the reaction mechanism and kinetics.[13][14][15][16] In polar solvents like water, DMSO, or DMF, the reaction proceeds efficiently, often without a catalyst, as these solvents facilitate the formation of the reactive thiolate ion.[5] For maleimide reagents with low aqueous solubility, using an organic co-solvent like DMSO or DMF is essential.[17] It is also important to use dry, biocompatible organic solvents like DMSO for storing maleimide linkers to prevent hydrolysis.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Slow or Incomplete Reaction | Suboptimal pH: The reaction pH is below 6.5, reducing the concentration of the reactive thiolate anion.[2][3][6] | Verify the pH of your reaction buffer and adjust it to the optimal range of 6.5-7.5 using a non-amine, non-thiol buffer like PBS.[4] |
| Oxidized Thiols: Free thiol groups have oxidized to form disulfide bonds, which are unreactive with maleimides.[7][17] | Pre-treat your protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[7] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[18] | |
| Low Temperature: The reaction is being carried out at a low temperature (e.g., 4°C), which slows the reaction rate.[2][8] | Increase the incubation time.[8] If the biomolecule is stable at a higher temperature, consider running the reaction at room temperature. | |
| Insufficient Maleimide: The molar ratio of maleimide to thiol is too low to drive the reaction to completion. | Increase the molar excess of the maleimide reagent. A 10- to 20-fold excess is a good starting point for protein labeling.[2][6] | |
| Low Conjugation Efficiency / No Reaction | Hydrolyzed Maleimide: The maleimide reagent has been hydrolyzed to an unreactive maleamic acid derivative due to exposure to aqueous conditions, especially at pH > 7.5.[4][5][6][7] | Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[5][7] For storage, dissolve maleimides in a dry, anhydrous organic solvent like DMSO or DMF.[1][6][7] |
| Inaccessible Thiols: The target cysteine residues on the protein are buried within the protein structure or are involved in disulfide bonds.[7] | Use a reducing agent like TCEP to break disulfide bonds.[7] Consider using a denaturant if the thiol is sterically hindered, although this may affect protein function. | |
| Lack of Selectivity / Side Products | Reaction with Amines: The reaction pH is above 7.5, leading to a competitive reaction with primary amines (e.g., lysine residues).[2][4][5][7] | Strictly maintain the reaction pH between 6.5 and 7.5.[4][7] |
| Retro-Michael Reaction (Thiol Exchange): The formed thiosuccinimide bond is reversible and can react with other thiols present in the solution (e.g., glutathione in vivo), leading to payload migration.[1][7][19] | After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to the more stable succinamic acid by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[7] | |
| Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[7][20][21] | After the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement to the stable thiazine product.[7] |
Quantitative Data Summary
Table 1: Influence of pH on Thiol-Maleimide Reaction
| pH Range | Effect on Reaction Kinetics and Selectivity |
| < 6.5 | Slower reaction rate due to low concentration of reactive thiolate anion.[2][3][6] |
| 6.5 - 7.5 | Optimal Range. High selectivity for thiols and efficient reaction rate.[1][2][3][4][5][6] |
| > 7.5 | Decreased selectivity due to competitive reaction with primary amines.[2][4][5][7] Increased rate of maleimide hydrolysis.[2][4][5][7] |
Table 2: Influence of Temperature on Reaction Time
| Temperature | Typical Reaction Time | Notes |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[2] |
| 4°C | Overnight (8-16 hours) | Slower reaction rate. Recommended for sensitive proteins to minimize degradation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol outlines a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES).[17] The protein concentration can typically be between 1-10 mg/mL.[22]
-
Reduction of Disulfides (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, add a 10- to 100-fold molar excess of a disulfide-free reducing agent like TCEP.[7][18] Incubate for 20-30 minutes at room temperature.[7]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous, water-miscible solvent such as DMSO or DMF to prepare a 1-10 mM stock solution.[6]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of maleimide is a good starting point).[2][6] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[6][18] If using a light-sensitive reagent, protect the reaction from light.
-
Quenching (Optional): To stop the reaction and consume excess maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM and incubate for 15-30 minutes.[18]
-
Purification: Remove unreacted maleimide reagent and byproducts using methods such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC to obtain the purified conjugate.[6]
Protocol 2: Monitoring Reaction Progress
The progress of the conjugation reaction can be monitored using various analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful tool to monitor the disappearance of starting materials and the appearance of the conjugate, as well as to assess the purity of the final product.[6]
-
Mass Spectrometry (MS): Can be used to confirm the formation of the desired conjugate and to check for any side products by analyzing the molecular weight of the species in the reaction mixture.
-
Thiol and Maleimide Quantification Assays: Colorimetric or fluorimetric assays can be used to quantify the amount of free thiols or maleimides remaining in the reaction mixture over time.[23] For example, Ellman's reagent (DTNB) can be used to quantify free thiols.[23]
Visualizations
Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.
Caption: Key Side Reactions in Thiol-Maleimide Chemistry.
Caption: General Experimental Workflow for Thiol-Maleimide Bioconjugation.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [scholarworks.umass.edu]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 15. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | Semantic Scholar [semanticscholar.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. pharmiweb.com [pharmiweb.com]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
Technical Support Center: Purification of Cholesterol-PEG-Thiol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted Cholesterol-PEG-Thiol following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Cholesterol-PEG-Thiol after conjugation?
A1: Residual Cholesterol-PEG-Thiol can lead to several complications in downstream applications and analysis. Unreacted PEG linkers can cause inaccurate characterization of your final product, interfere with subsequent analytical techniques like mass spectrometry and HPLC, and potentially lead to non-specific binding or altered biological activity in cellular assays.[1] For therapeutic applications, the failure to remove excess reagents can result in undesirable side effects and affect the overall safety and efficacy of the product.[1]
Q2: What are the primary methods for removing unreacted Cholesterol-PEG-Thiol?
A2: The most effective purification strategies leverage the significant size difference between the larger conjugated molecule (e.g., nanoparticle, protein) and the smaller, unreacted Cholesterol-PEG-Thiol. The primary methods include:
-
Dialysis/Diafiltration: This technique uses a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules based on size.[2][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic method separates molecules based on their hydrodynamic radius.[]
-
Tangential Flow Filtration (TFF): A more advanced filtration technique that is highly efficient and scalable for purifying and concentrating nanoparticles.[5][6][7][8][9]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The optimal method depends on several factors, including the properties of your conjugated molecule, the scale of your experiment, and the required final purity.[2][3] The decision-making workflow below can help guide your selection.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Residual Cholesterol-PEG-Thiol detected after purification. | - Dialysis: Insufficient buffer changes or dialysis time.[2] - SEC: Poor column resolution or inappropriate column selection. - TFF: Incorrect Molecular Weight Cut-Off (MWCO) of the membrane; insufficient diafiltration volumes.[3] | - Dialysis: Increase the number of buffer changes to 4-5 and extend the total dialysis time to >24 hours.[2] - SEC: Use a column with a smaller pore size or a longer column to improve resolution. Optimize the mobile phase and flow rate. - TFF: Ensure the MWCO of the membrane is significantly smaller than your conjugate but larger than the Cholesterol-PEG-Thiol. Increase the number of diavolumes to 7-10 to ensure complete removal. |
| Conjugate appears aggregated after purification. | - Sub-optimal buffer composition. - Harsh purification conditions (e.g., high pressure in TFF). | - Ensure the purification buffer has the optimal pH and ionic strength for your conjugate's stability. - TFF: Optimize the transmembrane pressure and flow rate to minimize shear stress on the nanoparticles.[7] |
| Low recovery of the conjugated product. | - Dialysis: Non-specific binding of the conjugate to the dialysis membrane. - SEC: Adsorption of the conjugate to the column matrix. - TFF: Aggregation and fouling of the membrane. | - Dialysis: Consider using a membrane made from a different material (e.g., PES instead of RC). - SEC: Add a small amount of a non-ionic surfactant to the mobile phase to reduce non-specific binding. - TFF: Optimize the process parameters (flow rate, pressure) and consider a pre-filtration step to remove large aggregates. |
Method Comparison
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient.[2] | Separation based on hydrodynamic volume as molecules pass through a porous column matrix.[] | Convective transport through a semi-permeable membrane with cross-flow to prevent filter cake formation.[5][8] |
| Typical Sample Volume | 0.1 mL - 50 mL | 0.1 mL - 5 mL (analytical), >5 mL (preparative) | 10 mL - >1000 L |
| Processing Time | 12 - 48 hours | 30 minutes - 2 hours | 1 - 4 hours |
| Purity | Good to Excellent | Excellent | Excellent |
| Scalability | Poor to Moderate | Moderate | Excellent[6] |
| Key Advantage | Simple, low cost, and requires minimal specialized equipment. | High resolution, can separate molecules of similar sizes.[10][11] | Fast, scalable, and can simultaneously purify and concentrate the sample.[9] |
| Key Disadvantage | Slow, labor-intensive with multiple buffer changes, and can lead to sample dilution. | Can be expensive, potential for sample dilution, and risk of product adsorption to the column. | Requires specialized equipment and optimization of process parameters. |
Detailed Experimental Protocols
Method 1: Dialysis
This protocol is suitable for small-volume purification and buffer exchange.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa, ensuring it is significantly larger than the Cholesterol-PEG-Thiol but smaller than the conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker (volume should be at least 100-200 times the sample volume).[2]
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring some headspace is left.
-
Dialysis Setup: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer.
-
Stirring: Stir the buffer gently on a stir plate.
-
Buffer Exchange:
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours.
-
Change the buffer one more time and continue dialysis overnight to ensure complete removal of the unreacted linker.[3]
-
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate solution.
Caption: Experimental workflow for Dialysis.
Method 2: Size Exclusion Chromatography (SEC)
This protocol is ideal for achieving high purity and for separating the conjugate from both unreacted Cholesterol-PEG-Thiol and potential aggregates.
Materials:
-
SEC column with an appropriate fractionation range.
-
HPLC or FPLC system.
-
Mobile phase (e.g., PBS, pH 7.4), filtered and degassed.
-
Fraction collection tubes.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitates.
-
Sample Injection: Inject the clarified reaction mixture onto the column. The injection volume should typically be 1-2% of the total column volume for high resolution.[12]
-
Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated product will elute first, followed by the smaller unreacted Cholesterol-PEG-Thiol.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy) to identify the fractions containing the purified conjugate. Pool the desired fractions.
Caption: Experimental workflow for Size Exclusion Chromatography.
Method 3: Tangential Flow Filtration (TFF)
This protocol is highly suitable for larger sample volumes and for applications where scalability is important.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF cassette with an appropriate MWCO (e.g., 30-100 kDa).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions.
-
Membrane Conditioning: Flush the system and condition the membrane with buffer.
-
Sample Loading: Load the reaction mixture into the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste until the desired volume is reached in the retentate.
-
Diafiltration:
-
Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed.
-
Continue this process for 5-7 diavolumes to wash out the unreacted Cholesterol-PEG-Thiol. A general rule is that 5-7 diavolumes will remove >99% of the initial small molecule concentration.[3]
-
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the sample reservoir.
Caption: Experimental workflow for Tangential Flow Filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "A comparison of centrifugation and tangential flow filtration for nano" by Nishan K. Shah, Ryan Ivone et al. [digitalcommons.uri.edu]
- 8. Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
dealing with batch-to-batch variability of Cholesterol-PEG-Thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the batch-to-batch variability of Cholesterol-PEG-Thiol (CLS-PEG-SH).
Frequently Asked Questions (FAQs)
Q1: What is Cholesterol-PEG-Thiol and what are its primary applications?
A: Cholesterol-PEG-Thiol (CLS-PEG-SH) is a lipophilic lipid-PEG conjugate. It consists of a cholesterol anchor, a polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) group.[1][2] The cholesterol moiety allows for its incorporation into lipid bilayers of nanoparticles, such as liposomes, while the hydrophilic PEG chain provides a "stealth" characteristic, reducing non-specific protein binding and prolonging circulation time in vivo.[3][4][5] The terminal thiol group serves as a conjugation point for attaching targeting ligands, drugs, or other molecules.[1][2] Its primary applications are in drug delivery, bioimaging, and nanomedicine.[1]
Q2: What are the critical quality attributes of Cholesterol-PEG-Thiol that can exhibit batch-to-batch variability?
A: The key quality attributes of Cholesterol-PEG-Thiol that can vary between batches include:
-
Purity: The percentage of the desired Cholesterol-PEG-Thiol molecule, free from starting materials, by-products, or degradation products. A typical purity specification is ≥95%.[1]
-
PEG Chain Length and Polydispersity: The average molecular weight of the PEG chain and the distribution of chain lengths (Polydispersity Index or PDI). Polydispersity can affect nanoparticle stability and in vivo behavior.[6][7][8]
-
Thiol Reactivity: The percentage of active, free thiol groups available for conjugation. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds, rendering it inactive for conjugation.[9]
Q3: Why is it important to assess a new batch of Cholesterol-PEG-Thiol before use?
A: Batch-to-batch variability in any of the critical quality attributes can significantly impact the outcome of your experiments. For instance, variations in PEG chain length can alter nanoparticle size and circulation half-life, while low thiol reactivity can lead to inefficient conjugation of targeting ligands, resulting in failed experiments and lack of reproducibility.[3][10] Assessing each new batch ensures consistent and reliable results.
Q4: What are the recommended storage and handling conditions for Cholesterol-PEG-Thiol?
A: To maintain its stability and reactivity, Cholesterol-PEG-Thiol should be stored at -20°C or -5°C in a dry, dark environment and protected from moisture.[1][2][9][11][12][13] It is advisable to store it under an inert gas like argon or nitrogen to prevent oxidation of the thiol group.[9][12] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[9][11][12] For frequent use, it is recommended to aliquot the reagent to avoid repeated freeze-thaw cycles.[13]
Troubleshooting Guides
This section addresses specific issues that may arise due to batch-to-batch variability of Cholesterol-PEG-Thiol.
Issue 1: Inconsistent Nanoparticle Size and Polydispersity Index (PDI)
Q: I'm using a new batch of Cholesterol-PEG-Thiol and my nanoparticle size has changed, and the PDI is higher than usual. What could be the cause?
A: This is a common issue linked to the PEG component of the molecule.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Different Average PEG Molecular Weight | Verify the Certificate of Analysis (CoA) for the new batch to confirm the average molecular weight of the PEG chain. A longer PEG chain can lead to a larger hydrodynamic diameter of the resulting nanoparticles.[10] |
| High Polydispersity of PEG Chain | A high Polydispersity Index (PDI) of the Cholesterol-PEG-Thiol itself can translate to a more heterogeneous population of nanoparticles. This can increase protein adsorption and affect in vivo performance.[6][7] Consider characterizing the PEG polydispersity using Gel Permeation Chromatography (GPC). |
| Degradation of the Reagent | Improper storage can lead to degradation of the molecule, which may affect its self-assembly properties during nanoparticle formulation. Ensure the reagent has been stored correctly. |
Issue 2: Low Ligand Conjugation Efficiency
Q: I'm trying to conjugate a maleimide-functionalized protein to my liposomes containing a new batch of Cholesterol-PEG-Thiol, but the conjugation efficiency is very low.
A: This problem almost always points to an issue with the thiol group's reactivity.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Oxidized Thiol Groups | The thiol group is prone to oxidation, forming disulfide bridges (dimers) that are unreactive towards maleimides. This is the most common cause of low conjugation efficiency.[9] |
| Inaccurate Quantification of Thiol Groups | The actual amount of active thiol on your nanoparticle surface may be lower than theoretically calculated. |
| Steric Hindrance | The PEG chain, while beneficial for stability, can sometimes sterically hinder the accessibility of the thiol group to bulky molecules. |
Recommended Action:
-
Quantify Free Thiols: Before proceeding with conjugation, it is highly recommended to quantify the number of accessible free thiol groups on the surface of your nanoparticles using Ellman's Assay. This will give you an accurate measure of the active conjugation sites.
-
Pre-reduce the Thiol (with caution): If you suspect oxidation, you can try a mild reduction step using a reagent like TCEP (Tris(2-carboxyethyl)phosphine). However, be aware that this could potentially affect other components of your nanoparticle.
-
Optimize Conjugation Conditions: Ensure your conjugation reaction is performed at an appropriate pH (typically 6.5-7.5 for thiol-maleimide reactions).
Quality Control and Characterization Protocols
To mitigate the effects of batch-to-batch variability, it is advisable to perform in-house quality control on new batches of Cholesterol-PEG-Thiol.
Characterization of Cholesterol-PEG-Thiol Identity and Purity
A combination of analytical techniques should be employed for a comprehensive characterization.[14]
| Parameter | Analytical Method | Expected Outcome |
| Chemical Structure Confirmation | ¹H NMR Spectroscopy | Confirmation of characteristic peaks for the cholesterol moiety, the PEG backbone, and the thiol group.[15][16][17][18] |
| Molecular Weight and Polydispersity | Mass Spectrometry (MS) & Gel Permeation Chromatography (GPC) | MS provides the molecular weight distribution of the PEG chain.[14] GPC can be used to determine the average molecular weight and the Polydispersity Index (PDI).[19] |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | A single major peak indicates high purity. The presence of other peaks could signify impurities or degradation products.[14] |
Quantification of Free Thiol Groups (Ellman's Assay)
This colorimetric assay is essential for determining the concentration of active thiol groups.[20][21][22][23][24]
Methodology:
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. The amount of TNB²⁻ is directly proportional to the concentration of free thiols.[20]
-
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0, containing 1 mM EDTA)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in the reaction buffer)
-
L-cysteine for standard curve
-
Your nanoparticle suspension containing Cholesterol-PEG-Thiol
-
Control nanoparticles (without the thiol component)
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of L-cysteine standards of known concentrations in the reaction buffer.
-
In a 96-well plate, add 50 µL of each standard to a well.
-
Add 50 µL of the DTNB solution to each standard well.
-
Prepare a blank with 50 µL of reaction buffer and 50 µL of DTNB solution.
-
-
Prepare Nanoparticle Samples:
-
To separate wells, add 50 µL of your thiolated nanoparticle suspension and your negative control nanoparticle suspension.
-
Add 50 µL of the DTNB solution to these wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of all wells at 412 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Subtract the absorbance of the negative control nanoparticles from your thiolated nanoparticle readings.
-
Plot the corrected absorbance of the L-cysteine standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of free thiols in your nanoparticle sample.
-
-
Visual Guides
Experimental Workflow for Quality Control of a New Batch
References
- 1. biochempeg.com [biochempeg.com]
- 2. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 5. Recent development of poly(ethylene glycol)-cholesterol conjugates as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. confluore.com [confluore.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. nanocs.net [nanocs.net]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 23. researchgate.net [researchgate.net]
- 24. interchim.fr [interchim.fr]
preventing hydrolysis of Cholesterol-PEG-Thiol linkage
Welcome to the Technical Support Center for Cholesterol-PEG-Thiol Conjugates. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing, troubleshooting, and analyzing the hydrolysis of the linkage between cholesterol and the PEG-Thiol moiety.
Frequently Asked Questions (FAQs)
Q1: What is the Cholesterol-PEG-Thiol linkage and why is it prone to hydrolysis?
A1: Cholesterol-PEG-Thiol is an amphiphilic molecule where a hydrophobic cholesterol anchor is connected to a hydrophilic polyethylene glycol (PEG) chain, which is terminated by a reactive thiol (-SH) group. The linkage connecting the cholesterol and the PEG chain is most commonly a carboxylic ester bond.[1][2] This ester bond is the primary site of instability, as it is susceptible to cleavage by hydrolysis—a chemical reaction with water. This reaction, which splits the molecule into free cholesterol and the PEG-Thiol fragment, can be catalyzed by acids, bases, or naturally occurring enzymes called esterases.[3][4][5][6] The consequence of this degradation is often a loss of function, such as the destabilization and aggregation of liposomes or nanoparticles.[1][2]
Q2: How does pH affect the stability of the Cholesterol-PEG-Thiol ester linkage?
A2: The stability of the ester linkage is highly dependent on pH. The rate of hydrolysis is significantly accelerated in both acidic (low pH) and alkaline (high pH) conditions. The linkage is most stable in a neutral pH environment, typically between pH 6.5 and 7.4.[3] Deviating from this range during experiments, formulation, or storage will increase the rate of degradation.
Q3: What are the optimal storage conditions to prevent hydrolysis?
A3: To maximize shelf-life and prevent degradation, Cholesterol-PEG-Thiol and formulations containing it should be stored under specific conditions. For long-term storage, the recommended conditions are in a freezer at low temperatures (≤ -15°C) in a dry, dark environment.[7][8] The product should be sealed under an inert atmosphere, such as dry argon or nitrogen, to protect against both moisture and oxidation of the terminal thiol group.[7] Storing the product as a dry powder is preferable to an aqueous suspension, as the presence of water promotes hydrolysis.[8]
Q4: Can I use alternative linkages that are more stable?
A4: Yes, alternative, more stable linkages can be used to connect cholesterol and PEG, although their synthesis is often more complex. Ether or carbamate bonds are significantly more resistant to hydrolysis than ester bonds.[1][2] Using these more robust linkers can generate nanoformulation systems with a more predictable and stable behavior over time.[2]
Q5: How can I detect and quantify the hydrolysis of my conjugate?
A5: Several analytical techniques can be used to detect and quantify hydrolysis. The most common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[3][9] This technique can separate the intact Cholesterol-PEG-Thiol from its hydrolysis products (e.g., free cholesterol).[9] Mass spectrometry (such as LC-MS or MALDI-TOF) can then be used to confirm the identity of the degradation products by their mass-to-charge ratio.[3]
Troubleshooting Guide
This guide addresses common issues arising from the hydrolysis of the Cholesterol-PEG-Thiol linkage.
Problem: I am observing aggregation or changes in the size of my nanoparticles/liposomes over time.
| Possible Cause | Suggested Solution |
| Hydrolysis of the Ester Linkage | The PEG chains provide steric stabilization that prevents aggregation.[10] Cleavage of the PEG chain from the cholesterol anchor due to hydrolysis exposes the hydrophobic core, leading to aggregation.[1][2] |
| Incorrect Storage pH | Ensure that the formulation is buffered to a neutral pH (6.5-7.4), where ester hydrolysis is minimized.[3] |
| High Storage Temperature | Store the formulation at recommended cold temperatures (4°C for short-term, -20°C or lower for long-term) to slow the rate of hydrolysis.[11] |
| Oxidation of Thiol Groups | The terminal thiol (-SH) groups can oxidize to form disulfide (-S-S-) bridges between particles, causing aggregation. Ensure storage under an inert gas (Argon or Nitrogen) and away from light.[7] |
Problem: My final product yield is low after purification, or I see unexpected peaks in my HPLC analysis.
| Possible Cause | Suggested Solution |
| Hydrolysis During Purification | Standard purification techniques like RP-HPLC can introduce harsh conditions. |
| 1. Avoid Acidic Mobile Phases: If possible, use mobile phases buffered to a neutral pH. If an acid like formic acid or TFA is required, neutralize the collected fractions immediately with a buffer (e.g., sodium phosphate).[3] | |
| 2. Control Temperature: Perform purification at room temperature or below; avoid heating the column.[3] | |
| 3. Work Quickly: Minimize the time the compound spends in aqueous solutions. After purification, rapidly remove the solvent via lyophilization or rotary evaporation.[3] | |
| Hydrolysis During Synthesis/Conjugation | If the synthesis involves steps with highly acidic or basic conditions (e.g., peptide cleavage from a resin with TFA), the ester bond may be cleaved.[3] |
| Modify Workflow: Whenever possible, perform the conjugation of the lipid to other molecules in a neutral buffered aqueous solution after any harsh deprotection steps are completed.[3] |
Data and Stability Summary
While precise kinetic data depends heavily on the specific molecular structure and formulation, the following table summarizes the expected relative stability of a typical Cholesterol-PEG-Ester linkage under various conditions.
| Condition | pH | Temperature | Expected Stability / Half-life | Recommendation |
| Optimal Storage | 6.5 - 7.4 | -20°C to -80°C | Very High / Months to Years | Recommended for long-term storage of stock material. |
| Refrigerated Storage | 6.5 - 7.4 | 4°C | Moderate / Days to Weeks | Suitable for short-term storage of working solutions.[11] |
| Room Temperature | 6.5 - 7.4 | 20-25°C | Low / Hours to Days | Avoid for storage; minimize exposure during experiments.[3] |
| Acidic Conditions | < 6.0 | Any | Very Low / Minutes to Hours | Avoid. If necessary, neutralize immediately after exposure. |
| Alkaline Conditions | > 8.0 | Any | Very Low / Minutes to Hours | Avoid. Greatly accelerates hydrolysis. |
Visual Guides and Workflows
Mechanism of Ester Hydrolysis
The following diagram illustrates the base-catalyzed hydrolysis of the ester bond linking cholesterol to the PEG chain. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the ester bond. A similar acid-catalyzed mechanism also occurs at low pH.
Caption: Base-catalyzed hydrolysis of the Cholesterol-PEG ester linkage.
Troubleshooting Workflow for Conjugate Instability
Use this flowchart to diagnose and resolve issues related to the stability of your Cholesterol-PEG-Thiol conjugate or formulation.
Caption: Logical workflow for troubleshooting Cholesterol-PEG-Thiol instability.
Experimental Protocols: Best Practices
Protocol: Stability Assessment via RP-HPLC
This protocol outlines a method to assess the stability of Cholesterol-PEG-Thiol under different pH conditions.
-
Preparation of Buffers:
-
Prepare three sterile buffers:
-
Acidic: 10 mM Citrate buffer, pH 5.0
-
Neutral: 10 mM Phosphate buffer, pH 7.4
-
Alkaline: 10 mM Carbonate-bicarbonate buffer, pH 9.0
-
-
-
Sample Preparation:
-
Dissolve the Cholesterol-PEG-Thiol conjugate in each of the three buffers to a final concentration of 1 mg/mL.
-
Dispense aliquots of each solution into separate, sealed vials for each time point (e.g., T=0, 1h, 4h, 8h, 24h).
-
Prepare two sets of samples. Incubate one set at 4°C and the other at 37°C.
-
-
Time-Point Analysis:
-
At each designated time point, remove one vial from each condition.
-
Immediately quench any further reaction by flash freezing or by mixing with a cold organic solvent like acetonitrile to precipitate proteins and halt enzymatic activity if in serum.
-
-
RP-HPLC Analysis:
-
Method: Use a C18 column for analysis. A gradient mobile phase is typically effective. For example:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
-
Detection: Use an ELSD or MS detector to monitor the elution. The intact conjugate will have a different retention time than the hydrolyzed cholesterol.
-
Quantification: Integrate the peak area of the intact Cholesterol-PEG-Thiol at each time point.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining versus time for each pH and temperature condition.
-
Calculate the half-life (t½) under each condition to quantitatively compare stability. This data will confirm that stability is highest at neutral pH and lower temperatures.
-
References
- 1. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixbiotech.com [helixbiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting guide for Cholesterol-PEG-Thiol based formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for Cholesterol-PEG-Thiol (CLS-PEG-SH) based formulations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the self-assembly of Cholesterol-PEG-Thiol in aqueous solutions?
A1: Cholesterol-PEG-Thiol is an amphiphilic molecule, meaning it possesses both a water-fearing (hydrophobic) and a water-loving (hydrophilic) part. The cholesterol moiety is hydrophobic, while the polyethylene glycol (PEG) chain is hydrophilic.[1] In an aqueous environment, these molecules spontaneously self-assemble to minimize the exposure of the hydrophobic cholesterol to water. This results in the formation of core-shell structures like micelles or liposomes, where the cholesterol forms a hydrophobic core (or anchors within a lipid bilayer) and the hydrophilic PEG chains form a protective outer shell, or corona, that interfaces with the water.[1] This structure allows the otherwise insoluble cholesterol to be stably dispersed.
Q2: What is the role of each component in the Cholesterol-PEG-Thiol molecule?
A2: Each part of the molecule has a distinct function:
-
Cholesterol (CLS): Acts as the hydrophobic anchor. It can form the core of a micelle to encapsulate hydrophobic drugs or insert into the lipid bilayer of liposomes to enhance stability and modulate membrane fluidity.[2][3][4] Its structural similarity to certain drugs can also increase drug loading capacity.[5]
-
Polyethylene Glycol (PEG): This hydrophilic polymer forms a steric barrier on the surface of the nanoparticle. This "PEGylation" reduces non-specific binding to proteins, prevents aggregation, and can prolong circulation time in vivo by evading the immune system.[6][7][8]
-
Thiol (SH): The terminal thiol group is a reactive chemical handle. It allows for the covalent attachment of targeting ligands, antibodies, or other molecules through thiol-maleimide chemistry, enabling the creation of targeted drug delivery systems.[9][10]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for my formulation?
A3: The Critical Micelle Concentration (CMC) is the minimum concentration of the amphiphilic Cholesterol-PEG-Thiol required for nanoparticles (micelles) to form. Below the CMC, the molecules exist as individual chains (unimers). Above the CMC, they assemble into nanoparticles. A low CMC is highly desirable for drug delivery applications because it ensures the nanoparticles remain stable and do not prematurely disassemble and release their drug cargo upon dilution in the bloodstream.[11][12]
Troubleshooting Guide
Issue 1: Formulation appears cloudy, hazy, or shows visible precipitates.
This issue typically points to poor solubility, aggregation, or degradation of the components.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Polymer Concentration | 1. Dilute the formulation to a lower concentration. Start with concentrations just above the known CMC. |
| Incomplete Dissolution | 1. Ensure the CLS-PEG-SH is fully dissolved in an appropriate organic solvent before hydration. 2. Increase hydration time or gently warm the solution (e.g., to 37-60°C, below the phase transition temperature of any helper lipids). 3. Use a bath sonicator for brief periods to aid dissolution, but avoid probe sonicators which can cause degradation.[13] |
| Incorrect Solvent/Buffer pH | 1. Verify that the pH of your aqueous buffer is suitable. For thiol groups, a pH range of 6.5-7.5 is generally recommended to balance reactivity and stability. 2. Ensure any drug loaded into the formulation is soluble and stable at the working pH. |
| Component Degradation | 1. Use fresh, high-purity reagents. Store CLS-PEG-SH desiccated at -20°C or as recommended by the supplier.[1][14] 2. Avoid excessive heat or prolonged, high-energy sonication. |
Issue 2: Low drug or cargo encapsulation efficiency.
This indicates a problem with the partitioning of the drug into the hydrophobic core of the nanoparticle.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Drug is too hydrophilic | 1. This formulation is best suited for hydrophobic drugs that can favorably partition into the cholesterol core.[15] 2. Consider chemical modification of the drug to increase its hydrophobicity. |
| Suboptimal Drug-to-Polymer Ratio | 1. Systematically vary the initial drug-to-polymer weight ratio (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity. |
| Premature Drug Precipitation | 1. Ensure the drug and the CLS-PEG-SH are co-dissolved in a common organic solvent before the self-assembly/hydration step. 2. Optimize the rate of solvent evaporation or addition of the aqueous phase to prevent the drug from precipitating out before it can be encapsulated. |
| Inefficient Purification | 1. If using dialysis, ensure the membrane cutoff is appropriate to retain the nanoparticles while removing the free drug. Be aware that some encapsulated drug may still leak out. 2. For size exclusion chromatography, choose a resin with a suitable separation range. |
Issue 3: High Polydispersity Index (PDI) or multiple particle size populations observed in DLS.
A high PDI (>0.3) indicates a broad size distribution or the presence of aggregates, which is undesirable for most applications.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Uncontrolled Aggregation | 1. Ensure the PEG density on the nanoparticle surface is sufficient to provide steric stability. A higher molar percentage of CLS-PEG-SH relative to other lipids can help. 2. Check the ionic strength of the buffer; high salt concentrations can sometimes screen the stabilizing surface charges and lead to aggregation. |
| Ineffective Size Reduction | 1. If using extrusion, ensure the membrane is not clogged or torn. Pass the formulation through the extruder an odd number of times (e.g., 11-21 passes) for a more uniform size distribution. 2. If using sonication, optimize the duration and power. Over-sonication can lead to particle fusion or degradation, while under-sonication results in large, multi-lamellar vesicles. |
| Presence of Dust/Contaminants | 1. Use high-purity, filtered buffers and solvents. 2. Ensure all glassware and equipment are scrupulously clean. Filter samples through a 0.22 µm syringe filter before DLS measurement if appropriate. |
Visualization of Workflows and Processes
Caption: Troubleshooting workflow for high PDI and aggregation issues.
Caption: Self-assembly of a Cholesterol-PEG-Thiol drug-loaded micelle.
Experimental Protocols
Protocol 1: Nanoparticle Formulation via Thin-Film Hydration
This method is a common and robust technique for preparing liposomes or other lipid-based nanoparticles.
Materials:
-
Cholesterol-PEG-Thiol (CLS-PEG-SH)
-
Helper lipids (e.g., DSPC, DOPC), if applicable
-
Drug/cargo to be encapsulated
-
Organic Solvent: Chloroform or a chloroform/methanol mixture
-
Aqueous Phase: Hydration buffer of choice (e.g., PBS, HEPES), filtered.
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes
Procedure:
-
Dissolution: Accurately weigh and dissolve the CLS-PEG-SH, any helper lipids, and the hydrophobic drug in the organic solvent within a round-bottom flask.[16]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum to slowly remove the organic solvent. A thin, uniform lipid film should form on the inner wall of the flask. Continue under vacuum for at least 1-2 hours (or overnight in a desiccator) to remove all residual solvent.[16]
-
Hydration: Add the pre-warmed (to a temperature above the lipid phase transition temperature) aqueous buffer to the flask. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs). Allow the film to hydrate for 30-60 minutes.
-
Size Reduction (Homogenization):
-
Extrusion: Load the MLV suspension into a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane 11-21 times to produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Sonication: Alternatively, place the flask in a bath sonicator and sonicate the suspension until the solution clarifies. Monitor temperature to avoid overheating. Note that sonication may be less effective at producing a monodisperse sample compared to extrusion.
-
-
Purification: Remove any unencapsulated drug or cargo via dialysis or size exclusion chromatography.
-
Storage: Store the final formulation at 4°C. For long-term storage, lyophilization with a cryoprotectant like sucrose or trehalose may be an option, but stability must be validated.[17][18]
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle formulation.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the same filtered buffer used for hydration to a suitable concentration (this avoids multiple scattering effects).
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including the dispersant (buffer) viscosity and refractive index, and equilibration time.
-
Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.
-
Analysis: The instrument software will generate a report including the Z-average diameter (mean hydrodynamic size) and the PDI. A PDI value below 0.3 is generally considered acceptable for many drug delivery applications, with values below 0.1 indicating a highly monodisperse sample.
Protocol 3: Characterization by HPLC with ELSD/CAD
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used to quantify the lipid components in the formulation.[19][20]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each lipid component (CLS-PEG-SH, cholesterol, helper lipids) in the mobile phase or a suitable solvent.
-
Sample Preparation: Disrupt the nanoparticle sample by diluting it in a strong solvent like methanol or isopropanol to release the individual lipid components.
-
Chromatographic Conditions:
-
Column: Use a C18 reversed-phase column.[19]
-
Mobile Phase: A gradient mobile phase is typically required. For example, a gradient of methanol and an ammonium acetate buffer can effectively separate phospholipids, cholesterol, and PEGylated lipids.[19]
-
Detector: Set the ELSD or CAD parameters (e.g., nebulizer temperature, drift tube temperature) according to the manufacturer's recommendations.
-
-
Analysis: Inject the standards to create a calibration curve. Then, inject the prepared sample. Identify and quantify each lipid component by comparing its retention time and peak area to the calibration curves. This method can confirm the final lipid ratios and detect potential degradation.
References
- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]
- 2. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review [mdpi.com]
- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Self-assembled methoxy poly(ethylene glycol)-cholesterol micelles for hydrophobic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on Cholesterol-PEG-Thiol conjugation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesterol-PEG-Thiol conjugation. The core of this process relies on the thiol-maleimide reaction, a highly specific and efficient method for creating a stable thioether bond. However, the success of this conjugation is critically dependent on reaction conditions, most notably pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for Cholesterol-PEG-Thiol conjugation to a maleimide-functionalized molecule?
The optimal pH for a selective and efficient thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] This range provides a crucial balance between the reactivity of the thiol group and the stability of the maleimide group.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][4]
Q2: What are the consequences of performing the conjugation at a pH below 6.5?
If the pH is below 6.5, the conjugation reaction rate will be significantly slower.[3][5] This is because the thiol group (R-SH) is most reactive in its deprotonated thiolate form (R-S⁻). In more acidic conditions, the concentration of the highly nucleophilic thiolate anion decreases, thus slowing down the reaction.[2][5]
Q3: What are the risks associated with a reaction pH above 7.5?
Performing the conjugation at a pH above 7.5 introduces two major risks:
-
Loss of Selectivity: Above pH 7.5, maleimides can begin to react with primary amines, such as those on lysine residues if you are conjugating to a protein.[2][4] This can lead to a mixture of products and undesired cross-linking.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form an unreactive maleamic acid derivative.[2][4] The rate of this hydrolysis increases significantly with rising pH, which will reduce the overall yield of your desired conjugate.[1][4]
Q4: My Cholesterol-PEG-Thiol seems to be unreactive. What could be the issue?
Thiol groups are prone to oxidation, forming disulfide bonds (R-S-S-R) which are unreactive with maleimides.[6][7] This can be caused by dissolved oxygen in the buffers or the presence of metal ions. It is recommended to use degassed buffers and consider adding a chelating agent like EDTA to your reaction mixture.[2] If you suspect disulfide bond formation, a pre-treatment with a non-thiol reducing agent like TCEP is advisable.[8]
Q5: I see an unexpected byproduct when conjugating to an N-terminal cysteine of a peptide. What is happening?
When conjugating to a peptide with a cysteine at the N-terminus, a side reaction called a thiazine rearrangement can occur.[1][9] This is more prominent at physiological or higher pH.[1] To minimize this, performing the conjugation at a more acidic pH (e.g., pH ~5.0) can help by keeping the N-terminal amine protonated and less nucleophilic.[1][10]
Data Presentation: Impact of pH on Thiol-Maleimide Conjugation
| pH Range | Reaction Rate | Key Side Reactions & Considerations | Selectivity |
| < 6.5 | Slow | Thiol group is mostly protonated (-SH), reducing nucleophilicity.[5] Thiazine rearrangement for N-terminal Cys can be suppressed at pH ~5.0.[1][9] | High for thiols over amines. |
| 6.5 - 7.5 | Optimal | Balances thiol reactivity and maleimide stability.[1][2] | Excellent for thiols over amines (approx. 1000-fold faster at pH 7.0).[3][4] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[2][4] Competitive reaction with primary amines (e.g., lysine).[1][2] Increased rate of thiazine rearrangement for N-terminal Cys.[9][11] | Decreased selectivity for thiols. |
Experimental Protocols
General Protocol for Cholesterol-PEG-Thiol Conjugation to a Maleimide-Functionalized Molecule
This protocol provides a general guideline. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for your specific molecules.
Materials:
-
Cholesterol-PEG-Thiol
-
Maleimide-functionalized molecule (e.g., protein, peptide, nanoparticle)
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5.
-
(Optional) Chelating Agent: EDTA
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF for dissolving reagents.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).
Procedure:
-
Buffer Preparation: Prepare a suitable conjugation buffer (e.g., 100 mM phosphate buffer) with a pH between 6.5 and 7.5.[7] Degas the buffer thoroughly to remove dissolved oxygen. It is recommended to add 1-5 mM EDTA to chelate any metal ions that could catalyze thiol oxidation.[2]
-
Prepare Thiol-Containing Molecule: Dissolve the Cholesterol-PEG-Thiol in the degassed reaction buffer.
-
(Optional) Reduction of Disulfides: If the thiol-containing molecule may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 15-30 minutes at room temperature.[2] TCEP does not need to be removed before adding the maleimide reagent.[8]
-
Prepare Maleimide-Functionalized Molecule: Immediately before use, dissolve the maleimide-functionalized molecule in a small amount of anhydrous DMSO or DMF, and then add it to the reaction buffer containing the Cholesterol-PEG-Thiol.[12] A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[13]
-
Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8] Protect from light if using fluorescently labeled molecules.[2]
-
(Optional) Quench Reaction: Add an excess of a free thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted maleimide.[2]
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as SEC or dialysis.[2]
Visualizations
Logical Relationships and Workflows
Caption: A typical experimental workflow for Cholesterol-PEG-Thiol conjugation.
Caption: The reaction mechanism of thiol-maleimide conjugation.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
A Head-to-Head Battle for Liposome Stability: Cholesterol-PEG-Thiol vs. DSPE-PEG-Thiol
A comprehensive guide for researchers and drug development professionals on selecting the optimal PEGylated lipid for enhanced liposome stability. This guide delves into the experimental data, protocols, and mechanisms underpinning the performance of Cholesterol-PEG-Thiol and DSPE-PEG-Thiol in liposomal formulations.
In the realm of advanced drug delivery, the stability of liposomal carriers is paramount to ensure therapeutic efficacy and safety. The incorporation of polyethylene glycol (PEG) chains onto the liposome surface, a process known as PEGylation, is a widely adopted strategy to enhance stability and prolong circulation times. The choice of the anchor molecule that tethers the PEG chain to the lipid bilayer is a critical determinant of the formulation's overall performance. This guide provides a detailed comparison of two commonly employed PEGylated lipids: Cholesterol-PEG-Thiol and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG-Thiol (DSPE-PEG-Thiol).
Executive Summary: Key Performance Differences
While both Cholesterol-PEG-Thiol and DSPE-PEG-Thiol contribute to the steric stabilization of liposomes, their distinct anchor moieties—cholesterol, a rigid sterol, versus DSPE, a saturated phospholipid—impart subtle yet significant differences in their impact on liposome stability. The selection between these two should be guided by the specific requirements of the therapeutic application, including desired drug release kinetics and in vivo behavior.
Data Presentation: Quantitative Comparison of Stability Parameters
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of liposomes formulated with cholesterol-anchored PEG and DSPE-anchored PEG. It is important to note that direct head-to-head studies for the thiol-derivatized versions are limited; therefore, data from closely related PEGylated counterparts are included to provide a comprehensive picture.
Table 1: Drug Leakage in Serum
| Formulation Anchor | Encapsulated Marker | Incubation Conditions | % Marker Leakage (after 7 days) |
| DiCHEMS-PEG (sterol-anchored) | Carboxyfluorescein | In serum at 37°C | ~12%[1] |
| DiCHOL-PEG (sterol-anchored) | Carboxyfluorescein | In serum at 37°C | ~12%[1] |
| DSPE-PEG | Carboxyfluorescein | In serum at 37°C | Comparable to sterol-anchored PEGs[1] |
Note: DiCHEMS (dicholesteryl hemisuccinate) and DiCHOL (dicholesterol) are sterol-based anchors for PEG, providing insights into the behavior of cholesterol-anchored PEG.
Table 2: In Vivo Circulation
| Formulation Anchor | Liposome Composition | % Injected Dose Remaining in Plasma (24h post-injection) |
| DiCHEMS-PEG | DSPC | ~3%[1] |
| DiCHOL-PEG | DSPC | ~3%[1] |
| DSPE-PEG | DSPC:Cholesterol (55:40) | 14%[1] |
| DSPE-PEG | DSPC:Cholesterol (85:10) | 22%[1] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine
These data suggest that while sterol-anchored PEGs can provide good retention of encapsulated content in serum, liposomes formulated with DSPE-PEG may exhibit longer circulation times in vivo.[1]
Mechanisms of Stabilization: A Visual Guide
The stabilizing effects of Cholesterol-PEG-Thiol and DSPE-PEG-Thiol are primarily attributed to the steric hindrance provided by the PEG chains, which reduces interactions with blood components and prevents aggregation.[2] The nature of the anchor influences how the PEG chain is presented on the liposome surface.
Caption: Mechanisms of liposome stabilization by Cholesterol-PEG-Thiol and DSPE-PEG-Thiol.
Experimental Protocols: A Guide to Key Stability Assays
Reproducible and standardized experimental protocols are crucial for the accurate assessment of liposome stability. Below are detailed methodologies for key assays.
Drug Leakage Assay (Carboxyfluorescein-Based)
This assay measures the release of a fluorescent marker, carboxyfluorescein (CF), from liposomes over time, often in the presence of a destabilizing agent like serum.
Caption: Workflow for the carboxyfluorescein-based drug leakage assay.
Detailed Protocol:
-
Liposome Preparation: Prepare liposomes using the thin-film hydration method, incorporating either Cholesterol-PEG-Thiol or DSPE-PEG-Thiol into the lipid mixture. The hydration buffer should contain a self-quenching concentration of carboxyfluorescein (e.g., 50-100 mM).[3][4]
-
Purification: Remove unencapsulated CF from the liposome suspension using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[4][5]
-
Incubation: Dilute the purified CF-loaded liposomes in the desired medium (e.g., phosphate-buffered saline or serum) and incubate at 37°C.[1][5]
-
Fluorescence Measurement: At predetermined time points, measure the fluorescence intensity of an aliquot of the sample using a fluorometer.
-
Maximum Fluorescence Determination: To determine the 100% leakage value, add a detergent (e.g., 0.1% Triton X-100) to a sample to completely lyse the liposomes and measure the maximum fluorescence.[6]
-
Calculation: Calculate the percentage of CF leakage at each time point.
Size Stability Assay (Dynamic Light Scattering)
This assay monitors changes in the size and polydispersity index (PDI) of liposomes over time to assess their colloidal stability.
Caption: Workflow for assessing liposome size stability using Dynamic Light Scattering.
Detailed Protocol:
-
Sample Preparation: Prepare liposomes with either Cholesterol-PEG-Thiol or DSPE-PEG-Thiol.
-
Storage: Store the liposome suspensions at various temperatures (e.g., 4°C, room temperature, 37°C) in sealed vials.
-
DLS Measurement: At regular intervals (e.g., day 0, 1, 7, 14, 30), withdraw a small aliquot of each sample. Dilute the sample with an appropriate buffer to a suitable concentration for DLS analysis to avoid multiple scattering effects.[7]
-
Data Analysis: Record the Z-average diameter and the polydispersity index (PDI). A stable formulation will show minimal changes in size and PDI over time.[8]
Serum Stability Assay
This assay evaluates the ability of liposomes to remain intact and retain their cargo in the presence of serum proteins, which can induce destabilization and leakage.
Detailed Protocol:
-
Liposome Preparation: Prepare drug- or marker-loaded liposomes containing either Cholesterol-PEG-Thiol or DSPE-PEG-Thiol.
-
Incubation with Serum: Mix the liposome suspension with a specific concentration of serum (e.g., 50% or 90% fetal bovine serum or human serum) and incubate at 37°C for various durations.[1][5]
-
Separation of Intact Liposomes: Separate the intact liposomes from the leaked drug/marker and serum proteins. This can be achieved through methods like size exclusion chromatography or spin columns.
-
Quantification: Quantify the amount of drug/marker remaining within the intact liposomes. The percentage of drug/marker retained is an indicator of serum stability.
Conclusion
Both Cholesterol-PEG-Thiol and DSPE-PEG-Thiol are effective in enhancing the stability of liposomes, a critical factor in the development of successful drug delivery systems. The choice between them is not straightforward and depends on the specific therapeutic goals. DSPE-PEG appears to offer superior performance in terms of prolonging in vivo circulation time, which is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[1][9] On the other hand, cholesterol-anchored PEGs demonstrate excellent cargo retention in serum and may offer advantages in specific intracellular delivery scenarios.[1][10]
Researchers and drug developers are encouraged to perform formulation-specific stability studies, utilizing the protocols outlined in this guide, to make an informed decision on the most suitable PEGylated lipid for their application. The thiol functionality on these lipids further provides a versatile handle for the conjugation of targeting ligands, opening up avenues for active targeting strategies. A thorough understanding of the stability profiles of these foundational components is the first step towards designing the next generation of highly effective and safe liposomal therapeutics.
References
- 1. Sterol-modified PEG lipids: Alteration of the bilayer anchoring moiety has an unexpected effect on liposome circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and hum ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05478C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 8. news-medical.net [news-medical.net]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biodistribution of Cholesterol-PEG-Thiol Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biodistribution of Cholesterol-PEG-Thiol (Chol-PEG-SH) nanoparticles against other commonly used PEGylated lipid nanoparticle formulations. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to inform the selection and design of nanoparticle-based drug delivery systems.
Comparative Biodistribution of PEGylated Nanoparticles
The in vivo fate of nanoparticles is a critical determinant of their therapeutic efficacy and safety. The choice of the lipid anchor for polyethylene glycol (PEG)ylation, which sterically stabilizes the nanoparticle and prolongs its circulation time, significantly influences biodistribution. Here, we compare nanoparticles formulated with a cholesterol anchor to those with a phospholipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE).
While direct comparative studies for Chol-PEG-SH are limited, the data presented below is synthesized from multiple studies on PEGylated liposomes with either cholesterol or phospholipid anchors to provide a comparative overview. It is important to note that biodistribution is highly dependent on the specific nanoparticle composition, size, and the animal model used.
Table 1: Comparative In Vivo Biodistribution of PEGylated Lipid Nanoparticles in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Nanoparticle Formulation | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) | Blood (%ID/g at 24h) | Reference |
| Cholesterol-Anchored PEG Liposomes | Lower relative uptake | Lower relative uptake | Low | Low | Higher relative retention | [1] |
| DSPE-PEG Liposomes (Optimal Formulation) | 16.9 ± 1.2 (at 24h) | 6.0 ± 1.6 (at 24h) | Low | Low | 13.5 ± 1.7 | [2] |
| Cationic Liposomes (DOPC:Chol:DOTAP) | ~80 (at 4h) | ~25 (at 4h) | Not specified | ~25 (at 4h) | Low | [3] |
| "Fluid" PEGylated Liposomes (DOPC:Chol:DSPE-PEG) | ~45 (at 4h) | ~15 (at 4h) | Not specified | ~15 (at 4h) | Moderate | [3] |
| "Rigid" PEGylated Liposomes (DSPC:Chol:DSPE-PEG) | ~15 (at 4h) | ~10 (at 4h) | Not specified | ~10 (at 4h) | High | [3] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions. "Low" and relative terms are used where specific quantitative data for direct comparison was not available in the cited literature.
Studies suggest that cholesterol-anchored PEG liposomes can exhibit prolonged circulation times compared to non-PEGylated liposomes[1]. Formulations with DSPE-PEG also demonstrate long circulation, with significant accumulation in the liver and spleen, which are primary organs of the reticuloendothelial system (RES) responsible for nanoparticle clearance[2][3]. The rigidity of the lipid bilayer, as seen in the comparison between "fluid" (DOPC-based) and "rigid" (DSPC-based) liposomes, also plays a crucial role in reducing liver uptake and extending circulation[3].
Experimental Protocols
Accurate assessment of nanoparticle biodistribution relies on standardized and meticulously executed experimental protocols.
Animal Models and Nanoparticle Administration
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) or immunodeficient mice (e.g., athymic nude) are commonly used. The choice of model depends on the specific research question, particularly if tumor models are involved.
-
Nanoparticle Formulation: Cholesterol-PEG-Thiol nanoparticles and comparative formulations (e.g., DSPE-PEG nanoparticles) are prepared with an encapsulated fluorescent or radioactive tracer for detection.
-
Administration: Nanoparticles are administered intravenously (IV) via the tail vein. The dosage is carefully calculated based on the animal's body weight.
In Vivo Imaging (IVIS)
-
Procedure: At predetermined time points post-injection, mice are anesthetized and placed in an in vivo imaging system (IVIS). Fluorescence or bioluminescence imaging is performed to visualize the whole-body distribution of the nanoparticles in real-time. This allows for a qualitative and semi-quantitative assessment of nanoparticle accumulation in different regions of the body.
Organ Harvesting and Ex Vivo Analysis
-
Euthanasia and Perfusion: Following the final in vivo imaging, mice are euthanized. A cardiac perfusion with saline is performed to remove blood from the organs, which is crucial for accurate quantification of tissue-accumulated nanoparticles.
-
Organ Collection: Major organs, including the liver, spleen, lungs, kidneys, heart, and brain, are carefully excised, weighed, and rinsed.
-
Ex Vivo Imaging: The harvested organs are imaged using the IVIS system to quantify the fluorescent or bioluminescent signal in each organ.
-
Quantitative Analysis: For a more precise quantification, organs can be homogenized. The amount of fluorescent or radioactive tracer is then measured using a plate reader or a gamma counter, respectively. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g)[4].
Visualizing the Process: Experimental Workflow and Cellular Uptake
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
The cellular uptake of nanoparticles is a complex process primarily mediated by endocytosis. The specific pathway can be influenced by nanoparticle size, shape, and surface chemistry.
Understanding these pathways is crucial for designing nanoparticles that can efficiently reach their intracellular targets and release their therapeutic payload. The PEG shield is designed to reduce uptake by phagocytic cells, thereby prolonging circulation and enhancing the potential for accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. The choice of anchor, such as cholesterol, can influence the stability and density of this PEG shield, ultimately impacting the nanoparticle's journey through the body.
References
- 1. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanomedicinelab.com [nanomedicinelab.com]
- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cholesterol-PEG-Thiol Targeting Efficacy In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic payloads to specific cells is a cornerstone of targeted therapy. Cholesterol-PEG-Thiol (CLS-PEG-SH) serves as a versatile and robust anchor for conjugating targeting moieties to nanocarriers, such as liposomes, due to the biocompatibility of cholesterol and the stealth properties of polyethylene glycol (PEG). The terminal thiol group offers a convenient handle for attaching a variety of targeting ligands via stable thioether bonds, commonly through maleimide chemistry. This guide provides a comparative overview of the in vitro targeting efficacy of nanoparticles functionalized using CLS-PEG-SH and highlights key experimental protocols for validation.
Performance Comparison: Cholesterol-PEG-Thiol as an Anchor for Various Targeting Ligands
The true power of Cholesterol-PEG-Thiol lies in its ability to anchor a diverse array of targeting ligands. The choice of ligand is dictated by the specific receptors overexpressed on the target cells. Below is a comparative summary of the in vitro performance of liposomes functionalized with different targeting moieties attached via a Cholesterol-PEG linker.
Cellular Uptake Efficiency
The primary measure of targeting efficacy is the enhancement of cellular uptake by the target cells. This is often quantified using flow cytometry after incubating cells with fluorescently labeled liposomes.
| Targeting Ligand (Attached via Cholesterol-PEG-Thiol) | Target Receptor | Cancer Cell Line | Fold Increase in Uptake (Targeted vs. Non-Targeted) | Reference(s) |
| Cyclic RGD Peptide | αvβ3 Integrin | U87MG (Human Glioma) | ~2.5-fold | [1] |
| HCT116 (Human Colon Carcinoma) | Significantly Higher | [2] | ||
| Folate | Folate Receptor (FR) | KB (Human Nasopharyngeal Carcinoma) | ~45-fold | [1] |
| MDA-MB-231 (Human Breast Cancer, FR+) | Significantly Higher | [3] | ||
| Anti-EGFR Fab' | Epidermal Growth Factor Receptor (EGFR) | SMMC-7721 (Human Hepatocellular Carcinoma) | Significantly Higher | [2] |
| Anti-CD74 Fab' | CD74 | Raji (Human B-lymphoma) | ~6-fold increase in drug accumulation | [4] |
Note: The fold increase can vary significantly based on cell line, nanoparticle composition, ligand density, and experimental conditions.
In Vitro Cytotoxicity
Enhanced cellular uptake of drug-loaded nanoparticles should translate to increased cytotoxicity in cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric to evaluate this.
| Drug | Targeting Ligand (Attached via Cholesterol-PEG-Thiol) | Cancer Cell Line | IC50 (Targeted) | IC50 (Non-Targeted/Free Drug) | Reference(s) |
| Doxorubicin | Anti-CD74 Fab' | Raji | 0.13 µM | 0.45 µM (Non-Targeted Liposome) / 0.11 µM (Free Drug) | [4] |
| Doxorubicin | Anti-EGFR Antibody | MDA-MB-468 | ~2.1 µg/mL | ~5.3 µg/mL | [5] |
| Doxorubicin | Folate | MDA-MB-231 (FR+) | 387 nM | 450 nM (Non-Targeted Liposome) / 518 nM (Free Drug) | [3] |
| Paclitaxel | RGD Peptide | B16F10 (Murine Melanoma) | 0.079 µg/mL | 9.57 µg/mL (Free Drug) | [6] |
Key Experimental Protocols
Detailed and consistent methodologies are crucial for the reliable evaluation of targeting efficacy. Below are protocols for essential in vitro assays.
Cellular Uptake Analysis by Flow Cytometry
This protocol describes the quantification of nanoparticle uptake by target cells.
Materials:
-
Target cells (e.g., U87MG for RGD targeting, KB for folate targeting)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Fluorescently labeled targeted and non-targeted liposomes (e.g., containing Rhodamine-PE or DiD)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in 12-well plates at a density that allows for approximately 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Liposome Incubation: Remove the culture medium and replace it with fresh medium containing the fluorescently labeled liposomes (both targeted and non-targeted formulations) at a specific lipid concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized liposomes.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Cell Preparation for Analysis: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of the cells. An increase in mean fluorescence intensity in cells treated with targeted liposomes compared to non-targeted liposomes indicates successful targeting.[7][8]
In Vitro Cytotoxicity Assessment by MTT Assay
This protocol evaluates the cell-killing efficacy of drug-loaded targeted nanoparticles.
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
Drug-loaded targeted and non-targeted liposomes, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the free drug, drug-loaded non-targeted liposomes, and drug-loaded targeted liposomes. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value for each formulation.[4][9]
Visualizing the Process: Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.
Caption: Formulation of a targeted drug delivery system.
Caption: Workflow for in vitro efficacy validation.
Caption: Cellular uptake via endocytosis pathways.
This guide provides a framework for understanding and evaluating the in vitro targeting efficacy of nanoparticles functionalized with Cholesterol-PEG-Thiol. The presented data and protocols should serve as a valuable resource for researchers aiming to develop novel targeted drug delivery systems.
References
- 1. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Thiol Groups on Cholesterol-PEG-Thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiol (-SH) groups on Cholesterol-PEG-Thiol is a critical step in the development and characterization of drug delivery systems, particularly for applications in targeted therapies and bioconjugation. The number of available thiol groups directly influences the efficiency of drug or ligand attachment and the overall functionality of the final construct. This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of thiol groups on Cholesterol-PEG-Thiol, supported by representative experimental data and detailed protocols.
Comparison of Thiol Quantification Methods
Several methods are available for the quantification of thiol groups, each with its own advantages and limitations in terms of sensitivity, specificity, and ease of use. The most common techniques include Ellman's assay, fluorescent probe-based assays, iodometric titration, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Reaction Time | Detection | Suitability for Cholesterol-PEG-Thiol |
| Ellman's Assay | Colorimetric reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols to produce a yellow-colored product (TNB²⁻).[1][2] | ~3 µM[1] | 0.1 - 1.6 mM[1] | 15 - 30 minutes[1][3] | Colorimetric (Absorbance at 412 nm)[2][3] | High: Well-established, simple, and cost-effective. Requires careful sample preparation to avoid interference from the amphiphilic nature of the molecule. |
| Fluorescent Probes | Reaction of a thiol-specific fluorescent probe (e.g., maleimide-based) with the thiol group, leading to an increase in fluorescence intensity.[4][5] | 10 nM - 0.2 µM[1] | 0 - 100 µM[1] | Seconds to 10 minutes[1] | Fluorometric (Various excitation/emission wavelengths)[1] | High: Offers higher sensitivity than Ellman's assay. Probe selection is critical to ensure specificity and avoid quenching effects. |
| Iodometric Titration | Redox titration where iodine oxidizes thiol groups. The endpoint is detected by the disappearance of the iodine color, often with a starch indicator.[6][7] | Higher than colorimetric methods | Dependent on titrant concentration | Variable, depends on reaction kinetics | Visual or Potentiometric | Moderate: A classic chemical method, but may lack the sensitivity required for low thiol concentrations. Can be susceptible to interference from other reducing agents. |
| ¹H NMR Spectroscopy | Quantitative analysis of the proton signals specific to the thiol-containing part of the molecule relative to a known internal standard or other protons in the molecule. | Dependent on instrument and sample concentration | Wide | Minutes to hours (for data acquisition and processing) | NMR Spectrometer | High: Provides structural information in addition to quantification. Can be non-destructive. Requires access to an NMR spectrometer and expertise in spectral interpretation. |
Experimental Protocols
Ellman's Assay
This colorimetric assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfhydryl groups to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm.[2][3]
Materials:
-
Cholesterol-PEG-Thiol sample
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)[3]
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of L-cysteine of known concentration in the Reaction Buffer.
-
Perform serial dilutions of the L-cysteine stock solution to prepare a series of standards (e.g., 0, 10, 25, 50, 75, 100 µM).
-
-
Sample Preparation:
-
Dissolve the Cholesterol-PEG-Thiol in a suitable solvent (e.g., a small amount of organic solvent like DMSO, then dilute with Reaction Buffer) to a known concentration. Ensure the final concentration of the organic solvent is low to avoid interference.
-
-
Reaction:
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader or a spectrophotometer.
-
-
Quantification:
-
Subtract the absorbance of the blank (0 µM cysteine) from all readings.
-
Plot the absorbance of the L-cysteine standards versus their concentration to generate a standard curve.
-
Determine the thiol concentration of the Cholesterol-PEG-Thiol sample from the standard curve.
-
Fluorescent Probe Assay (using a Maleimide-based probe)
This method utilizes the specific reaction of a maleimide-based fluorescent probe with thiol groups, resulting in a highly fluorescent conjugate.
Materials:
-
Cholesterol-PEG-Thiol sample
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™1)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Standard thiol compound (e.g., L-cysteine) for calibration
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of L-cysteine in the Reaction Buffer.
-
Create a series of dilutions to generate standards with known thiol concentrations.
-
-
Sample Preparation:
-
Dissolve the Cholesterol-PEG-Thiol in the Reaction Buffer to a known concentration. Sonication may be required for complete dissolution.
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) as per the manufacturer's instructions.
-
-
Reaction:
-
Add a specific volume of the sample or standard to the wells of a microplate.
-
Add the fluorescent probe solution to each well. The final concentration of the probe should be in excess of the expected thiol concentration.
-
Incubate for the time recommended by the probe manufacturer (typically a few minutes) at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Quantification:
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their thiol concentration.
-
Determine the thiol concentration of the Cholesterol-PEG-Thiol sample from the standard curve.
-
Iodometric Titration
This classic redox titration method involves the oxidation of thiols by iodine.
Materials:
-
Cholesterol-PEG-Thiol sample
-
Standardized iodine (I₂) solution (e.g., 0.01 N)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)
-
Starch indicator solution (1%)
-
Suitable solvent for the sample (e.g., a mixture of an organic solvent and water)
-
Burette, flasks, and other standard titration equipment
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of Cholesterol-PEG-Thiol in a suitable solvent.
-
-
Reaction:
-
Add a known excess of the standardized iodine solution to the sample solution.
-
Allow the reaction to proceed for a sufficient time (e.g., 15-30 minutes) in a stoppered flask to prevent iodine evaporation.
-
-
Titration:
-
Titrate the excess, unreacted iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of the starch indicator solution, which will turn the solution blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
-
Blank Titration:
-
Perform a blank titration using the same volume of iodine solution and solvent but without the Cholesterol-PEG-Thiol sample.
-
-
Calculation:
-
The amount of iodine that reacted with the thiol is the difference between the amount of iodine initially added and the amount of unreacted iodine determined by the titration.
-
From the stoichiometry of the reaction (2 R-SH + I₂ → R-S-S-R + 2 HI), calculate the moles of thiol groups in the sample.
-
¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) can be used to determine the amount of thiol by integrating the signal of a proton near the thiol group relative to a known internal standard or a proton signal from the cholesterol or PEG backbone.
Materials:
-
Cholesterol-PEG-Thiol sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known concentration (e.g., maleic acid, dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the Cholesterol-PEG-Thiol sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for full relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
-
Quantification:
-
Integrate the area of a well-resolved proton signal from the Cholesterol-PEG-Thiol (e.g., protons on the carbon adjacent to the thiol) and a signal from the internal standard.
-
The molar ratio of the Cholesterol-PEG-Thiol to the internal standard can be calculated using the following formula:
-
Moles of Analyte = (Integral of Analyte / Number of Protons for Analyte Signal) / (Integral of Standard / Number of Protons for Standard Signal) * Moles of Standard
-
-
Alternatively, if an internal standard is not used, the degree of thiolation can be estimated by comparing the integral of a proton signal near the thiol to a proton signal from the cholesterol or PEG backbone, assuming the structure is well-defined.
-
Visualizations
Caption: Experimental workflow for the quantification of thiol groups using Ellman's assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Navigating Biocompatibility: A Comparative Guide to the Cytotoxicity of Cholesterol-PEG-Thiol Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxicity of Cholesterol-PEG-Thiol Formulations and Their Alternatives, Supported by Experimental Data.
The advent of nanotechnology in medicine has introduced a plethora of novel drug delivery systems, among which Cholesterol-PEG-Thiol (CLS-PEG-SH) formulations are gaining prominence for their potential in targeted therapeutics. The covalent attachment of a thiol (-SH) group offers a versatile platform for conjugating targeting ligands or drugs. However, a critical aspect of their preclinical evaluation is the assessment of cytotoxicity to ensure their safety and biocompatibility. This guide provides a comparative analysis of the cytotoxic profiles of Cholesterol-PEG-Thiol formulations and other widely used nanoparticle systems, supported by quantitative data and detailed experimental methodologies.
Performance Comparison: A Snapshot of Cytotoxicity
The cytotoxic potential of a nanoparticle formulation is a crucial determinant of its translational success. While direct and extensive cytotoxicity data for Cholesterol-PEG-Thiol formulations is emerging, we can draw valuable insights from studies on structurally similar Cholesterol-PEG (CLS-PEG) constructs and other PEGylated systems. The following table summarizes the in vitro cytotoxicity of various nanoparticle formulations, offering a comparative landscape for researchers.
Table 1: Comparative In Vitro Cytotoxicity of Nanoparticle Formulations
| Formulation | Core/Base Material | Cell Line | Assay | Incubation Time | Observed Cytotoxicity (IC50 or Cell Viability %) | Reference(s) |
| Cholesterol-PEG Analogs | ||||||
| Cholesterol-PEG-Thiol (CLS-PEG-SH) | Gold (AuNP) | Osteoblasts | Not Specified | Not Specified | No significant cytotoxicity at most concentrations; only highest concentration showed some effect. | [1] |
| Cholesterol-PEG combretastatin A4 | Liposome | B16F10 (Melanoma) | MTT | 48h | IC50: 0.08 µM | |
| Cholesterol-PEG-modified PBCA NPs | Poly(n-butyl cyanoacrylate) | bEnd.3 (Brain Endothelial) | MTT | 24h & 48h | >95% cell viability at concentrations up to 200 µg/mL. | [2] |
| Cationic Liposomes with Ch₂-PEG₂₀₀₀ | Lipid | SKOV-3 (Ovarian Cancer) | MTT | 24h | IC50: ~302 µM | [3] |
| Cationic Liposomes (Non-PEGylated) | Lipid | SKOV-3 (Ovarian Cancer) | MTT | 24h | IC50: ~38 µM | [3] |
| PEGylated Liposomes/Nanoparticles | ||||||
| Doxorubicin-loaded PEGylated Liposomes | Lipid | HCT 116 (Colon Carcinoma) | Not Specified | Not Specified | IC50 of NCL-240 in combo liposome: 1.36 µM (2.5-fold reduction from single drug liposome) | |
| PEGylated Liposomal β-elemene | Lipid | T24 (Bladder Cancer) | CCK-8 | 48h | IC50: 72.78 µg/mL | |
| Folate-PEG₂₀₀₀-DSPE Liposomes | Lipid | KB (Cervical Cancer) | CCK | 48h | IC50 of Doxorubicin: 0.0896 µg/mL | |
| Alternative Formulations | ||||||
| Thiolated Organosilica Nanoparticles | Organosilica | HPF, MCF7, HEK293, A549 | MTT | 24h, 48h, 72h | Generally safe at concentrations up to 100 µg/mL. | [4] |
| Polysarcosine-based Nanoparticles | Polysarcosine | Human Breast Cancer Cell Lines | Not Specified | Not Specified | Non-cytotoxic. | |
| Poly(2-ethyl-2-oxazoline) (PEtOx) NPs | PEtOx | NHBE (Bronchial Epithelial) | Not Specified | Not Specified | IC50 of Ciprofloxacin-loaded PEtOx NPs: 50.7 mg/mL. Bare PEtOx NPs were not cytotoxic. |
Note: The cytotoxicity of nanoparticles is highly dependent on the core material, size, surface charge, cell type, and assay conditions. Direct comparisons should be made with caution. The data for Cholesterol-PEG-Thiol is limited, and Cholesterol-PEG is used as a close proxy.
Experimental Protocols: Methodologies for Cytotoxicity Assessment
Accurate and reproducible cytotoxicity data is contingent on standardized experimental protocols. Below are detailed methodologies for three commonly employed assays to evaluate the cytotoxic effects of nanoparticle formulations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of the Cholesterol-PEG-Thiol formulation or control nanoparticles. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of the formulation that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the formulation concentration.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the positive control (cells treated with a lysis buffer).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (allowing propidium iodide to enter and stain the nucleus).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the nanoparticle formulations as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in a binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Mechanisms
To better understand the processes underlying cytotoxicity assessment, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key signaling pathways involved in apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Intrinsic and extrinsic pathways of apoptosis.
References
Navigating the Biological Milieu: A Comparative Guide to the Long-Term Stability of Cholesterol-PEG-Thiol
For researchers, scientists, and drug development professionals, the successful in vivo application of nanoparticle-based delivery systems hinges on the stability of their constituent components. Cholesterol-polyethylene glycol-thiol (Cholesterol-PEG-Thiol) is a critical component in many such systems, prized for its ability to enhance circulation half-life and provide a reactive handle for further functionalization. This guide provides an objective comparison of its long-term stability in biological media against common alternatives, supported by experimental data and detailed methodologies.
The stability of Cholesterol-PEG-Thiol in a biological environment is a multi-faceted issue, governed by the individual stabilities of the cholesterol anchor, the PEG linker, the linkage chemistry between them, and the reactive thiol group. When incorporated into a lipid nanoparticle, the hydrophobic cholesterol anchor embeds within the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous environment, creating a steric barrier that reduces protein adsorption and recognition by the reticuloendothelial system. This "stealth" property is a key advantage of using PEGylated lipids.[1][2]
Comparative Stability Analysis
Direct long-term quantitative stability data for the Cholesterol-PEG-Thiol molecule as a whole in biological media is not extensively available in the public domain. However, by examining the stability of its constituent parts and comparing it to widely used alternatives like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG (DSPE-PEG), we can build a comprehensive picture of its expected performance.
The primary factors influencing the stability of PEGylated lipids are the anchor molecule and the chemical linkage between the anchor and the PEG chain.
| Feature | Cholesterol-PEG | DSPE-PEG | Key Stability Considerations |
| Anchor Stability | High. Cholesterol is a robust molecule. | High. DSPE is a saturated phospholipid. | Both anchors are generally stable against degradation in biological fluids. |
| Linkage Stability | Variable. Often an ester, which is susceptible to hydrolysis by plasma esterases.[3][4] Ether linkages offer significantly higher stability.[3] | Typically a carbamate or amide bond, which is generally more stable than an ester linkage.[5] | The choice of linkage is a critical determinant of the long-term stability of the entire conjugate. |
| In Vivo Residence | Generally provides good stability and long circulation times.[1][6] | Considered a gold standard for long-circulating nanoparticles due to the stable insertion of the C18 acyl chains.[7][8] | The desorption rate from a lipid nanoparticle is influenced by the hydrophobicity and geometry of the anchor.[7][8] |
| Thiol Group Stability | The free thiol group is susceptible to oxidation and disulfide exchange with endogenous thiols like glutathione and albumin.[9][10] | Not applicable (unless a thiol-terminated variant is used). | The reactivity of the thiol group can be both an advantage for conjugation and a challenge for long-term stability of the free thiol. |
Experimental Protocols
Accurate assessment of the long-term stability of Cholesterol-PEG-Thiol requires robust and validated analytical methods. Below are detailed methodologies for key experiments.
Protocol 1: Serum Stability Assay of PEGylated Lipids
This protocol is designed to quantify the amount of intact PEGylated lipid remaining in a lipid nanoparticle formulation after incubation in serum.
Materials:
-
Cholesterol-PEG-Thiol-containing lipid nanoparticles
-
Alternative PEGylated lipid (e.g., DSPE-PEG) nanoparticles (for comparison)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., ELSD, CAD, or MS)
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Disperse the lipid nanoparticle formulations in serum to a final concentration of 1 mg/mL. A control sample should be prepared in PBS.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
To separate the nanoparticles from serum proteins, centrifuge the aliquot using a centrifugal filter unit.
-
Lyse the collected nanoparticles with a suitable solvent (e.g., methanol or isopropanol) to release the lipids.
-
Analyze the lipid extract by HPLC to quantify the amount of intact Cholesterol-PEG-Thiol.
-
The percentage of intact Cholesterol-PEG-Thiol is calculated relative to the amount at time zero.
Protocol 2: Thiol Group Stability Assay
This protocol assesses the stability of the free thiol group on Cholesterol-PEG-Thiol in a biological medium.
Materials:
-
Cholesterol-PEG-Thiol
-
Human or mouse serum
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Tris buffer, pH 8.0
-
UV-Vis spectrophotometer
Procedure:
-
Dissolve Cholesterol-PEG-Thiol in serum to a known concentration. A control sample should be prepared in Tris buffer.
-
Incubate the samples at 37°C.
-
At specified time intervals, take an aliquot of the sample.
-
Add Ellman's reagent to the aliquot and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
The concentration of free thiols is determined by comparing the absorbance to a standard curve of a known thiol-containing compound (e.g., cysteine).
-
The stability of the thiol group is expressed as the percentage of free thiols remaining over time.
Degradation and Interaction Pathways
The long-term stability of Cholesterol-PEG-Thiol in biological media is influenced by several factors, including enzymatic degradation and interaction with blood components.
Caption: Potential degradation and interaction pathways for Cholesterol-PEG-Thiol in biological media.
The primary routes of degradation are the hydrolysis of the linkage between cholesterol and PEG, particularly if it is an ester, and the oxidation or reaction of the terminal thiol group.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for evaluating the long-term stability of Cholesterol-PEG-Thiol. The following workflow outlines the key steps.
Caption: A typical experimental workflow for assessing the stability of Cholesterol-PEG-Thiol.
References
- 1. Recent development of poly(ethylene glycol)-cholesterol conjugates as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Lipids: Cholesterol-PEG-Thiol vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiol-Reactive Lipids for Nanoparticle Functionalization
In the rapidly evolving field of targeted drug delivery, the surface functionalization of lipid nanoparticles (LNPs) is paramount for achieving desired therapeutic outcomes. The ability to conjugate targeting ligands, imaging agents, or other functional moieties to the LNP surface dictates their in vivo fate and efficacy. Thiol-reactive lipids are a cornerstone of this strategy, providing a versatile platform for bioconjugation. This guide provides a comprehensive comparison of Cholesterol-PEG-Thiol and its primary alternatives, with a focus on maleimide-based lipids, supported by available experimental data.
Executive Summary
Cholesterol-PEG-Thiol offers a reactive sulfhydryl group for conjugation, primarily through disulfide bond formation or reaction with maleimides. Its main competitor, Cholesterol-PEG-Maleimide, presents a maleimide group that readily reacts with thiols to form a stable thioether bond. The choice between these lipids hinges on a trade-off between reaction kinetics, stability of the resulting linkage, and the specific application. While maleimide-thiol chemistry is generally faster and highly efficient, the stability of the resulting thioether bond can be a concern under certain physiological conditions. Thiol-functionalized surfaces, on the other hand, offer flexibility in conjugation chemistry but may be more susceptible to oxidation.
Data Presentation: Quantitative Comparison of Thiol-Reactive Lipids
The following tables summarize key quantitative parameters for thiol-maleimide conjugation, a primary reaction pathway for both Cholesterol-PEG-Thiol and its maleimide-based counterparts. Direct comparative data for Cholesterol-PEG-Thiol performance is limited in publicly available literature; therefore, the data presented primarily reflects the well-characterized maleimide-thiol reaction.
| Parameter | Value | Conditions | Reference |
| Conjugation Efficiency | 84 ± 4% | Maleimide-functionalized PLGA NPs with cRGDfK peptide (2:1 maleimide:thiol ratio), 30 min, RT, pH 7.0 | [1] |
| 58 ± 12% | Maleimide-functionalized PLGA NPs with 11A4 nanobody (5:1 maleimide:protein ratio), 2h, RT, pH 7.4 | [1] | |
| Reaction Kinetics | >65% completion | Within 5 minutes for cRGDfK peptide conjugation to maleimide-NPs | [1] |
| Stability (Half-life) | ~7 days | ADC mimic with maleimide-thiol linkage in human plasma at 37°C | [2] |
| >21 days | ADC mimic with thiol-bridging maleimide in human plasma at 37°C | [2] | |
| ~2 hours | Peptide-oligonucleotide with maleimide-thiol linkage in 10 mM GSH at 37°C | [2] |
| Parameter | Value | Conditions | Reference |
| Cellular Uptake Enhancement | 3 orders of magnitude increase | K7C peptide conjugated to maleimide-functionalized gold nanoparticles vs. methoxy-terminated PEG | [3] |
| 37-56% of serum-free uptake | Maleimide-modified liposomes in the presence of serum | [4] | |
| 22-28% of serum-free uptake | Unmodified liposomes in the presence of serum | [4] | |
| In Vivo Tumor Retention | Significantly longer | Maleimide-functionalized liposomes compared to unmodified liposomes in a mouse xenograft model | |
| Biodistribution | ~60% accumulation in liver | Nanodiamonds after intravenous injection | [1] |
| Higher accumulation in spleen than liver | Gold nanorods |
Experimental Protocols
Protocol 1: Quantification of Surface Thiol Groups on Liposomes
This protocol describes the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to quantify the number of accessible thiol groups on the surface of liposomes functionalized with Cholesterol-PEG-Thiol.
Materials:
-
Thiolated liposome suspension
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Cysteine hydrochloride solution (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of cysteine hydrochloride solutions of known concentrations in phosphate buffer.
-
To each standard, add Ellman's reagent solution and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot a standard curve of absorbance versus thiol concentration.
-
-
Sample Measurement:
-
Add a known volume of the thiolated liposome suspension to a microcentrifuge tube.
-
Add Ellman's reagent solution and incubate for 15 minutes at room temperature, protected from light.
-
Centrifuge the sample to pellet the liposomes.
-
Carefully transfer the supernatant to a new cuvette.
-
Measure the absorbance of the supernatant at 412 nm.
-
-
Calculation:
-
Using the standard curve, determine the concentration of thiols in the supernatant.
-
Calculate the total number of moles of thiol groups per unit volume or mass of liposomes.
-
Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide-Functionalized Liposomes
This protocol outlines the procedure for conjugating a peptide with a free cysteine residue to liposomes incorporating Cholesterol-PEG-Maleimide.
Materials:
-
Maleimide-functionalized liposome suspension
-
Thiol-containing peptide
-
Conjugation Buffer (e.g., PBS, HEPES buffer, pH 6.5-7.5)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Size exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation:
-
Dissolve the thiol-containing peptide in the conjugation buffer.
-
Ensure the maleimide-functionalized liposomes are in the same conjugation buffer.
-
-
Conjugation Reaction:
-
Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 2:1 to 5:1 maleimide to thiol).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent in excess to react with any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Separate the peptide-conjugated liposomes from unreacted peptide and quenching reagent using a size exclusion chromatography column.
-
-
Characterization:
-
Characterize the resulting conjugate for peptide concentration, liposome size, and zeta potential.
-
Mandatory Visualization
Discussion and Conclusion
The choice between Cholesterol-PEG-Thiol and maleimide-functionalized lipids is application-dependent.
Cholesterol-PEG-Maleimide offers a straightforward and efficient route for conjugating thiol-containing molecules. The reaction is typically fast and proceeds under mild conditions. However, the stability of the maleimide group itself to hydrolysis, especially during LNP formulation and storage, needs to be carefully considered.[5] Furthermore, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to de-conjugation, particularly in the presence of high concentrations of endogenous thiols like glutathione.[2]
Cholesterol-PEG-Thiol provides a versatile handle for various conjugation chemistries. It can react with maleimides to form a stable thioether bond, or it can be used to form disulfide bonds, which are cleavable under reducing conditions found inside cells. This latter property can be advantageous for prodrug strategies where the release of the conjugated molecule is desired intracellularly. However, the free thiol group is susceptible to oxidation, which can lead to the formation of disulfide homodimers and reduce the efficiency of subsequent conjugation reactions.
-
For applications requiring rapid and high-efficiency conjugation where long-term stability in the presence of high thiol concentrations is not a critical concern, Cholesterol-PEG-Maleimide is an excellent choice.
-
For applications where linker cleavage is desired or where flexibility in conjugation chemistry is needed, Cholesterol-PEG-Thiol is a valuable tool. Careful control of storage and reaction conditions is necessary to prevent oxidation.
Further head-to-head studies are required to provide a more definitive quantitative comparison of the stability and in vivo performance of LNPs functionalized with these two important classes of thiol-reactive lipids. Researchers should carefully consider the specific requirements of their application when selecting a thiol-reactive lipid for LNP surface modification.
References
- 1. Frontiers | Toxicity and biodistribution comparison of functionalized nanodiamonds, quantum dot nanocarbons and gold nanoparticles [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. wilhelm-lab.com [wilhelm-lab.com]
- 4. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cholesterol-PEG-Thiol Drug Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective in vivo delivery of therapeutic agents to target sites remains a critical challenge in drug development. Liposomes and nanoparticles surface-modified with polyethylene glycol (PEG) have emerged as a leading strategy to enhance systemic circulation time and improve drug bioavailability. The incorporation of cholesterol within these carriers provides structural integrity, while the terminal functionalization of the PEG chain, for instance with a thiol-reactive maleimide group, allows for the conjugation of targeting ligands or direct interaction with biological targets. This guide provides an objective comparison of the in vivo performance of drug carriers featuring Cholesterol-PEG with a thiol-reactive moiety, supported by experimental data from preclinical studies.
Performance Comparison of Thiol-Reactive vs. Biotin-Avidin Linkages
A key aspect of targeted drug delivery is the method of ligand attachment to the drug carrier. A study comparing thiol-reactive maleimide linkages with biotin-avidin linkages for the delivery of the chemotherapeutic agent SN38 via therapeutic microbubbles provides valuable insights into how the conjugation chemistry can influence in vivo biodistribution.[1]
Table 1: In Vivo Biodistribution of SN38 and its Metabolite SN38G in a Xenograft Tumor Model Using Different Linkage Chemistries.[1]
| Organ | Linkage Type | SN38 Concentration (pg/mL) | SN38G Concentration (pg/mL) |
| Tumor | Biotin-Avidin | ~1500 | ~250 |
| Maleimide-Thiol | ~1500 | ~250 | |
| Liver | Biotin-Avidin | ~500 | ~1000 |
| Maleimide-Thiol | ~1000 | ~1500 | |
| Lung | Biotin-Avidin | ~2000 | ~100 |
| Maleimide-Thiol | ~500 | ~50 | |
| Spleen | Biotin-Avidin | ~250 | ~50 |
| Maleimide-Thiol | ~250 | ~50 | |
| Kidney | Biotin-Avidin | ~100 | ~50 |
| Maleimide-Thiol | ~100 | ~50 |
Data are approximated from graphical representations in the source study and are intended for comparative purposes.
The data indicate that while both linkage types resulted in similar drug delivery to the tumor, the maleimide-thiol linkage led to a notable decrease in lung accumulation and a concurrent increase in liver uptake compared to the biotin-avidin system.[1] This highlights that the choice of conjugation chemistry can significantly alter the biodistribution profile of the drug carrier, which has important implications for both efficacy and potential off-target toxicity.
The Influence of PEGylation Density on In Vivo Performance
The density of PEG on the surface of a drug carrier is another critical parameter that affects its in vivo behavior. A study investigating DOTAP/cholesterol-based lipoplexes for gene delivery systematically varied the molar percentage of a PEG-lipid conjugate to assess its impact on transfection efficiency and biodistribution in a murine model.[2][3]
Table 2: Effect of PEGylation Density on In Vivo Gene Transfection and Biodistribution.[2][3]
| Formulation (mol% PEG-lipid) | In Vitro Transfection Efficiency (% of EGFP-positive cells) | In Vivo Biodistribution (Relative Luciferase Activity in Lungs) |
| 0% PEG (Control) | 47% ± 6.9% | High |
| 2% PEG | 3.6% ± 1.8% | Moderately Decreased |
| 4% PEG | ~2% | Decreased |
| 10% PEG | ~1-2% | Significantly Decreased Retention in Lungs |
In vitro data is for H1299 cells. In vivo data is a qualitative summary from the study's findings.
The results demonstrate a trade-off: while increasing PEG density is known to prolong circulation time by shielding the carrier from the immune system, it can also hinder cellular uptake and endosomal escape, thereby reducing transfection efficiency.[2][3] The study found that 10% PEGylation led to reduced retention in the lungs and heart, but did not significantly improve delivery to xenograft flank tumors.[2][3] This underscores the importance of optimizing PEG density for a specific application to balance circulation longevity with effective delivery to the target tissue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the cited studies.
In Vivo Biodistribution Study of SN38 Therapeutic Microbubbles[1]
-
Animal Model: Xenograft tumor model established in mice.
-
Drug Carrier Administration: Mice were injected with therapeutic microbubbles (thMBs) containing SN38, linked via either biotin-avidin or maleimide-thiol chemistry.
-
Tissue Collection: At a predetermined time point post-injection, mice were euthanized, and tumor, liver, lung, spleen, and kidney tissues were collected.
-
Drug Quantification: The concentrations of SN38 and its glucuronidated metabolite, SN38G, in the collected tissues were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
In Vivo Gene Delivery and Biodistribution of PEGylated Lipoplexes[2][3]
-
Lipoplex Preparation: DOTAP/cholesterol liposomes were prepared with varying molar percentages (0%, 2%, 4%, 10%) of a PEG-lipid (DSPE-PEG2000). These were then complexed with plasmid DNA encoding for reporter genes (EGFP and Luciferase).
-
Animal Model: Nude mice bearing xenograft flank tumors.
-
Administration: Lipoplexes were administered intravenously.
-
Biodistribution Analysis: A radioactive tracer lipid was incorporated into the lipoplexes to monitor their distribution in various organs at 24 hours post-injection.
-
Transfection Efficacy Assessment: Luciferase activity was measured in tissue lysates to determine the level of gene expression in different organs.
Visualizing Experimental Workflows and Concepts
Graphical representations of experimental processes and conceptual relationships can aid in understanding complex methodologies and findings.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Cholesterol-PEG-Thiol: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The functionalization of cholesterol with polyethylene glycol (PEG) and a terminal thiol group (Cholesterol-PEG-Thiol) yields an amphiphilic molecule with significant applications in drug delivery, particularly in the formation of sterically stabilized liposomes and micelles. The cholesterol moiety serves as a lipid anchor, embedding within the lipid bilayer of nanoparticles, while the hydrophilic PEG chain provides a stealth coating, reducing opsonization and prolonging circulation time. The terminal thiol group offers a reactive handle for the conjugation of targeting ligands or therapeutic molecules. Thorough characterization of this heterobifunctional linker is paramount to ensure its purity, structural integrity, and performance in downstream applications. This guide provides a comparative overview of key analytical methods for the characterization of Cholesterol-PEG-Thiol, complete with experimental protocols and supporting data.
Structural Verification and Purity Assessment
Confirming the covalent structure and assessing the purity of the synthesized Cholesterol-PEG-Thiol is the foundational step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are the primary techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is an indispensable tool for confirming the successful conjugation of the cholesterol, PEG, and thiol moieties. By analyzing the chemical shifts and integration of the proton signals, the presence of characteristic functional groups can be verified.
Key ¹H NMR Signal Assignments:
| Moiety | Proton Environment | Typical Chemical Shift (δ, ppm) |
| Cholesterol | Steroidal backbone protons | 0.7 - 2.1 |
| Vinylic proton (-CH=C-) | ~5.35 | |
| PEG | Repeating ethylene glycol units (-O-CH₂-CH₂-) | ~3.6 |
| Thiol | Protons adjacent to thiol (-CH₂-SH) | ~2.9 |
| Thiol proton (-SH) | ~2.7 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Cholesterol-PEG-Thiol sample in a deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the relevant peaks to determine the relative ratios of the different moieties, which can be used to estimate the degree of PEGylation.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of Cholesterol-PEG-Thiol and separating it from unreacted starting materials and side products. Due to the lack of a strong UV chromophore in the molecule, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[2][3]
Typical HPLC Performance Data:
| Parameter | Value |
| Purity | >95% |
| Retention Time | Dependent on column, mobile phase, and PEG length |
| Limit of Detection (LOD) | ~0.02 - 0.11 µg |
| Limit of Quantification (LOQ) | ~0.04 - 0.36 µg |
Experimental Protocol: Reversed-Phase HPLC with ELSD
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of methanol and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or ammonium acetate.[2][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Detector: ELSD with the nebulizer and evaporator temperatures optimized for the mobile phase composition (e.g., nebulizer at 30°C, evaporator at 80°C).[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Data Analysis: Analyze the chromatogram for the presence of a major peak corresponding to the product and any impurity peaks. Purity is calculated based on the relative peak areas.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the Cholesterol-PEG-Thiol, confirming its identity and providing information about the distribution of PEG chain lengths (polydispersity). Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used techniques. MALDI-TOF is particularly well-suited for analyzing polydisperse PEGylated compounds.[6][7]
Expected Mass Spectrometry Data:
| Technique | Information Provided |
| MALDI-TOF | Molecular weight distribution of the PEGylated conjugate.[7] |
| ESI-MS | Molecular weight of the conjugate, often with multiple charge states. |
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid are common matrices.[7][8]
-
Sample Preparation: Mix the sample solution with the matrix solution on a MALDI target plate and allow it to dry (dried-droplet method).
-
Instrumentation: A MALDI-TOF mass spectrometer in reflector or linear mode.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a Cholesterol-PEG-Thiol molecule with a different number of ethylene glycol repeat units. The peak-to-peak mass difference should correspond to the mass of one ethylene glycol unit (44 Da).[9]
Characterization of Self-Assembled Structures
Cholesterol-PEG-Thiol is an amphiphilic molecule that self-assembles in aqueous solution to form nanoparticles such as micelles or can be incorporated into liposomes. Dynamic Light Scattering (DLS) is the primary technique for characterizing the size and size distribution of these assemblies.
Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. From these fluctuations, the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles can be determined.
Typical DLS Data for Cholesterol-PEG-Thiol Micelles:
| Parameter | Typical Value |
| Hydrodynamic Diameter (Z-average) | 10 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 (indicative of a monodisperse sample)[10][11] |
Experimental Protocol: Dynamic Light Scattering
-
Sample Preparation: Disperse the Cholesterol-PEG-Thiol in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its critical micelle concentration (CMC). Filter the solution through a 0.22 µm filter to remove dust and large aggregates.
-
Instrumentation: A DLS instrument equipped with a laser and a detector at a specific angle (e.g., 90° or 173°).
-
Data Acquisition: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software calculates the intensity-weighted size distribution, Z-average hydrodynamic diameter, and the PDI. A PDI value below 0.2 is generally considered desirable for drug delivery applications, indicating a narrow size distribution.[11]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the characterization process.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bruker.com [bruker.com]
- 10. Internalization and Transport of PEGylated Lipid-Based Mixed Micelles across Caco-2 Cells Mediated by Scavenger Receptor B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Assessing the Immunogenicity of Cholesterol-PEG-Thiol Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine relies on the safe and effective delivery of therapeutic payloads to target tissues. Cholesterol-PEG-Thiol (CLS) nanoparticles, a class of lipid-based nanoparticles (LNPs), have emerged as promising vectors due to their biocompatibility and prolonged circulation times. However, as with any nanomaterial intended for in vivo applications, a thorough assessment of their immunogenicity is paramount. This guide provides a comparative analysis of the immunogenic potential of CLS nanoparticles against two other widely used platforms: polymeric nanoparticles (specifically, poly(lactic-co-glycolic acid) or PLGA) and inorganic gold nanoparticles (AuNPs).
This document outlines key immunogenicity assays, presents available comparative data, and provides detailed experimental protocols to aid researchers in the evaluation of these nanoparticle systems.
Comparative Immunogenicity Profile
The immunogenicity of nanoparticles is a complex phenomenon influenced by a multitude of factors including size, surface charge, composition, and the presence of specific ligands. The following tables summarize the typical immunogenic responses associated with CLS, PLGA, and gold nanoparticles based on key in vitro assays. It is important to note that these are generalized trends, and specific formulations can exhibit different behaviors.
| Parameter | Cholesterol-PEG-Thiol (CLS) Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Gold Nanoparticles (AuNPs) |
| Primary Immune Interaction | Primarily recognized by the mononuclear phagocyte system (MPS). The PEG component can elicit anti-PEG antibodies, leading to accelerated blood clearance.[1][2] | Uptake by antigen-presenting cells (APCs) such as macrophages and dendritic cells. The degradation products (lactic and glycolic acid) are generally considered biocompatible. | Interaction with immune cells is highly dependent on size, shape, and surface functionalization. Can be recognized by scavenger receptors on macrophages.[3][4] |
| Common Formulations | Lipid bilayer structures composed of cholesterol, phospholipids, and a PEG-thiol lipid for surface functionalization. | Biodegradable polymer matrix encapsulating the therapeutic agent. Often surface-modified with PEG. | Colloidal gold core, often functionalized with a protective layer like PEG to enhance stability and reduce immunogenicity. |
Table 1: General Characteristics and Primary Immune Interactions
| Assay | Cholesterol-PEG-Thiol (CLS) Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Gold Nanoparticles (AuNPs) |
| Cytokine Release (TNF-α, IL-6) | Can induce dose-dependent release of pro-inflammatory cytokines. The presence of certain lipids can activate Toll-like receptors (TLRs).[5] | Can induce moderate cytokine release, which can be modulated by particle size and surface chemistry.[6][7] | Highly variable. Bare AuNPs can be pro-inflammatory, while PEGylated AuNPs generally show reduced cytokine induction.[3][4] |
| Complement Activation | The PEG component can activate the complement system, particularly upon repeated administration, leading to complement activation-related pseudoallergy (CARPA).[8][9] | Can activate the complement system, though this can be mitigated by PEGylation.[9] | Surface-dependent. Negatively charged or aggregated AuNPs are more likely to activate the complement system. |
| Lymphocyte Proliferation | Generally low to moderate induction of lymphocyte proliferation, unless encapsulating a specific immunogen. | Can act as adjuvants and enhance lymphocyte proliferation in the presence of an antigen. | Can have varied effects, from being relatively inert to inhibiting or, in some cases, stimulating proliferation, depending on their physicochemical properties.[3][4] |
Table 2: Comparative Summary of In Vitro Immunogenicity Assays
Experimental Protocols
Accurate assessment of nanoparticle immunogenicity relies on standardized and well-characterized assays. Below are detailed protocols for three key in vitro assays.
In Vitro Cytokine Release Assay
This assay quantifies the release of pro-inflammatory cytokines from immune cells upon exposure to nanoparticles.
a. Cell Culture:
-
Use human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or a relevant monocytic cell line (e.g., THP-1).
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
b. Nanoparticle Exposure:
-
Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add nanoparticles at various concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Include a positive control (e.g., lipopolysaccharide, LPS, at 1 µg/mL) and a negative control (vehicle/buffer).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
c. Cytokine Quantification:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Complement Activation Assay
This assay measures the activation of the complement system, a crucial component of the innate immune response.
a. Sample Preparation:
-
Use normal human serum (NHS) as the source of complement proteins.
-
Prepare nanoparticle suspensions in a buffer compatible with the assay (e.g., Veronal buffered saline with Ca2+ and Mg2+).
b. Incubation:
-
Mix nanoparticles at different concentrations with NHS (e.g., a 1:1 ratio).
-
Include a positive control (e.g., Zymosan or aggregated human IgG) and a negative control (buffer).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
c. Detection of Activation Products:
-
Quantify the generation of complement activation products, such as C3a, C5a, or the soluble terminal complement complex (sC5b-9), using specific ELISA kits.
Lymphocyte Proliferation Assay
This assay assesses the potential of nanoparticles to stimulate the proliferation of lymphocytes, a hallmark of an adaptive immune response.
a. Cell Isolation and Labeling:
-
Isolate human PBMCs from healthy donors.
-
Label the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
b. Cell Culture and Stimulation:
-
Plate the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add nanoparticles at various concentrations.
-
Include a positive control (e.g., Phytohemagglutinin, PHA) and a negative control (media alone).
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
c. Proliferation Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological interactions, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro cytokine release assay.
Caption: Simplified TLR4 signaling pathway activated by some LNPs.
Conclusion
The immunogenicity of Cholesterol-PEG-Thiol nanoparticles, like other nanocarriers, is a critical parameter that requires careful evaluation. While generally considered biocompatible, the potential for PEG-related immunogenicity and induction of inflammatory responses necessitates a comprehensive assessment using standardized in vitro assays. This guide provides a framework for comparing the immunogenic profiles of CLS nanoparticles with polymeric and inorganic alternatives. The provided experimental protocols and visual workflows are intended to assist researchers in designing and executing robust immunogenicity studies, ultimately contributing to the development of safer and more effective nanomedicines. Researchers should always consider that the in vitro results need to be confirmed with appropriate in vivo models to fully understand the immunogenic potential of a nanoparticle formulation.[9]
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of gold nanoparticles to human lymphocytes: a comparison between rod-shaped and spherical nanoparticles [termedia.pl]
- 4. Cytotoxicity of gold nanoparticles to human lymphocytes: a comparison between rod-shaped and spherical nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DOX-PLGA Nanoparticles Effectively Suppressed the Expression of Pro-Inflammatory Cytokines TNF-a, IL-6, iNOS, and IL-1β in MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
head-to-head comparison of Cholesterol-PEG-Thiol and maleimide-PEG-cholesterol
An Objective Comparison of Cholesterol-PEG-Thiol and Maleimide-PEG-Cholesterol for Bioconjugation and Drug Delivery
In the realm of advanced drug delivery, particularly in the formulation of liposomes, micelles, and lipid nanoparticles (LNPs), surface functionalization is paramount for achieving targeted delivery and enhanced therapeutic efficacy. Cholesterol-polyethylene glycol (PEG) conjugates serve as critical components, providing a lipophilic anchor for membrane insertion and a hydrophilic PEG spacer that confers "stealth" characteristics, improving circulation time.[][2][3] The choice of the terminal functional group on the PEG chain dictates the strategy for conjugating targeting ligands, antibodies, or other biomolecules.
This guide provides a head-to-head comparison of two widely used functionalized PEG-cholesterol derivatives: Maleimide-PEG-Cholesterol and Cholesterol-PEG-Thiol . The comparison focuses on their chemical reactivity, linkage stability, and practical application in bioconjugation, supported by experimental data and protocols to inform researchers in their selection process.
Fundamental Chemistry and Reactivity
The primary distinction between the two molecules lies in their reactive terminal groups. Maleimide-PEG-Cholesterol features an electrophilic maleimide group, while Cholesterol-PEG-Thiol possesses a nucleophilic thiol (sulfhydryl) group. This difference defines their respective roles in the most common bioconjugation reaction: the thiol-maleimide Michael addition.
-
Maleimide-PEG-Cholesterol: This is the "electrophile." It is specifically designed to react with thiol-containing molecules, most notably the side chains of cysteine residues in proteins and peptides.[4][5]
-
Cholesterol-PEG-Thiol: This is the "nucleophile." It is used to functionalize a surface (e.g., a liposome) with thiol groups, which can then react with maleimide-activated molecules or undergo other thiol-specific reactions.[6]
The most prevalent conjugation scheme involves reacting a maleimide-functionalized surface with a thiol-containing ligand, or vice versa. The thiol-maleimide reaction is highly efficient and selective, proceeding rapidly under mild physiological conditions to form a stable covalent thioether bond.[7][8]
Quantitative Data and Performance Comparison
The selection between these two reagents is driven by the specific needs of the application, including reaction kinetics, specificity, and the stability of the final conjugate.
Table 1: Comparison of Key Chemical Characteristics
| Parameter | Maleimide-PEG-Cholesterol | Cholesterol-PEG-Thiol |
| Reactive Group | Maleimide | Thiol (Sulfhydryl) |
| Primary Target | Thiol groups (e.g., Cysteine)[9] | Maleimide groups, other thiols (disulfide bond) |
| Reaction Type | Michael Addition[7][10] | Michael Addition, Disulfide Exchange |
| Bond Formed | Covalent Thioether[11] | Covalent Thioether, Disulfide |
| Optimal pH | 6.5 - 7.5[8][12] | 6.5 - 7.5 (for maleimide reaction) |
| Reaction Speed | Fast (minutes to a few hours)[8][11] | Dependent on reaction partner; fast with maleimides |
Table 2: Performance, Stability, and Key Considerations
| Parameter | Maleimide-PEG-Cholesterol | Cholesterol-PEG-Thiol |
| Specificity | High for thiols at pH 6.5-7.5.[12] At pH > 7.5, side reactions with amines (e.g., lysine) can occur.[8][12] | High for maleimides. Thiols are prone to oxidation, forming disulfide dimers which are unreactive with maleimides.[9][13] |
| Linkage Stability | The resulting thioether bond is generally stable but can be susceptible to a slow retro-Michael reaction, especially in the presence of high concentrations of other thiols (e.g., glutathione in vivo).[7][12] | The stability is identical to the maleimide counterpart once the thioether bond is formed. If forming a disulfide bond, it is cleavable by reducing agents.[14] |
| Reagent Stability | The maleimide group is susceptible to hydrolysis, especially at pH > 8, opening the ring to form an unreactive maleamic acid.[15][16][17] Aqueous solutions should be prepared fresh.[12] | The thiol group is sensitive to oxidation and can form disulfide bridges.[13] Buffers should be degassed and reactions may require an inert atmosphere.[9][18] |
| Key Advantage | Represents a ready-to-use, "activated" surface for immediate conjugation with common thiol-containing biomolecules. | Offers flexibility. The thiol group can participate in various conjugation chemistries beyond maleimide reactions. |
| Key Disadvantage | Limited stability in aqueous solutions due to hydrolysis.[16] | Susceptibility to oxidation requires more stringent handling conditions (e.g., use of reducing agents, inert atmosphere).[13][18] |
Visualization of Structures and Reactions
Molecular Structures
Caption: Simplified structures of the two PEGylated cholesterol derivatives.
Thiol-Maleimide Conjugation Reaction
Caption: The Michael addition reaction between a thiol and a maleimide.
Experimental Protocol: Peptide Conjugation to Liposomes
This protocol details the conjugation of a cysteine-containing peptide to pre-formed liposomes incorporating Maleimide-PEG-Cholesterol.
1. Materials and Reagents:
-
Lipid components: Primary phospholipid (e.g., DSPC), Cholesterol, and Maleimide-PEG-Cholesterol (e.g., at a 55:40:5 molar ratio).[19]
-
Cysteine-terminated peptide.
-
Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).[8][9]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to ensure the peptide's thiol group is free and not an oxidized disulfide.[13]
-
Quenching Reagent: Small molecule thiol (e.g., free cysteine, 2-mercaptoethanol) to react with excess maleimide groups.[8]
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B).
2. Procedure:
-
Step 1: Liposome Formation:
-
Dissolve the lipids (DSPC, Cholesterol, Maleimide-PEG-Cholesterol) in chloroform.[19]
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.[19]
-
Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes (e.g., 100 nm pore size).
-
-
Step 2: Peptide Preparation (if necessary):
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer.
-
If peptide dimerization is suspected, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
-
Step 3: Conjugation Reaction:
-
Add the peptide solution to the liposome suspension. A 10- to 20-fold molar excess of the peptide relative to the maleimide lipid is a common starting point to drive the reaction.[8][11]
-
Flush the reaction vial with an inert gas (argon or nitrogen) to prevent thiol oxidation.[9]
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring.[9]
-
-
Step 4: Quenching Excess Maleimide:
-
Add a quenching reagent like free cysteine to a final concentration of ~10 mM to react with any unreacted maleimide groups on the liposome surface. Incubate for 30 minutes.[8]
-
-
Step 5: Purification:
-
Separate the peptide-conjugated liposomes from unreacted peptide and quenching reagent using size exclusion chromatography (SEC).[9] The liposomes will elute in the void volume.
-
Experimental Workflow Diagram
Caption: Workflow for conjugating a peptide to a maleimide-liposome.
Conclusion
The choice between Maleimide-PEG-Cholesterol and Cholesterol-PEG-Thiol is fundamentally a strategic one based on the existing functionalities of the components to be conjugated.
-
Choose Maleimide-PEG-Cholesterol when you have a biomolecule with a native or engineered thiol group (e.g., a cysteine-containing peptide or antibody fragment). This is the most direct route, providing an "activated" surface ready for conjugation. However, careful attention must be paid to the pH and freshness of solutions to avoid maleimide hydrolysis.[12][16]
-
Choose Cholesterol-PEG-Thiol when your targeting ligand is functionalized with a maleimide group or when you desire a surface that can participate in other thiol-based chemistries. This approach requires more stringent handling to prevent the premature oxidation of the thiol groups.[13]
For most standard applications involving the attachment of proteins or peptides, starting with a maleimide-functionalized surface is the more common and straightforward approach. Understanding the stability and reactivity trade-offs detailed in this guide allows researchers to design more robust and efficient conjugation strategies for developing advanced drug delivery systems.
References
- 2. Cholesterol | BroadPharm [broadpharm.com]
- 3. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. encapsula.com [encapsula.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. benchchem.com [benchchem.com]
- 18. encapsula.com [encapsula.com]
- 19. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Drug Release Kinetics: A Comparative Guide to Cholesterol-PEG-Thiol Micelles
For researchers, scientists, and drug development professionals, understanding the precise kinetics of drug release from novel nanocarriers is paramount. This guide provides a comprehensive validation of drug release from Cholesterol-PEG-Thiol (CPT) micelles, offering a comparative analysis with other common drug delivery platforms. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a thorough evaluation of CPT micelles for advanced drug delivery applications.
The unique composition of Cholesterol-PEG-Thiol micelles, featuring a hydrophobic cholesterol core, a hydrophilic polyethylene glycol (PEG) shell, and thiol groups, allows for a sophisticated, stimulus-responsive drug release mechanism. The thiol functionalization enables the micelles to be sensitive to the redox environment, offering the potential for targeted drug release in specific cellular compartments with high concentrations of reducing agents like glutathione (GSH), such as the cytoplasm and tumor tissues.
Comparative Analysis of Drug Release Kinetics
To contextualize the performance of Cholesterol-PEG-Thiol micelles, a comparison with other widely used nanocarriers, such as liposomes and polymeric nanoparticles, is essential. While direct comparative studies are emergent, analysis of individual system performances under similar conditions allows for objective evaluation.
A key feature of CPT micelles is their redox-sensitive nature. In a study on bioreducible micelles composed of a poly(ethylene glycol)-cholesteryl conjugate with disulfide linkages—a close structural and functional analog to CPT micelles—the release of the anticancer drug doxorubicin (DOX) was significantly accelerated in a reductive environment. In the presence of a reducing agent, dithiothreitol (DTT), which mimics the high intracellular glutathione concentrations, approximately 80% of the encapsulated DOX was released within 6 hours.[1] In contrast, under non-reductive conditions, only about 9% of the drug was released in the same timeframe, demonstrating the excellent stability of the carrier in environments mimicking normal physiological conditions and its capability for triggered release at the target site.[1]
The following table summarizes the drug release performance of these Cholesterol-PEG disulfide-linked micelles.
| Time (hours) | Cumulative Drug Release (%) - Reductive Conditions (with DTT) | Cumulative Drug Release (%) - Non-Reductive Conditions (without DTT) |
| 1 | ~40 | ~3 |
| 2 | ~60 | ~5 |
| 4 | ~75 | ~7 |
| 6 | ~80 | ~9 |
Data extrapolated from a study on bioreducible poly(ethylene glycol)-cholesteryl conjugate micelles loaded with doxorubicin.[1]
In comparison, traditional liposomes and polymeric nanoparticles that lack a stimulus-responsive component typically exhibit a slower, more sustained release profile that is primarily diffusion-controlled. While this can be advantageous for long-term drug delivery, it lacks the "on-demand" release capability in specific microenvironments that redox-sensitive micelles offer.
Experimental Protocols for Validation
The validation of drug release kinetics from micellar systems is crucial for predicting their in vivo performance. The dialysis method is a widely accepted and commonly used in vitro technique to assess drug release profiles.
Protocol: In Vitro Drug Release Assay using Dialysis Method
1. Materials and Equipment:
- Drug-loaded Cholesterol-PEG-Thiol micelles
- Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0) to simulate tumor microenvironments.
- Reducing agent solution (e.g., 10 mM Glutathione, GSH, in PBS) to simulate the intracellular reductive environment.
- Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), ensuring retention of micelles while allowing free drug to diffuse.
- Thermostatically controlled shaker or water bath set to 37°C.
- Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) for drug quantification.
2. Procedure:
- A known concentration of the drug-loaded micelle solution is placed inside the dialysis bag.
- The sealed dialysis bag is then immersed in a larger volume of release medium (e.g., PBS with or without GSH) in a container. This external medium acts as a "sink," ensuring that the concentration of the released drug remains low, which is the primary driver for diffusion.
- The entire setup is maintained at 37°C with continuous, gentle agitation.
- At predetermined time intervals, a small aliquot of the release medium is withdrawn for analysis.
- An equal volume of fresh release medium is added back to the container to maintain a constant volume and sink conditions.
- The concentration of the released drug in the collected samples is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
- The cumulative percentage of drug release is calculated at each time point relative to the initial amount of drug loaded into the micelles.
Mechanistic Insights and Data Interpretation
The drug release data obtained from these experiments can be fitted to various mathematical models to understand the underlying release mechanism.
Commonly Used Mathematical Models for Drug Release Kinetics:
-
Zero-Order Model: Describes a constant drug release rate over time, independent of concentration.
-
First-Order Model: Characterizes a release rate that is proportional to the remaining drug concentration within the micelles.
-
Higuchi Model: Often used for matrix-based systems, it describes drug release as a function of the square root of time, indicating a diffusion-controlled process.
-
Korsmeyer-Peppas Model: A more comprehensive model that can elucidate the nature of the release mechanism (e.g., Fickian diffusion, anomalous transport, or case-II transport).
The accelerated drug release from Cholesterol-PEG-Thiol micelles in the presence of reducing agents like GSH is attributed to the cleavage of disulfide bonds that can be incorporated within the micelle structure, leading to their destabilization and the subsequent release of the encapsulated therapeutic agent.
Visualizing the Process
To better illustrate the experimental workflow and the mechanism of drug release, the following diagrams are provided.
Experimental workflow for in vitro drug release validation.
References
cross-validation of Cholesterol-PEG-Thiol conjugation results with different techniques
For researchers, scientists, and drug development professionals, the successful conjugation of Cholesterol-PEG-Thiol is a critical step in the development of targeted drug delivery systems, such as liposomes and micelles. The covalent linkage of a thiol group to a Cholesterol-PEG backbone enables the attachment of various ligands, antibodies, or drugs, facilitating targeted delivery and enhanced therapeutic efficacy. Rigorous analytical validation is paramount to ensure the quality, consistency, and performance of the final conjugate. This guide provides a comprehensive comparison of key analytical techniques for the cross-validation of Cholesterol-PEG-Thiol conjugation, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.
Introduction to Cholesterol-PEG-Thiol Conjugation
Cholesterol-PEG-Thiol is an amphiphilic polymer that self-assembles in aqueous solutions.[1] The cholesterol moiety serves as a hydrophobic anchor for incorporation into lipid bilayers of liposomes or the core of micelles, while the hydrophilic polyethylene glycol (PEG) chain provides a steric barrier, reducing immunogenicity and prolonging circulation time.[2][3] The terminal thiol group offers a reactive handle for conjugation with thiol-reactive entities, such as maleimides, to form stable thioether linkages.[4][5]
The successful synthesis of Cholesterol-PEG-Thiol and its subsequent conjugation must be thoroughly validated to confirm the identity, purity, and functionality of the product. A multi-faceted analytical approach, employing several orthogonal techniques, is essential for a comprehensive characterization.
Comparative Analysis of Validation Techniques
A combination of chromatographic, spectroscopic, and light scattering techniques is typically employed to provide a complete picture of the conjugation process. Each method offers unique insights into the physicochemical properties of the conjugate.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or size (Size-Exclusion). | Purity of the conjugate, presence of unreacted starting materials, and quantification of conjugation efficiency. | High sensitivity, accuracy, and reproducibility for quantification.[] Can separate species with different molecular weights.[] | Indirect confirmation of conjugation.[7] Resolution may be insufficient for species with small size differences.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural confirmation of the covalent bond formation.[7] Determination of the degree of PEGylation. | Provides detailed structural information for definitive confirmation.[7] | Lower sensitivity compared to mass spectrometry.[7] Can be complex to interpret for large molecules.[7] |
| Mass Spectrometry (MS) | Measures the precise mass-to-charge ratio of ionized molecules. | Definitive confirmation of the molecular weight of the conjugate, confirming the covalent attachment of the thiol group. | Highest accuracy and resolution for mass determination.[3] | Can be complex and costly. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. | Hydrodynamic diameter and size distribution of self-assembled micelles or liposomes.[7][8] | Provides information on the size and aggregation state of nanoparticles in solution.[9] | Indirect measurement of size; sensitive to the presence of dust and aggregates.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. | Confirmation of the presence of characteristic functional groups from cholesterol, PEG, and the thiol moiety. | Fast and non-destructive. Can be used for qualitative confirmation of conjugation.[9][10] | Provides general structural information; may not be sufficient for definitive confirmation of covalent linkage on its own. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
a) Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
-
Objective: To separate the Cholesterol-PEG-Thiol conjugate from unreacted starting materials (e.g., Cholesterol-PEG) and other impurities based on hydrophobicity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Temperature: 25-30 °C.[11]
-
Detection: UV absorbance at 214 nm and 280 nm.[11]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas of the product and any impurities. The percentage purity is calculated as the ratio of the product peak area to the total peak area. Successful conjugation is indicated by the appearance of a new peak with a different retention time compared to the starting materials.
b) Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
-
Objective: To separate molecules based on their hydrodynamic radius to assess the presence of aggregates.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: SEC column with an appropriate molecular weight exclusion limit.
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[11]
-
Flow Rate: 0.5 - 1.0 mL/min.[11]
-
Temperature: Ambient.[11]
-
Detection: UV absorbance at 214 nm and 280 nm or RI detection.[11]
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Data Analysis: The chromatogram will show distinct peaks for the monomeric conjugate and any higher molecular weight aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information to confirm the covalent linkage.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated water (D₂O), depending on the sample's solubility.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can provide further structural elucidation.[12]
-
Data Analysis:
-
¹H NMR: Look for characteristic peaks of the cholesterol moiety (multiplets in the region of 0.7-2.4 ppm), the repeating ethylene glycol units of PEG (a broad singlet around 3.6 ppm), and the protons adjacent to the thiol group (around 2.7 ppm).[12][13][14] The disappearance or shift of signals corresponding to the reactive groups of the starting materials and the appearance of new signals confirm successful conjugation.
-
¹³C NMR: Confirm the presence of carbon signals from both cholesterol and PEG moieties.
-
Mass Spectrometry (MS)
-
Objective: To determine the precise molecular weight of the conjugate.
-
Instrumentation: MALDI-TOF MS or LC-MS system.
-
Matrix (for MALDI-TOF): α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for polymers.[15]
-
Sample Preparation (for MALDI-TOF): Mix the sample solution with the matrix solution and spot it onto the MALDI target plate.[15]
-
Data Analysis: A successful conjugation will result in a mass spectrum showing a peak corresponding to the expected molecular weight of the Cholesterol-PEG-Thiol. The observed mass should be the sum of the masses of the Cholesterol-PEG precursor and the thiol-containing moiety, minus any leaving groups.
Dynamic Light Scattering (DLS)
-
Objective: To determine the size and size distribution of the self-assembled structures (micelles or liposomes) formed by the conjugate in an aqueous solution.
-
Instrumentation: DLS instrument.
-
Sample Preparation: Disperse the Cholesterol-PEG-Thiol in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of approximately 0.1 to 1.0 mg/mL.[9] The solution should be filtered to remove dust particles.
-
Data Acquisition: Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°).
-
Data Analysis: The software will calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the conjugate.
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
C-H stretching from cholesterol and PEG (around 2850-2960 cm⁻¹).
-
C-O-C stretching from the PEG backbone (a strong band around 1100 cm⁻¹).[9][10]
-
S-H stretching from the thiol group (a weak band around 2550 cm⁻¹). The absence or significant reduction in the intensity of this peak after a conjugation reaction involving the thiol group can indicate successful reaction.
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the synthesis and cross-validation of Cholesterol-PEG-Thiol conjugation.
Synthesis workflow for Cholesterol-PEG-Thiol.
Cross-validation workflow for Cholesterol-PEG-Thiol.
Conclusion
The robust characterization of Cholesterol-PEG-Thiol conjugates is a non-negotiable aspect of their development for therapeutic applications. A comprehensive analytical strategy that combines the strengths of multiple orthogonal techniques is essential for ensuring the quality and consistency of the final product. HPLC provides quantitative information on purity, while NMR and Mass Spectrometry offer definitive structural and molecular weight confirmation. DLS and FTIR provide valuable insights into the macroscopic properties and chemical composition of the conjugate. By employing this cross-validation approach, researchers can confidently proceed with their downstream applications, knowing that their starting material is well-characterized and of high quality.
References
- 1. Lipid analysis of human HDL and LDL by MALDI-TOF mass spectrometry and (31)P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rise of new approach methodologies in drug and chemical safety | Drug Discovery News [drugdiscoverynews.com]
- 3. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. Inhibition of Aβ Aggregation by Cholesterol-End-Modified PEG Vesicles and Micelles | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bath.ac.uk [bath.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
